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  • Product: 8-Bromo-2-chloroquinazolin-4(3H)-one
  • CAS: 331647-04-2

Core Science & Biosynthesis

Foundational

8-Bromo-2-chloroquinazolin-4(3H)-one chemical properties

An In-Depth Technical Guide to 8-Bromo-2-chloroquinazolin-4(3H)-one: Properties, Synthesis, and Applications Abstract 8-Bromo-2-chloroquinazolin-4(3H)-one is a halogenated heterocyclic compound that serves as a pivotal b...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 8-Bromo-2-chloroquinazolin-4(3H)-one: Properties, Synthesis, and Applications

Abstract

8-Bromo-2-chloroquinazolin-4(3H)-one is a halogenated heterocyclic compound that serves as a pivotal building block in the landscape of medicinal chemistry and drug discovery. The quinazolinone scaffold is recognized as a "privileged structure" due to its recurrence in a multitude of biologically active molecules.[1] This guide provides a comprehensive technical overview of 8-Bromo-2-chloroquinazolin-4(3H)-one, intended for researchers, chemists, and professionals in drug development. We will delve into its physicochemical properties, outline a detailed synthetic pathway, analyze its characteristic spectral signatures, explore its chemical reactivity, and discuss its significant applications as a versatile intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors.

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolin-4(3H)-one core is a benzo-fused pyrimidinone that has garnered immense interest from the scientific community. Its derivatives are known to exhibit a remarkable breadth of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, analgesic, anticonvulsant, and antiviral properties.[2][3] The structural rigidity of the fused ring system, combined with its capacity for diverse substitutions at multiple positions, allows for the fine-tuning of its biological and pharmacokinetic profiles.

This inherent versatility has made the quinazolinone nucleus a cornerstone in the design of targeted therapies. Notably, derivatives such as 4-anilinoquinazolines have been successfully developed as potent inhibitors of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), leading to approved anticancer drugs.[1] The subject of this guide, 8-Bromo-2-chloroquinazolin-4(3H)-one, is a strategically functionalized intermediate designed for efficient chemical diversification, making it a valuable asset in the synthesis of novel therapeutic agents.

Physicochemical and Structural Properties

The fundamental properties of 8-Bromo-2-chloroquinazolin-4(3H)-one are summarized below. These identifiers and computed properties are crucial for its handling, characterization, and use in synthetic chemistry.

PropertyValueSource
IUPAC Name 8-Bromo-2-chloro-3H-quinazolin-4-one-
CAS Number 331647-04-2[4][5]
Molecular Formula C₈H₄BrClN₂O[4][5]
Molecular Weight 259.49 g/mol [4]
SMILES O=C1NC(Cl)=NC2=C1C=CC=C2Br[4]
Storage Inert atmosphere, 2-8°C[4][5]
Structural Diagram

The chemical structure of 8-Bromo-2-chloroquinazolin-4(3H)-one highlights the key functional groups that dictate its reactivity.

Caption: Chemical Structure of 8-Bromo-2-chloroquinazolin-4(3H)-one.

Synthesis and Purification

The synthesis of 8-Bromo-2-chloroquinazolin-4(3H)-one can be approached through a multi-step sequence starting from commercially available materials. The following protocol is a representative method based on established quinazolinone chemistry.[1]

Proposed Synthetic Workflow

SynthesisWorkflow A 2-Amino-3-bromobenzoic Acid B Reaction with Cyanate (e.g., KOCN in Acetic Acid) A->B C 8-Bromoquinazoline-2,4(1H,3H)-dione B->C D Chlorination (e.g., POCl₃, PCl₅, or SOCl₂ with DMF catalyst) C->D E 8-Bromo-2,4-dichloroquinazoline D->E F Selective Hydrolysis (Controlled conditions, e.g., aq. acid or base) E->F G 8-Bromo-2-chloroquinazolin-4(3H)-one (Final Product) F->G

Caption: Proposed synthetic pathway for 8-Bromo-2-chloroquinazolin-4(3H)-one.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 8-Bromoquinazoline-2,4(1H,3H)-dione

  • Rationale: This initial step constructs the core quinazoline ring system. The reaction of an anthranilic acid derivative with a source of carbonyl groups, such as potassium cyanate, is a standard method for forming the dione.

  • Procedure:

    • To a stirred solution of 2-amino-3-bromobenzoic acid (1.0 eq) in a mixture of acetic acid and water, add potassium cyanate (KOCN) (1.2 eq) portion-wise.

    • Heat the reaction mixture to reflux (approx. 100-110 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature, which should induce precipitation of the product.

    • Filter the solid precipitate, wash thoroughly with cold water, and then with a small amount of cold ethanol.

    • Dry the resulting white solid under vacuum to yield 8-bromoquinazoline-2,4(1H,3H)-dione.

Step 2: Synthesis of 8-Bromo-2,4-dichloroquinazoline

  • Rationale: The conversion of the dione to the dichloro derivative activates the 2- and 4-positions for subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is a powerful and common chlorinating and dehydrating agent for this transformation.

  • Procedure:

    • In a fume hood, carefully add 8-bromoquinazoline-2,4(1H,3H)-dione (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (5-10 eq).

    • Add a catalytic amount of N,N-dimethylformamide (DMF) or a quaternary ammonium salt (e.g., benzyltriethylammonium chloride) to facilitate the reaction.

    • Heat the mixture to reflux (approx. 110 °C) for 8-12 hours. The solid should dissolve as the reaction proceeds.

    • After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic and hazardous quenching process.

    • The product will precipitate as a solid. Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum. This yields 8-bromo-2,4-dichloroquinazoline.[6]

Step 3: Selective Hydrolysis to 8-Bromo-2-chloroquinazolin-4(3H)-one

  • Rationale: The chloro group at the 4-position of the quinazoline ring is significantly more reactive (more electrophilic) than the chloro group at the 2-position. This difference in reactivity allows for selective hydrolysis under controlled conditions to replace the C4-Cl with a hydroxyl group, which then tautomerizes to the more stable keto form.

  • Procedure:

    • Dissolve 8-bromo-2,4-dichloroquinazoline (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or acetone.

    • Add a mild aqueous base (e.g., 1.1 eq of sodium bicarbonate solution) or dilute aqueous acid (e.g., 1M HCl) dropwise at room temperature.

    • Stir the mixture for 2-4 hours, monitoring carefully by TLC to ensure consumption of the starting material without significant formation of the fully hydrolyzed dione.

    • Once the reaction is complete, remove the organic solvent under reduced pressure.

    • The resulting aqueous slurry can be neutralized if necessary, and the product is collected by filtration, washed with water, and dried under vacuum to afford the final product, 8-Bromo-2-chloroquinazolin-4(3H)-one.

Spectroscopic Characterization

The structural confirmation of 8-Bromo-2-chloroquinazolin-4(3H)-one relies on a combination of spectroscopic techniques.

Mass Spectrometry (MS)

The mass spectrum is highly characteristic due to the isotopic signatures of bromine and chlorine.

  • Bromine Isotopes: 79Br (~50.7%) and 81Br (~49.3%), a near 1:1 ratio.

  • Chlorine Isotopes: 35Cl (~75.8%) and 37Cl (~24.2%), a near 3:1 ratio.

This combination will produce a distinctive molecular ion cluster:

  • [M]⁺: (C₈H₄⁷⁹Br³⁵ClN₂O)⁺

  • [M+2]⁺: A combination of (C₈H₄⁸¹Br³⁵ClN₂O)⁺ and (C₈H₄⁷⁹Br³⁷ClN₂O)⁺

  • [M+4]⁺: (C₈H₄⁸¹Br³⁷ClN₂O)⁺ The relative intensities of these peaks provide a definitive fingerprint for the presence of one bromine and one chlorine atom.[7][8]

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands corresponding to its functional groups.[9]

  • N-H Stretch: A moderate to broad peak around 3200-3050 cm⁻¹.

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

  • Amide C=O Stretch: A strong, sharp absorption band around 1680-1660 cm⁻¹.

  • C=N and C=C Stretches: Multiple peaks in the 1620-1450 cm⁻¹ region.

  • C-Cl/C-Br Stretches: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum will show signals for the three protons on the aromatic ring and the N-H proton. The aromatic protons will appear as multiplets in the 7.0-8.5 ppm range, with coupling patterns determined by their positions relative to each other and the bromine atom. The N-H proton will likely appear as a broad singlet, typically downfield (>10 ppm).

  • ¹³C NMR: The spectrum will show eight distinct signals for the carbon atoms. The carbonyl carbon (C4) will be the most downfield signal, typically around 160-170 ppm. The carbon attached to chlorine (C2) will also be downfield, while the carbon attached to bromine (C8) will show a signal whose chemical shift is influenced by the heavy atom effect.

Chemical Reactivity and Synthetic Utility

The synthetic value of 8-Bromo-2-chloroquinazolin-4(3H)-one lies in the orthogonal reactivity of its two halogen substituents. This allows for sequential and site-selective modifications.

Caption: Key reactivity sites for synthetic diversification.

  • Nucleophilic Substitution at C2: The chloro group at the 2-position is an excellent leaving group for SₙAr (Nucleophilic Aromatic Substitution) reactions. This is the most common transformation for this class of compounds.

    • Causality: The electron-withdrawing effect of the adjacent nitrogen atoms and the carbonyl group makes the C2 position highly electrophilic and susceptible to attack by nucleophiles.

    • Application: This reaction is extensively used to introduce a wide variety of side chains. For example, reaction with primary or secondary amines readily forms 2-amino-quinazolinone derivatives, a key step in building libraries of potential bioactive compounds.[1]

  • Cross-Coupling Reactions at C8: The bromo substituent on the benzene ring is ideally suited for palladium-catalyzed cross-coupling reactions.

    • Causality: The C-Br bond can undergo oxidative addition to a low-valent palladium catalyst, initiating catalytic cycles like the Suzuki (with boronic acids), Sonogashira (with terminal alkynes), or Buchwald-Hartwig (with amines) reactions.

    • Application: This allows for the introduction of aryl, heteroaryl, alkyl, or amino groups at the 8-position, providing a powerful tool for exploring the structure-activity relationship (SAR) of that region of the molecule. This is crucial for optimizing properties like potency, selectivity, and solubility.

Applications in Drug Discovery and Medicinal Chemistry

8-Bromo-2-chloroquinazolin-4(3H)-one is not typically an end-product but rather a high-value intermediate for synthesizing pharmacologically active molecules.

  • Kinase Inhibitors: Its primary application is in the synthesis of kinase inhibitors. By reacting the C2-chloro position with various anilines, researchers can generate libraries of 2-anilino-quinazolinones. The substituents on the aniline ring and the quinazolinone core (including the C8 position) can be varied to target the ATP-binding site of specific kinases, such as EGFR, VEGFR, and Aurora kinases.[1][10]

  • Antibacterial Agents: The quinazolinone core is a validated scaffold for developing new antibiotics.[2] Modifications at the C2 and C8 positions can be explored to generate compounds with activity against drug-resistant bacterial strains.

  • CNS-Active Agents: Due to its ability to be functionalized, the scaffold can be adapted to create ligands for various receptors and enzymes in the central nervous system (CNS).

Safety and Handling

As a laboratory chemical, 8-Bromo-2-chloroquinazolin-4(3H)-one must be handled with appropriate precautions.

Hazard ClassGHS StatementPrecautionary Codes
Acute Toxicity, Oral H302: Harmful if swallowedP264, P270, P301+P312, P330, P501
Skin Irritation H315: Causes skin irritationP280, P302+P352, P332+P313, P362
Eye Irritation H319: Causes serious eye irritationP280, P305+P351+P338, P337+P313
Respiratory Irritation H335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233

(Data sourced from BLDpharm)[4]

Handling Recommendations:

  • Use only in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere as recommended.[4][5]

Conclusion

8-Bromo-2-chloroquinazolin-4(3H)-one is a strategically designed chemical intermediate of significant value to the medicinal chemistry community. Its key attributes—the privileged quinazolinone core and the orthogonally reactive chloro and bromo substituents—provide a robust platform for the synthesis of diverse molecular libraries. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to efficiently leverage this building block in the rational design and development of novel therapeutics to address unmet medical needs.

References

  • PubChem. (n.d.). 8-Bromo-4-chloroquinazoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Osarumwense, P. O., et al. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Medires. Retrieved from [Link]

  • da Silva, G. N., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Molecules, 26(15), 4645. Retrieved from [Link]

  • PubChem. (n.d.). 8-Bromoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Lead Sciences. (n.d.). 8-Bromo-2-chloroquinazolin-4(3H)-one. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2023). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Pharmaceuticals, 16(5), 748. Retrieved from [Link]

  • Osarodion, O. P., et al. (2024). Conglomerate and Analgesic Activity of 6-bromo-2-(o- aminophenyl)-3-amino-Quinazolin-4(3H). SCIREA Journal of Materials. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 8-bromo-2-chloroquinazoline, min 97%, 1 gram. Retrieved from [Link]

  • Nayyar, A., & Malde, A. (2019). 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. European Journal of Medicinal Chemistry, 171, 264-274. Retrieved from [Link]

  • Farag, M., et al. (2015). Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of promising anti-inflammatory and analgesic properties. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2023). Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro). European Journal of Medicinal Chemistry, 255, 115383. Retrieved from [Link]

  • Kumar, S., et al. (2020). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry, 85(15), 9864–9875. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The infrared spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

  • All 'bout Chemistry. (2023, December 2). Bromo pattern in Mass Spectrometry. YouTube. Retrieved from [Link]

  • Trist, P. M., et al. (2001). The oa-TOF mass spectra of the major bromine-containing peaks. ResearchGate. Retrieved from [Link]

  • ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]

  • MDPI. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 8-Bromoadenosine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 8-bromo-3,4-dihydroquinazolin-4-one. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1-bromobutane. Retrieved from [Link]

  • RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

  • Osarumwense, P. O., et al. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). Medires. Retrieved from [Link]

Sources

Exploratory

Structure Elucidation of 8-Bromo-2-chloroquinazolin-4(3H)-one: A Multi-technique Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 8-Bromo-2-chloroquinazolin-4(3H)-one is a key heterocyclic scaffold utilized in the development of novel therapeutic ag...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromo-2-chloroquinazolin-4(3H)-one is a key heterocyclic scaffold utilized in the development of novel therapeutic agents. Its utility as a versatile chemical intermediate necessitates unambiguous structural verification to ensure the integrity of downstream applications in medicinal chemistry and materials science. This technical guide provides a comprehensive, field-proven framework for the complete structure elucidation of this molecule. We will delve into the practical application and theoretical underpinnings of essential analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography. The causality behind experimental choices is explained, and self-validating protocols are provided to ensure accuracy and reproducibility in the laboratory.

Introduction: The Quinazolinone Core in Modern Chemistry

The quinazolin-4(3H)-one moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of halogen substituents, such as bromine at the 8-position and chlorine at the 2-position, significantly modulates the electronic and steric properties of the molecule. This allows for fine-tuning of its pharmacological profile and provides reactive handles for further synthetic transformations, such as palladium-catalyzed cross-coupling reactions.[3]

Given the profound impact of isomeric purity and structural integrity on biological activity and reaction outcomes, a robust and multi-faceted analytical approach is not just recommended, but essential for the definitive confirmation of the 8-bromo-2-chloroquinazolin-4(3H)-one structure. This guide outlines the logical workflow for achieving this confirmation with a high degree of confidence.

Foundational Analysis: Synthesis and Preliminary Characterization

While numerous synthetic routes to quinazolinone derivatives exist, a common approach involves the cyclization of substituted anthranilic acids.[2][4] For 8-bromo-2-chloroquinazolin-4(3H)-one, a plausible synthesis would start from 3-bromoanthranilic acid. Understanding the synthetic pathway is crucial as it informs the potential isomeric impurities that may arise, guiding the focus of the subsequent elucidation efforts.

Upon synthesis, initial characterization typically involves determining the melting point and assessing purity via High-Performance Liquid Chromatography (HPLC). However, these techniques do not provide structural information. The core of the elucidation process lies in the strategic application of spectroscopic methods.

The Spectroscopic Toolkit: A Multi-pronged Approach

No single technique is sufficient for unambiguous structure determination. True confidence is achieved through the convergence of data from multiple, orthogonal analytical methods. The following sections detail the roles of NMR, MS, and IR spectroscopy in piecing together the molecular puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A suite of 1D and 2D NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

The choice of NMR experiments follows a logical progression. A proton (¹H) NMR spectrum provides the initial overview of the proton environments. A carbon (¹³C) NMR spectrum reveals the number and types of carbon atoms. Two-dimensional techniques like HSQC and HMBC are then employed to rigorously connect the proton and carbon data, confirming the overall structure.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1_NMR ¹H NMR HSQC HSQC H1_NMR->HSQC Proton Signals HMBC HMBC H1_NMR->HMBC C13_NMR ¹³C NMR C13_NMR->HSQC Carbon Signals C13_NMR->HMBC HSQC->HMBC ¹JCH Correlations (Directly Bonded H-C) Structure Final Structure HMBC->Structure ²⁻³JCH Correlations (Long-Range Connectivity)

Caption: Workflow for NMR-based structure elucidation.

The ¹H NMR spectrum is expected to show signals for the three aromatic protons on the benzene ring and one exchangeable proton for the N-H group.

  • Aromatic Region (δ 7.0-8.5 ppm): The bromine atom at C8 and the electron-withdrawing nature of the quinazolinone core will significantly influence the chemical shifts of the aromatic protons (H5, H6, H7). We expect a characteristic splitting pattern: a doublet of doublets (dd) for H5, a triplet (t) or triplet-like dd for H6, and another dd for H7.

  • Amide Proton (δ 10.0-12.5 ppm): The N3-H proton is typically broad and appears significantly downfield due to hydrogen bonding and the deshielding effect of the adjacent carbonyl group. Its identity can be confirmed by D₂O exchange, where the peak disappears.

The ¹³C NMR spectrum will provide evidence for all eight carbon atoms in the molecule.

  • Carbonyl Carbon (C4): Expected around δ 160-165 ppm.[5]

  • C2 Carbon: Attached to both a halogen (Cl) and two nitrogen atoms, this carbon will be significantly deshielded, likely appearing in the δ 150-155 ppm region.

  • Aromatic Carbons: The remaining six carbons of the fused ring system will appear in the typical aromatic region (δ 110-150 ppm). The carbon bearing the bromine (C8) will be shifted due to the heavy atom effect.[6]

Expected ¹H and ¹³C NMR Chemical Shifts
Proton (¹H) Approximate Chemical Shift (δ, ppm)
H57.5 - 7.8 (dd)
H67.2 - 7.5 (t)
H77.8 - 8.1 (dd)
N3-H10.0 - 12.5 (br s)
Carbon (¹³C) Approximate Chemical Shift (δ, ppm)
C2150 - 155
C4160 - 165
C4a120 - 125
C5125 - 130
C6128 - 135
C7135 - 140
C8115 - 120
C8a145 - 150

Note: These are predicted values based on known quinazolinone derivatives and substituent effects. Actual values may vary depending on the solvent and experimental conditions.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment is critical for definitively assigning which protons are directly attached to which carbons.[7] It correlates proton and carbon signals that are separated by one bond. For 8-bromo-2-chloroquinazolin-4(3H)-one, we would expect to see cross-peaks connecting the signals for H5 to C5, H6 to C6, and H7 to C7. The absence of a correlation for the N-H proton and the quaternary carbons (C2, C4, C4a, C8, C8a) is also a key piece of confirmatory data.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is essential for piecing together the molecular fragments.[7][8] For instance, the N-H proton should show a correlation to the C4 carbonyl carbon and the C2 carbon, confirming its position at N3. The H5 proton should show correlations to C4, C7, and C4a, confirming the connectivity of the benzene ring to the pyrimidinone ring.

  • Sample Preparation: Dissolve approximately 10-15 mg of the synthesized compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is often chosen for its ability to dissolve a wide range of compounds and for keeping the N-H proton from exchanging too rapidly.[5]

  • Acquisition: Acquire ¹H, ¹³C, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H spectrum, assign chemical shifts, and determine coupling constants. Analyze the 2D spectra to build the complete structural assignment.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural clues that corroborate the NMR data.

The primary goal is to confirm the molecular formula. High-resolution mass spectrometry (HRMS) is particularly powerful as it can provide the elemental composition with high accuracy. The isotopic pattern is a key self-validating feature for halogenated compounds.

  • Molecular Ion Peak (M⁺): The molecular formula is C₈H₄BrClN₂O. The key feature will be a distinctive isotopic cluster for the molecular ion due to the presence of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). This will result in a characteristic pattern of four peaks: M⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺. The most intense peak will be the [M+2]⁺ ion.

  • Fragmentation Pattern: Under electron impact (EI) ionization, quinazolinones typically undergo fragmentation by losing small molecules or radicals.[9] Expected fragmentation pathways include the loss of CO, Cl•, and Br•, as well as the characteristic cleavage of the pyrimidinone ring.

Predicted High-Resolution Mass-to-Charge Ratios (m/z)
Adduct Predicted m/z
[M+H]⁺ for C₈H₅⁷⁹Br³⁵ClN₂O⁺258.9401
[M+H]⁺ for C₈H₅⁸¹Br³⁵ClN₂O⁺260.9381
[M+H]⁺ for C₈H₅⁷⁹Br³⁷ClN₂O⁺260.9372
[M+H]⁺ for C₈H₅⁸¹Br³⁷ClN₂O⁺262.9352
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Utilize electrospray ionization (ESI) for soft ionization to clearly observe the molecular ion, or electron impact (EI) to induce fragmentation for structural analysis.

  • Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). If available, use a high-resolution instrument (e.g., TOF or Orbitrap) to obtain accurate mass data.

  • Data Interpretation: Compare the observed isotopic pattern with the theoretical pattern for a molecule containing one Br and one Cl atom. Analyze the fragmentation to see if it aligns with the proposed structure.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

  • N-H Stretch: A moderate to strong, broad band around 3100-3000 cm⁻¹.[5]

  • C-H Aromatic Stretch: Weaker bands typically above 3000 cm⁻¹.

  • C=O (Amide) Stretch: A very strong, sharp absorption band in the region of 1680-1660 cm⁻¹.[5] This is a highly characteristic peak for the quinazolinone core.

  • C=N and C=C Stretches: Medium to strong bands in the 1615-1450 cm⁻¹ region.

Characteristic IR Frequencies
Functional Group Approximate Wavenumber (cm⁻¹)
N-H Stretch3100-3000 (Broad)
Aromatic C-H Stretch> 3000
C=O (Amide I)1680-1660 (Strong, Sharp)
C=N / C=C Stretches1615-1450

The Gold Standard: Single-Crystal X-ray Crystallography

When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the definitive technique. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms.

Obtaining suitable single crystals can be a challenge, but if successful, the resulting structure provides the ultimate validation of the assignments made by other spectroscopic methods. The process involves growing a high-quality crystal, diffracting X-rays off the crystal lattice, and then using complex computational methods to solve the structure. For similar quinazolinone structures, crystals have been successfully grown by slow evaporation from solvents like methanol or ethyl acetate.[2]

Data Integration: The Path to Unambiguous Confirmation

The power of this multi-technique approach lies in the integration of all data points. Each technique provides a piece of the puzzle, and together they form a self-validating system.

Data_Integration cluster_info Derived Information NMR NMR (¹H, ¹³C, HSQC, HMBC) Connectivity C-H Framework Connectivity NMR->Connectivity MS Mass Spectrometry (HRMS) Formula Molecular Formula Isotopic Pattern MS->Formula IR IR Spectroscopy Func_Groups Functional Groups (C=O, N-H) IR->Func_Groups XRAY X-Ray Crystallography (Optional but Definitive) Abs_Structure Absolute 3D Structure XRAY->Abs_Structure Confirmed_Structure Confirmed Structure: 8-Bromo-2-chloro quinazolin-4(3H)-one Connectivity->Confirmed_Structure Formula->Confirmed_Structure Func_Groups->Confirmed_Structure Abs_Structure->Confirmed_Structure Ultimate Proof

Caption: Convergent data integration for structure confirmation.

The NMR data establishes the carbon-hydrogen framework and connectivity. Mass spectrometry confirms the correct molecular formula and elemental composition. IR spectroscopy verifies the presence of key functional groups. If obtained, the X-ray structure provides the final, indisputable proof.

Safety and Handling Precautions

As a halogenated aromatic compound, 8-bromo-2-chloroquinazolin-4(3H)-one and its precursors should be handled with care.

  • Hazard Profile: Similar compounds are classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[11] Avoid contact with skin and eyes.[12]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

The structure elucidation of 8-bromo-2-chloroquinazolin-4(3H)-one is a systematic process that relies on the logical application and interpretation of multiple spectroscopic techniques. By combining the detailed connectivity information from NMR, the molecular formula confirmation from mass spectrometry, and functional group identification from IR spectroscopy, researchers can achieve an unambiguous and confident structural assignment. This rigorous analytical characterization is the bedrock upon which reliable and reproducible research in drug discovery and development is built.

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Foundational

Unlocking the Therapeutic Potential of 8-Bromo-2-chloroquinazolin-4(3H)-one: A Technical Guide to Target Identification and Validation

Abstract The quinazolinone scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets with high affinity.[1][2] T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinazolinone scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets with high affinity.[1][2] This has led to the development of several FDA-approved therapeutics, particularly in oncology.[3] This technical guide delves into the untapped therapeutic potential of a specific analogue, 8-Bromo-2-chloroquinazolin-4(3H)-one. While direct biological data for this compound is nascent, a comprehensive analysis of its structural features, in the context of the vast quinazolinone literature, allows for the formulation of robust hypotheses regarding its primary molecular targets. This document serves as a roadmap for researchers and drug development professionals, outlining a logical, evidence-based approach to identifying and validating the therapeutic targets of this promising molecule. We will explore potential interactions with key enzyme families and structural proteins, detail rigorous experimental protocols for validation, and provide the causal reasoning behind each methodological choice.

The Quinazolinone Core: A Legacy of Therapeutic Success

The quinazoline ring system is a recurring motif in a variety of clinically significant drugs. Its rigid, heterocyclic structure provides an ideal framework for presenting functional groups in a precise three-dimensional orientation, facilitating strong interactions with biological macromolecules. The versatility of this scaffold is demonstrated by its broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and analgesic properties.[1][4]

In oncology, quinazoline derivatives have made a significant impact. Drugs such as gefitinib (Iressa®), erlotinib (Tarceva®), and lapatinib (Tykerb®) are potent inhibitors of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR).[3][5] These agents have revolutionized the treatment of certain cancers, such as non-small-cell lung cancer (NSCLC).[3][6] The success of these established drugs underscores the therapeutic promise embedded within the quinazolinone core and provides a logical starting point for investigating novel analogues like 8-Bromo-2-chloroquinazolin-4(3H)-one.

Hypothesized Therapeutic Targets for 8-Bromo-2-chloroquinazolin-4(3H)-one

Based on extensive structure-activity relationship (SAR) studies of related quinazolinone compounds, we can infer a set of high-probability therapeutic targets for 8-Bromo-2-chloroquinazolin-4(3H)-one. The presence of a chloro group at the 2-position and a bromo group at the 8-position are critical determinants of its potential bioactivity.

Primary Hypothesized Target Class: Protein Kinases

The most prominent role of the quinazolinone scaffold is as a "hinge-binding" motif for the ATP-binding pocket of protein kinases.[3][7]

  • Epidermal Growth Factor Receptor (EGFR) Family: Given that numerous FDA-approved quinazoline-based drugs target EGFR, this remains the most probable target.[3][5] The core scaffold is known to form critical hydrogen bonds with the hinge region of the kinase domain. The 8-bromo substituent could potentially occupy a hydrophobic pocket, enhancing binding affinity or altering selectivity towards specific EGFR mutants (e.g., T790M).[6][8]

  • Other Tyrosine Kinases (e.g., VEGFR, c-Met, CDK2): The quinazolinone core is not exclusive to EGFR. Derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor (VEGFR), c-Met, and Cyclin-Dependent Kinase 2 (CDK2).[9][10][11] The specific substitution pattern on 8-Bromo-2-chloroquinazolin-4(3H)-one may confer novel selectivity for these related kinases. Inhibition of CDKs, for instance, represents a promising therapeutic strategy by controlling cell cycle progression.[9]

Secondary Hypothesized Targets

Beyond kinases, the structural features of 8-Bromo-2-chloroquinazolin-4(3H)-one suggest other plausible mechanisms of action.

  • Tubulin Polymerization: The 2-chloroquinazoline moiety has been explicitly identified as a potent feature for inhibiting tubulin polymerization by binding to the colchicine site.[3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis, a well-established anticancer mechanism.[1][3]

  • Poly(ADP-ribose) Polymerase (PARP): PARP enzymes, particularly PARP-1, are critical for DNA repair.[12] Quinazolinone derivatives have been successfully designed as potent PARP inhibitors.[3][12][13] This mechanism is particularly relevant in cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations). The bicyclic lactam structure, a common feature of PARP inhibitors, is present in the quinazolinone core.[12]

  • GABA-A Receptor Modulation: Certain pyrazolo[1,5-a]quinazoline derivatives have been identified as modulators of the GABA-A receptor, suggesting a potential application in neurological disorders.[14][15] While the core structure is different, the general quinazoline scaffold's ability to interact with this receptor warrants investigation, potentially for sedative or anxiolytic effects.[16]

The following diagram illustrates the potential signaling pathways that could be modulated by 8-Bromo-2-chloroquinazolin-4(3H)-one based on these hypothesized targets.

Signaling_Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR/RTKs PI3K_AKT PI3K/Akt/mTOR Pathway EGFR->PI3K_AKT RAS_RAF Ras/Raf/MEK/ERK Pathway EGFR->RAS_RAF GABA_R GABA-A Receptor Cell_Cycle Cell Cycle Progression PI3K_AKT->Cell_Cycle Transcription Gene Transcription RAS_RAF->Transcription Tubulin Tubulin Polymerization Tubulin->Cell_Cycle Disruption PARP PARP-1 DNA_Repair DNA Repair PARP->DNA_Repair Inhibition DNA_Repair->Cell_Cycle Compound 8-Bromo-2-chloro quinazolin-4(3H)-one Compound->EGFR Inhibition Compound->GABA_R Modulation Compound->Tubulin Inhibition Compound->PARP Inhibition Target_Validation_Workflow A Tier 1: Phenotypic Screening (Cell Viability/Proliferation Assays) B Tier 2: Target Class Identification (Broad Kinase Panel, Cell Cycle Analysis, etc.) A->B Identify Active Cell Lines C Tier 3: Specific Target Validation (Biochemical Assays: IC50 Determination) B->C Hypothesize Specific Targets D Tier 4: Cellular Mechanism of Action (Western Blot, Immunofluorescence) C->D Confirm Direct Inhibition E Tier 5: In Vivo Model Validation (Xenograft Studies) D->E Validate Cellular Effects

Caption: A multi-tiered workflow for target identification and validation.

Tier 1: Initial Phenotypic Screening

Objective: To determine the compound's general cytotoxic or anti-proliferative activity across a diverse panel of human cancer cell lines.

Protocol: MTT/MTS Cell Viability Assay

  • Cell Plating: Seed cells from a diverse panel (e.g., NCI-60) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 8-Bromo-2-chloroquinazolin-4(3H)-one (e.g., from 100 µM to 1 nM). Treat cells for a specified period (e.g., 72 hours).

  • Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: Calculate the GI50 (concentration causing 50% growth inhibition) for each cell line.

Causality: This initial screen is crucial for identifying which cancer types are most sensitive to the compound. A broad spectrum of activity may suggest a target involved in a fundamental process like cell division (e.g., tubulin), while high potency in specific lines (e.g., those with known EGFR mutations) can point towards a more targeted mechanism.

Tier 2: Elucidating the General Mechanism

Objective: To narrow down the class of potential targets based on the phenotypic observations.

Protocol A: Broad-Panel Kinase Screen

  • Assay Platform: Utilize a commercial service (e.g., Eurofins KinaseProfiler™, Reaction Biology KinomeScan™) that tests the compound at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of recombinant kinases.

  • Data Analysis: The output is typically presented as "% inhibition" relative to a control. Hits are identified as kinases inhibited above a certain threshold (e.g., >50%).

Causality: This is a direct and efficient method to test the primary hypothesis that the compound is a kinase inhibitor. It provides an unbiased view of the compound's selectivity profile across the kinome.

Protocol B: Cell Cycle Analysis via Flow Cytometry

  • Treatment: Treat a sensitive cell line with the compound at its GI50 concentration for 24-48 hours.

  • Cell Staining: Harvest and fix the cells. Stain the DNA with a fluorescent dye like propidium iodide (PI).

  • Data Acquisition: Analyze the cells using a flow cytometer to measure the fluorescence intensity of individual cells.

  • Analysis: Deconvolute the resulting DNA content histogram to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Causality: The results provide clear mechanistic clues. Accumulation of cells in the G2/M phase is a hallmark of microtubule-destabilizing agents (like tubulin inhibitors),[3] while arrest at G0/G1 can be indicative of CDK or growth factor receptor inhibition. [3]

Tier 3: Specific Target Biochemical Validation

Objective: To confirm direct interaction with and determine the potency against specific "hit" targets identified in Tier 2.

Protocol: In Vitro IC50 Determination (Example: EGFR Kinase Assay)

  • Assay Principle: Use a time-resolved fluorescence resonance energy transfer (TR-FRET) or luminescence-based (e.g., ADP-Glo™) assay. These measure the consumption of ATP or the phosphorylation of a substrate by the target kinase.

  • Reaction Setup: In a multi-well plate, combine the recombinant kinase (e.g., EGFR), a specific substrate peptide, and ATP.

  • Inhibitor Titration: Add 8-Bromo-2-chloroquinazolin-4(3H)-one across a range of concentrations (e.g., 10-point, 3-fold serial dilution).

  • Detection: After incubation, add detection reagents and measure the signal on a plate reader.

  • Analysis: Plot the % inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality: This is the gold standard for confirming direct enzyme inhibition. It isolates the compound and the target protein, removing the complexity of the cellular environment. A low nanomolar IC50 value provides strong evidence of potent, direct binding. Similar principles apply to assays for PARP or other enzymes.

Quantitative Data Summary (Hypothetical)

Target ClassPotential TargetRecommended Assay TypeEndpointDesired Potency
Protein Kinases EGFR, VEGFR, CDK2TR-FRET, ADP-Glo™IC50< 100 nM
DNA Repair PARP-1Chemiluminescent AssayIC50< 100 nM
Cytoskeleton Tubulin PolymerizationFluorescence-basedIC50< 1 µM
Tier 4: Cellular Target Engagement and Pathway Modulation

Objective: To verify that the compound inhibits the intended target within a cellular context and modulates the downstream signaling pathway.

Protocol: Western Blotting for Phospho-Protein Levels

  • Cell Lysis: Treat a sensitive cell line with the compound for a short period (e.g., 1-2 hours). For RTK inhibitors, stimulate the cells with the relevant growth factor (e.g., EGF) prior to lysis.

  • Protein Quantification & Separation: Lyse the cells, quantify total protein, and separate proteins by molecular weight using SDS-PAGE.

  • Immunoblotting: Transfer proteins to a membrane and probe with primary antibodies specific for the phosphorylated form of the target (e.g., anti-phospho-EGFR) and the total protein as a loading control.

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

Causality: A reduction in the phosphorylated (active) form of a target protein upon compound treatment is direct evidence of target engagement and inhibition in a live cell. This confirms that the compound can penetrate the cell membrane and interact with its target at concentrations relevant to its cytotoxic effects.

Conclusion and Future Directions

The 8-Bromo-2-chloroquinazolin-4(3H)-one molecule stands as a compelling candidate for therapeutic development, built upon the validated success of the quinazolinone scaffold. The logical, evidence-based hypotheses point towards high-probability targets in critical oncogenic pathways, including protein kinases like EGFR, structural proteins like tubulin, and DNA repair enzymes like PARP-1. The structured workflow presented here provides a robust, self-validating system for moving from broad phenotypic observation to precise mechanistic understanding. By rigorously applying these protocols, researchers can efficiently elucidate the compound's mechanism of action, validate its therapeutic targets, and pave the way for its potential translation into a next-generation therapeutic agent.

References

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Exploratory

An In-Depth Technical Guide to 8-Bromo-2-chloroquinazolin-4(3H)-one: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in numerous biological...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in numerous biologically active compounds.[1] This guide focuses on a specific, highly versatile intermediate: 8-Bromo-2-chloroquinazolin-4(3H)-one . We will delve into the synthetic pathways for its creation, explore the nuanced reactivity of its functional groups, and showcase its pivotal role as a building block in the development of novel therapeutics. This document is designed to provide both a comprehensive theoretical understanding and practical, field-proven insights for researchers actively engaged in organic synthesis and drug discovery.

Introduction: The Significance of the Quinazolinone Core

Quinazolin-4(3H)-one and its derivatives form a large and important class of nitrogen-containing heterocyclic compounds.[2] Their rigid, bicyclic structure, composed of a benzene ring fused to a pyrimidine ring, provides an excellent framework for interacting with a wide range of biological targets.[3] Consequently, this scaffold is associated with a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, anticonvulsant, and antiviral properties.[2][4]

The strategic placement of specific substituents on the quinazolinone ring system is a key tactic in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties. The subject of this guide, 8-Bromo-2-chloroquinazolin-4(3H)-one, is a particularly valuable intermediate for several reasons:

  • The 2-Chloro Group: This position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various amine, alcohol, and thiol functionalities.

  • The 8-Bromo Group: This halogen serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex carbon-carbon and carbon-heteroatom bonds.

  • The 4-Keto Group: The lactam functionality contributes to the planarity and hydrogen bonding capabilities of the molecule.

  • The N3-Position: The nitrogen atom can be alkylated or arylated to further expand the chemical space.

This unique combination of reactive sites makes 8-Bromo-2-chloroquinazolin-4(3H)-one a powerful platform for generating diverse chemical libraries for high-throughput screening and lead optimization.

Synthesis of the Core Scaffold

The construction of the 8-Bromo-2-chloroquinazolin-4(3H)-one core typically begins with a substituted anthranilic acid derivative. The most common and logical starting material is 2-amino-3-bromobenzoic acid . The synthesis can be conceptualized as a two-stage process: formation of the quinazoline-2,4-dione, followed by selective chlorination.

Stage 1: Formation of 8-Bromoquinazoline-2,4(3H,1H)-dione

The cyclization of 2-amino-3-bromobenzoic acid to form the dione intermediate is a critical step. This is often achieved through condensation with a one-carbon source like urea or sodium cyanate.

  • Causality Behind the Method: Using urea is a common and cost-effective method for forming the quinazoline-2,4-dione ring system from anthranilic acid.[5] The reaction proceeds via heating, where urea decomposes to generate isocyanic acid (HNCO) in situ. The amino group of the anthranilic acid attacks the isocyanic acid, followed by an intramolecular cyclization and loss of water to form the stable heterocyclic ring.

G cluster_start Starting Material cluster_reagent Reagents cluster_product Intermediate start 2-Amino-3-bromobenzoic Acid product 8-Bromoquinazoline-2,4(3H,1H)-dione start->product Cyclocondensation reagent Urea (NH2CONH2) Heat (e.g., 150-160°C)

Stage 2: Dichlorination to 8-Bromo-2,4-dichloroquinazoline

The next crucial transformation is the conversion of the hydroxyl groups (in the tautomeric enol form) of the dione into chloro groups. This is a classic reaction in heterocyclic chemistry, typically employing a strong chlorinating agent.

  • Expertise in Reagent Choice: Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of transformation.[6] It is highly effective at converting the lactam/enol hydroxyls into good leaving groups (chlorophosphates), which are then displaced by chloride ions also generated from the POCl₃. Often, a catalytic amount of a tertiary amine like N,N-dimethylaniline is added. This is a field-proven technique; the amine acts as a catalyst by forming a more reactive Vilsmeier-Haack type reagent with POCl₃, accelerating the reaction and allowing for lower reaction temperatures.

The reaction is typically performed under reflux conditions, and the resulting 8-Bromo-2,4-dichloroquinazoline is a key, albeit highly reactive, intermediate.[6]

Stage 3: Selective Hydrolysis to 8-Bromo-2-chloroquinazolin-4(3H)-one

A key challenge in quinazoline chemistry is the differential reactivity of the 2- and 4-positions. The C4-chloro group is significantly more reactive towards nucleophiles than the C2-chloro group.[7][8] This is due to the electronic influence of the adjacent nitrogen atom (N3) and the benzene ring, which stabilize the Meisenheimer complex intermediate formed during nucleophilic attack at C4 more effectively.[8]

This reactivity difference is exploited to selectively hydrolyze the C4-chloro group to a hydroxyl group (which exists as the keto tautomer), yielding the desired final product.

  • Trustworthiness in Protocol: Controlled hydrolysis is the key. The reaction is typically carried out by treating the dichloro intermediate with a mild base, such as sodium hydroxide or sodium acetate in aqueous acetone or ethanol, at room temperature. Careful monitoring of the reaction by Thin Layer Chromatography (TLC) is essential to prevent over-hydrolysis or side reactions. The difference in activation energy for nucleophilic attack at C4 versus C2 allows for this selective transformation under controlled conditions.[8]

G A 8-Bromoquinazoline- 2,4(3H,1H)-dione B 8-Bromo-2,4- dichloroquinazoline A->B  POCl₃, Heat   C 8-Bromo-2-chloro- quinazolin-4(3H)-one B->C  Mild Base (e.g., NaOH) Aq. Acetone, RT  

Chemical Reactivity and Derivatization Potential

The power of 8-Bromo-2-chloroquinazolin-4(3H)-one lies in its orthogonally addressable reactive sites. This allows for a stepwise and controlled diversification of the scaffold.

Reactivity

A. Nucleophilic Aromatic Substitution at C2

The C2-chloro group is the primary site for introducing diversity via SNAr. It readily reacts with a vast array of nucleophiles.

  • Amines: Reaction with primary or secondary amines is one of the most common derivatizations, leading to 2-amino-quinazolinones. These reactions are often performed in solvents like isopropanol, ethanol, or DMF, sometimes under microwave irradiation to accelerate the reaction.[1] This pathway is fundamental to the synthesis of many kinase inhibitors.

  • Alcohols/Phenols: Alkoxides or phenoxides can displace the chloride to form 2-alkoxy/aryloxy derivatives.

  • Thiols: Thiolates react smoothly to yield 2-thioether linkages.

B. Cross-Coupling Reactions at C8

The C8-bromo substituent is ideal for palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, or alkynyl groups, significantly increasing molecular complexity.

  • Suzuki Coupling: Reaction with boronic acids or esters introduces aryl or heteroaryl rings.

  • Sonogashira Coupling: Reaction with terminal alkynes yields 8-alkynyl quinazolinones.

  • Buchwald-Hartwig Amination: While less common than SNAr at C2, this reaction can be used to form C-N bonds at the C8 position under specific catalytic conditions.

C. N-Alkylation/Arylation at N3

The lactam nitrogen at position 3 can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) and subsequently reacted with an electrophile like an alkyl or benzyl halide. This modification can be crucial for modulating solubility and cell permeability.

Applications in Drug Discovery

The 8-Bromo-2-chloroquinazolin-4(3H)-one scaffold is a precursor to compounds investigated for a range of therapeutic targets. Its derivatives have shown promise as antibacterial and anticancer agents.[6][9]

  • Kinase Inhibitors: The 4-anilinoquinazoline framework is a well-established pharmacophore for inhibiting receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[1] The 2-position of the quinazoline core is often functionalized to interact with the hinge region of the kinase domain, while modifications at other positions, such as C8, can be used to enhance selectivity or target resistance mutations.

  • Antibacterial Agents: The quinazolinone core has been explored for the development of new antibacterial agents to combat drug resistance.[2] The ability to easily generate large libraries of derivatives from the 8-bromo-2-chloro intermediate makes it an attractive starting point for screening against various bacterial strains.[9]

Derivative Class Synthetic Transformation Potential Therapeutic Area
2-Anilino-8-aryl-quinazolinonesSNAr at C2, Suzuki Coupling at C8Anticancer (e.g., Kinase Inhibitors)[1]
2-(Piperazinyl)-quinazolinonesSNAr at C2 with piperazinesAntibacterial, CNS agents
3-Alkyl-2-amino-quinazolinonesSNAr at C2, N-Alkylation at N3Various (modulates properties)
8-Alkynyl-2-amino-quinazolinonesSNAr at C2, Sonogashira at C8Anticancer, Antiviral

Experimental Protocols

The following protocols are provided as a guide and should be adapted based on laboratory conditions and safety assessments.

Protocol 1: Synthesis of 8-Bromo-2,4-dichloroquinazoline

This protocol is based on established chlorination methods for quinazolin-2,4-diones.[6]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 8-bromoquinazoline-2,4(3H,1H)-dione (1.0 eq).

  • Reagent Addition: Under a fume hood, carefully add phosphorus oxychloride (POCl₃, 10-15 vol eq). To this suspension, add a catalytic amount of N,N-dimethylaniline (0.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The starting material is highly polar, while the product is much less polar.

  • Work-up: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction and will release HCl gas.

  • Isolation: The product will precipitate as a solid. Isolate the solid by vacuum filtration.

  • Purification: Wash the crude solid thoroughly with cold water, followed by a cold sodium bicarbonate solution to neutralize any remaining acid, and then again with water. Dry the solid under vacuum. The product, 8-bromo-2,4-dichloroquinazoline, can be used in the next step or further purified by recrystallization from a suitable solvent like ethanol if necessary.

Protocol 2: Selective Synthesis of 8-Bromo-2-chloroquinazolin-4(3H)-one
  • Setup: Dissolve the crude 8-bromo-2,4-dichloroquinazoline (1.0 eq) from the previous step in a suitable solvent system like a 3:1 mixture of acetone and water.

  • Reagent Addition: Add sodium acetate (1.5 eq) to the solution and stir vigorously at room temperature.

  • Reaction: Monitor the reaction closely by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, reduce the volume of acetone using a rotary evaporator. The product will precipitate from the aqueous solution.

  • Isolation & Purification: Collect the solid by vacuum filtration. Wash the solid with copious amounts of water to remove salts, and then with a small amount of cold diethyl ether to aid in drying. Dry the final product, 8-Bromo-2-chloroquinazolin-4(3H)-one, under vacuum.

Conclusion and Future Outlook

8-Bromo-2-chloroquinazolin-4(3H)-one is more than just a chemical compound; it is a strategic platform for innovation in drug discovery. Its predictable and versatile reactivity allows medicinal chemists to systematically explore chemical space around the privileged quinazolinone core. The continued development of more efficient and greener synthetic methods, coupled with novel applications in areas like targeted covalent inhibitors and proteolysis-targeting chimeras (PROTACs), will ensure that this valuable intermediate remains at the forefront of pharmaceutical research for years to come.

References

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h) - Medires. (2023). Medires, 6(1). Available from: [Link]

  • Jampilek, J., & Kralova, K. (2019). 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. European Journal of Medicinal Chemistry, 169, 180-201. Available from: [Link]

  • Khan, I., et al. (2025). Synthesis and antibacterial screening of new quinazoline derivatives from 8-bromo-2-chloroquinazoline scaffold. ResearchGate. Available from: [Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2023). Chemistry Stack Exchange. Available from: [Link]

  • Synthesis of 8-Trifluloromethyl-2-Thioquinazolin-(3H)-4-One Nucleosides. (2017). International Journal of Chemistry. Available from: [Link]

  • A Microwave-Assisted and Heteropolyacids-Catalysed Cyclocondensation Reaction for the Synthesis of4(3H)-Quinazolinones. (2014). ResearchGate. Available from: [Link]

  • Shaik, A., et al. (2024). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 7, 101416. Available from: [Link]

  • Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. (2022). International Journal of Advanced Research in Science, Communication and Technology. Available from: [Link]

  • Reaction of N-substituted cyclic amines with 2,4-dichloroquinazoline, 2,4-dichloropyrimidine, and its 5-methyl derivative. (1998). Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • de Oliveira, R. N., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 240-248. Available from: [Link]

  • Fathimoghadam, F., et al. (2017). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 16(2), 649-658. Available from: [Link]

  • Alafeefy, A. M., & Kadi, A. A. (2013). Quinazoline derivatives: synthesis and bioactivities. Journal of the Chemical Society of Pakistan, 35(2), 231-248. Available from: [Link]

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. (2022). Polycyclic Aromatic Compounds. Available from: [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications. Available from: [Link]

  • de Paula, J. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 245. Available from: [Link]

  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176. Available from: [Link]

  • SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. (2022). Generis Publishing. Available from: [Link]

  • Bromination of 8-substituted quinolines. Reagents and conditions. (i)... (2016). ResearchGate. Available from: [Link]

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Foundational

Spectroscopic Blueprint of a Versatile Heterocycle: An In-Depth Technical Guide to 8-Bromo-2-chloroquinazolin-4(3H)-one

This technical guide provides a detailed spectroscopic analysis of 8-Bromo-2-chloroquinazolin-4(3H)-one, a halogenated quinazolinone derivative of significant interest to researchers in medicinal chemistry and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed spectroscopic analysis of 8-Bromo-2-chloroquinazolin-4(3H)-one, a halogenated quinazolinone derivative of significant interest to researchers in medicinal chemistry and drug development. Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1] The strategic placement of bromo and chloro substituents on this scaffold offers synthetic handles for further molecular elaboration through cross-coupling reactions, making this compound a valuable building block for creating libraries of potential therapeutic agents.[2]

This document serves as a comprehensive resource for scientists, offering a predictive but robust characterization of 8-Bromo-2-chloroquinazolin-4(3H)-one using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretations herein are grounded in fundamental principles of spectroscopy and supported by comparative data from closely related analogues in published literature.

Molecular Structure and Key Features

8-Bromo-2-chloroquinazolin-4(3H)-one (CAS No. 331647-04-2) possesses a molecular formula of C₈H₄BrClN₂O and a molecular weight of approximately 259.49 g/mol .[3] Its structure is characterized by a bicyclic system comprising a pyrimidinone ring fused to a benzene ring. The key structural features influencing its spectroscopic properties are:

  • An aromatic benzene ring substituted with a bromine atom.

  • A pyrimidinone ring featuring a chloro substituent at the 2-position and a carbonyl group at the 4-position.

  • An acidic proton on the nitrogen at the 3-position (N-H).

Caption: Chemical structure of 8-Bromo-2-chloroquinazolin-4(3H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 8-Bromo-2-chloroquinazolin-4(3H)-one, both ¹H and ¹³C NMR are indispensable for structural confirmation. The spectra are typically recorded in deuterated solvents such as DMSO-d₆, which can accommodate the N-H proton.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the three aromatic protons and the N-H proton. The electron-withdrawing nature of the bromine atom, the chloro-substituted pyrimidinone ring, and the carbonyl group will deshield the aromatic protons, shifting their signals downfield.

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~12.5Broad Singlet1H, N₃-HThe acidic proton on the nitrogen atom is typically observed as a broad singlet at a very downfield chemical shift in DMSO-d₆. Its broadness is due to quadrupole broadening and potential exchange with residual water.
~7.9Doublet of Doublets (dd)1H, H-5This proton is ortho to the electron-withdrawing carbonyl group, leading to a downfield shift. It will be split by H-6 and H-7.
~7.7Triplet (t)1H, H-6This proton is coupled to both H-5 and H-7, resulting in a triplet.
~7.5Doublet of Doublets (dd)1H, H-7This proton is ortho to the bromine atom, which influences its chemical shift. It is coupled to H-5 and H-6.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, this technique is less sensitive than ¹H NMR but offers a wider chemical shift range, typically resulting in a distinct signal for each carbon atom.[4]

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~160C4 (C=O)The carbonyl carbon is highly deshielded and appears significantly downfield.
~152C2This carbon is attached to two electronegative atoms (N and Cl), causing a substantial downfield shift.
~148C8aA quaternary carbon in an aromatic environment, part of the heterocyclic ring fusion.
~138C6Aromatic methine carbon.
~128C5Aromatic methine carbon.
~126C7Aromatic methine carbon.
~122C4aQuaternary carbon at the ring fusion, adjacent to the carbonyl group.
~118C8Carbon atom directly bonded to the bromine atom; its chemical shift is influenced by the heavy atom effect.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 8-Bromo-2-chloroquinazolin-4(3H)-one is predicted to exhibit characteristic absorption bands corresponding to the vibrations of its key functional groups.

Predicted Wavenumber (cm⁻¹)Vibrational ModeDescription
3200-3000N-H StretchA broad to medium absorption band characteristic of the N-H bond in the lactam structure.
~3100-3000Aromatic C-H StretchWeak to medium sharp bands appearing just above 3000 cm⁻¹.
~1680C=O Stretch (Amide I)A strong, sharp absorption band characteristic of the carbonyl group in the six-membered lactam ring.
~1610, ~1560C=N and C=C StretchesMedium to strong bands corresponding to the stretching vibrations of the imine and aromatic carbon-carbon double bonds.
800-700C-Cl StretchA strong band in the fingerprint region, indicative of the carbon-chlorine bond.[5]
700-500C-Br StretchA strong band in the lower frequency region of the fingerprint region, corresponding to the carbon-bromine bond.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure. For 8-Bromo-2-chloroquinazolin-4(3H)-one, the presence of both bromine and chlorine atoms will result in a highly characteristic isotopic pattern for the molecular ion peak.

Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.[6] Consequently, the molecular ion region will display a cluster of peaks:

  • M+ : The peak corresponding to the molecule containing ⁷⁹Br and ³⁵Cl.

  • M+2 : A peak of higher intensity, corresponding to the combination of (⁷⁹Br + ³⁷Cl) and (⁸¹Br + ³⁵Cl).

  • M+4 : A peak corresponding to the molecule containing ⁸¹Br and ³⁷Cl.

The relative intensities of these peaks will be a convolution of the isotopic abundances of both halogens.

Predicted Fragmentation Pathway

Electron impact ionization is expected to induce fragmentation of the molecule. A plausible fragmentation pathway is outlined below:

Fragmentation_Pathway M [C₈H₄BrClN₂O]⁺˙ m/z = 258/260/262 F1 [M - Cl]⁺ m/z = 223/225 M->F1 - Cl• F2 [M - CO]⁺˙ m/z = 230/232/234 M->F2 - CO F4 [M - Br]⁺ m/z = 179/181 M->F4 - Br• F3 [F2 - Cl]⁺ m/z = 195/197 F2->F3 - Cl• F5 [F4 - CO]⁺˙ m/z = 151/153 F4->F5 - CO

Caption: Predicted mass spectrometry fragmentation pathway for 8-Bromo-2-chloroquinazolin-4(3H)-one.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, standardized experimental procedures should be followed.

Synthesis of 8-Bromo-2-chloroquinazolin-4(3H)-one

While various synthetic routes to quinazolinones exist, a common approach involves the cyclization of substituted anthranilic acids.[7] A representative protocol for a related compound is as follows:

  • Starting Material: 2-Amino-3-bromobenzoic acid.

  • Cyclization: The anthranilic acid derivative is reacted with a suitable reagent to form the pyrimidinone ring. For the introduction of the 2-chloro substituent, a reagent such as phosgene or a phosgene equivalent might be employed, followed by cyclization.

  • Work-up and Purification: The crude product is isolated by filtration or extraction. Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel to yield the pure 8-Bromo-2-chloroquinazolin-4(3H)-one.

Spectroscopic Analysis Workflow

Spectroscopy_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample Pure Compound NMR NMR (¹H, ¹³C) Solvent: DMSO-d₆ Sample->NMR IR IR (ATR or KBr pellet) Sample->IR MS Mass Spectrometry (e.g., ESI or EI) Sample->MS Data Spectral Data Acquisition NMR->Data IR->Data MS->Data Interpretation Structural Elucidation & Confirmation Data->Interpretation

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

  • NMR Spectroscopy: A solution of the compound (~5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, ~0.6 mL) is prepared in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • IR Spectroscopy: A small amount of the solid sample is analyzed directly using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Alternatively, a KBr pellet can be prepared.

  • Mass Spectrometry: The sample is introduced into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI), to obtain the mass spectrum.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 8-Bromo-2-chloroquinazolin-4(3H)-one. The detailed analysis of its expected NMR, IR, and Mass spectra serves as a valuable resource for researchers, aiding in the identification and structural confirmation of this important synthetic intermediate. The unique spectroscopic signatures, particularly the isotopic pattern in the mass spectrum, provide a definitive fingerprint for this molecule. As a versatile building block, a thorough understanding of its spectroscopic properties is paramount for its effective utilization in the synthesis of novel compounds with potential therapeutic applications.

References

  • [Refer to a general review on the biological importance of quinazolinones]
  • [Refer to a source discussing synthesis of quinazolinone deriv
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  • [Refer to a source discussing IR spectroscopy of functional groups]
  • Doc Brown's Chemistry. The infrared spectrum of 1-bromo-2-chloroethane. [Link]

  • [Refer to a source discussing mass spectrometry principles]
  • Chemguide. MASS SPECTRA - THE M+2 PEAK. [Link]

  • [Refer to a source discussing mass spectrometry of halogen
  • MDPI. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. [Link]

  • [Refer to a source that provides spectroscopic data for a rel
  • [Refer to another source providing spectroscopic data for a rel
  • [Refer to a source discussing synthetic methods for quinazolinones]
  • [Refer to a source providing ¹H NMR d
  • Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Medires. Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). [Link]

  • PMC - PubMed Central. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. [Link]

  • [Refer to a source discussing IR spectroscopy of halogen
  • [Refer to a source discussing fragmentation p
  • [Refer to a source for general experimental procedures in organic chemistry]
  • [Refer to a source for safety information on rel
  • Chemistry LibreTexts. 6.7: Other Important Isotopes- Br and Cl. [Link]

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Exploratory

An In-depth Technical Guide to the Solubility and Stability of 8-Bromo-2-chloroquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract This guide provides a comprehensive technical overview of the essential physicochemical properties o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the essential physicochemical properties of 8-Bromo-2-chloroquinazolin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery.[1][2] Recognizing the critical role that solubility and stability play in the developability of any potential therapeutic agent, this document outlines the theoretical considerations and practical methodologies for characterizing these parameters. Due to the limited availability of specific experimental data for this compound in public literature, this guide serves as a framework for researchers to conduct their own systematic evaluation. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in established analytical techniques.

Introduction: The Quinazolinone Scaffold and the Importance of Physicochemical Profiling

The quinazolinone skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The specific analogue, 8-Bromo-2-chloroquinazolin-4(3H)-one (CAS No. 331647-04-2), with a molecular formula of C₈H₄BrClN₂O and a molecular weight of 259.49, presents a unique substitution pattern that warrants a thorough investigation of its developability profile.[4]

The journey of a promising hit compound to a viable drug candidate is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Poor aqueous solubility can lead to low bioavailability and erratic absorption, while chemical instability can compromise shelf-life, therapeutic efficacy, and patient safety. Therefore, a comprehensive understanding of the solubility and stability of 8-Bromo-2-chloroquinazolin-4(3H)-one is not merely an academic exercise but a crucial step in its potential development pathway.

This guide will provide the necessary theoretical background and detailed experimental protocols to empower researchers to:

  • Determine the thermodynamic and kinetic solubility of the compound in various relevant media.

  • Assess the chemical stability of the compound under a range of stress conditions.

  • Identify potential degradation pathways and critical formulation considerations.

Solubility Characterization of 8-Bromo-2-chloroquinazolin-4(3H)-one

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of drug action, influencing everything from formulation to bioavailability. For a novel compound like 8-Bromo-2-chloroquinazolin-4(3H)-one, a multi-faceted approach to solubility assessment is recommended.

Theoretical Considerations and Solvent Selection

The molecular structure of 8-Bromo-2-chloroquinazolin-4(3H)-one, with its heterocyclic rings, halogen substituents, and a lactam function, suggests a molecule with moderate polarity. The bromine and chlorine atoms contribute to its lipophilicity, while the amide group can participate in hydrogen bonding. Based on these features and data from related compounds, a range of solvents should be considered for solubility testing.[5]

Table 1: Proposed Solvents for Solubility Assessment of 8-Bromo-2-chloroquinazolin-4(3H)-one

Solvent ClassSpecific SolventsRationale
Aqueous Buffers pH 1.2 (Simulated Gastric Fluid)To assess solubility in the acidic environment of the stomach.
pH 6.8 (Simulated Intestinal Fluid)To evaluate solubility in the neutral to slightly alkaline conditions of the small intestine.
Phosphate-Buffered Saline (PBS) pH 7.4To mimic physiological pH.
Organic Solvents Dimethyl Sulfoxide (DMSO)A common solvent for initial in vitro biological screening.
EthanolA pharmaceutically acceptable co-solvent.
N,N-Dimethylformamide (DMF)A polar aprotic solvent, useful for solubilizing a wide range of compounds.
Acetonitrile (ACN)A common solvent in analytical chromatography.
Dichloromethane (DCM)A non-polar solvent to assess lipophilicity.[6]
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility. It involves saturating a solvent with the compound and then quantifying the dissolved concentration.

Methodology:

  • Preparation: Add an excess amount of 8-Bromo-2-chloroquinazolin-4(3H)-one to a series of vials, each containing a known volume of the selected solvents (from Table 1). The presence of undissolved solid is crucial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Sampling and Dilution: Carefully withdraw a precise aliquot from the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Experimental Protocol: Kinetic Solubility Determination

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO). This is often more relevant to early-stage in vitro screening.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 8-Bromo-2-chloroquinazolin-4(3H)-one in DMSO (e.g., 10 mM).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Add a small, fixed volume of each DMSO dilution to a larger volume of the aqueous buffer of interest (e.g., PBS pH 7.4) in a microplate format.

  • Incubation: Allow the plate to incubate at room temperature for a defined period (e.g., 1-2 hours).

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or by assessing the absorbance at a high wavelength (e.g., 650 nm) with a plate reader. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

Data Presentation

The results of the solubility studies should be compiled into a clear and concise table.

Table 2: Solubility Profile of 8-Bromo-2-chloroquinazolin-4(3H)-one (Example Data)

Solvent/MediumTemperature (°C)Thermodynamic Solubility (µg/mL)Kinetic Solubility (µM)
pH 1.2 Buffer25[Experimental Value][Experimental Value]
pH 6.8 Buffer25[Experimental Value][Experimental Value]
PBS pH 7.425[Experimental Value][Experimental Value]
DMSO25[Experimental Value]N/A
Ethanol25[Experimental Value]N/A
DMF25[Experimental Value]N/A

Stability Assessment of 8-Bromo-2-chloroquinazolin-4(3H)-one

A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. Forced degradation studies are essential to develop such a method and to understand the degradation pathways of the molecule.

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those it would likely encounter during storage and handling. This helps to identify potential degradation products and the intrinsic stability of the molecule.

Table 3: Recommended Stress Conditions for 8-Bromo-2-chloroquinazolin-4(3H)-one

Stress ConditionReagent/ConditionRationale
Acidic Hydrolysis 0.1 M HCl at 60°CTo assess stability in acidic environments.
Basic Hydrolysis 0.1 M NaOH at 60°CTo evaluate susceptibility to base-catalyzed degradation.
Oxidative Degradation 3% H₂O₂ at room temperatureTo determine the impact of oxidative stress.
Thermal Degradation Solid-state at 80°CTo assess the effect of heat on the solid form.
Photostability Exposure to UV and visible light (ICH Q1B)To determine sensitivity to light.
Experimental Protocol: Stability-Indicating HPLC Method Development

A robust, stability-indicating HPLC method is the cornerstone of any stability study. The goal is to achieve baseline separation of the parent compound from all significant degradation products.

Methodology:

  • Column and Mobile Phase Screening: Begin with a C18 column and a gradient mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

  • Forced Degradation Sample Analysis: Inject samples from each of the forced degradation studies (after appropriate quenching and dilution).

  • Method Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve optimal separation of the parent peak from any new peaks that appear in the stressed samples. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: Once a suitable method is developed, it should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizing the Workflow

A clear workflow is essential for systematic stability assessment.

Stability_Workflow cluster_Preparation Sample Preparation cluster_Stress Forced Degradation cluster_Analysis Analysis cluster_Outcome Outcome A Prepare Stock Solution of 8-Bromo-2-chloroquinazolin-4(3H)-one B Acidic Hydrolysis (0.1 M HCl, 60°C) A->B C Basic Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidative Degradation (3% H₂O₂, RT) A->D E Thermal Degradation (Solid, 80°C) A->E F Photostability (ICH Q1B) A->F G Develop & Validate Stability-Indicating HPLC Method B->G C->G D->G E->G F->G H Analyze Stressed Samples G->H I Identify & Quantify Degradation Products H->I J Determine Degradation Profile I->J K Propose Degradation Pathway J->K

Caption: Workflow for Forced Degradation and Stability Assessment.

Data Presentation

The results of the stability studies should be summarized in a comprehensive table.

Table 4: Stability Profile of 8-Bromo-2-chloroquinazolin-4(3H)-one (Example Data)

Stress ConditionDuration% Assay of Parent Compound% Total DegradationNumber of Degradants
0.1 M HCl, 60°C24 h[Experimental Value][Experimental Value][Experimental Value]
0.1 M NaOH, 60°C8 h[Experimental Value][Experimental Value][Experimental Value]
3% H₂O₂, RT24 h[Experimental Value][Experimental Value][Experimental Value]
Solid, 80°C7 days[Experimental Value][Experimental Value][Experimental Value]
Photostability (ICH Q1B)-[Experimental Value][Experimental Value][Experimental Value]

Causality and Self-Validation in Experimental Design

The protocols outlined above are designed to be self-validating. For instance, in the shake-flask solubility assay, the continued presence of undissolved solid at the end of the experiment visually confirms that saturation was achieved. In the stability studies, the use of a PDA detector allows for in-situ peak purity analysis, providing confidence that the parent peak is not co-eluting with any degradation products.

The choice of stress conditions is based on the chemical intuition of potential liabilities of the quinazolinone scaffold. The lactam ring may be susceptible to hydrolysis under both acidic and basic conditions. The electron-rich aromatic system could be prone to oxidation. By systematically probing these potential degradation pathways, we can build a comprehensive stability profile.

Conclusion and Future Directions

This guide has provided a robust framework for the comprehensive evaluation of the solubility and stability of 8-Bromo-2-chloroquinazolin-4(3H)-one. By following the detailed protocols and understanding the underlying scientific principles, researchers can generate the critical data necessary to make informed decisions about the future development of this compound.

The next steps in the characterization of this molecule would involve:

  • Structural Elucidation of Degradants: Using techniques such as LC-MS/MS to identify the major degradation products formed under stress conditions.

  • Formulation Development: Utilizing the solubility data to design appropriate formulations for in vivo studies.

  • Long-Term Stability Studies: Conducting stability studies under ICH-recommended storage conditions to establish a shelf-life.

By systematically addressing these key physicochemical parameters, the path from a promising chemical entity to a potential therapeutic agent becomes clearer and more navigable.

References

  • Hilaris Publisher. (2016, August 31). Synthesis and Characterization of Bromoclenbuterol. Retrieved from [Link]

  • MDPI. (n.d.). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 8-Bromo-4-chloroquinazoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, April 24). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Retrieved from [Link]

  • ResearchGate. (2025, September 2). Synthesis and antibacterial screening of new quinazoline derivatives from 8-bromo-2- chloroquinazoline scaffold. Retrieved from [Link]

  • Veerapandian, M., et al. (2009, April 23). Analytical and biological characterization of quinazoline semicarbazone derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Retrieved from [Link]

  • Universal Journal of Pharmaceutical Research. (2025, January 15). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Retrieved from [Link]

  • Medires. (2023, April 19). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]

  • 3ASenrise. (n.d.). 8-Bromo-4-chloroquinazoline, 98%. Retrieved from [Link]

  • MDPI. (2022, December 2). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Retrieved from [Link]

  • PubChem. (n.d.). 8-Bromoquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 8-Bromoadenosine. Retrieved from [Link]

  • Medires. (2023, April 19). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione. Retrieved from [Link]

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Foundational

The Strategic deployment of 8-Bromo-2-chloroquinazolin-4(3H)-one in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activ...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. This technical guide focuses on a particularly valuable derivative: 8-Bromo-2-chloroquinazolin-4(3H)-one. This building block offers a unique combination of reactive sites, enabling the strategic and efficient synthesis of diverse molecular architectures for drug discovery. Herein, we provide a comprehensive overview of its synthesis, key chemical properties, and its versatile applications in the development of novel therapeutic agents, with a particular focus on kinase inhibitors and antibacterial compounds. Detailed experimental protocols and an exploration of the structure-activity relationships (SAR) will provide researchers with the foundational knowledge to effectively utilize this powerful synthetic intermediate.

Introduction: The Quinazolinone Core and the Strategic Advantage of 8-Bromo-2-chloroquinazolin-4(3H)-one

Quinazolinones are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their remarkable therapeutic potential.[1] This scaffold is present in numerous natural products and synthetic molecules exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[2][3] The versatility of the quinazolinone core allows for extensive chemical modification, enabling the fine-tuning of pharmacological profiles.

8-Bromo-2-chloroquinazolin-4(3H)-one emerges as a particularly strategic building block for several key reasons:

  • Dual Reactive Sites: The presence of a chloro group at the 2-position and a bromo group at the 8-position provides two distinct and orthogonal handles for chemical modification. The chlorine atom is susceptible to nucleophilic substitution, while the bromine atom is ideal for palladium-catalyzed cross-coupling reactions.

  • Modulation of Physicochemical Properties: The bromine atom, a lipophilic and electron-withdrawing group, can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compound, potentially enhancing membrane permeability and target engagement.

  • Vectorial Synthesis: The differential reactivity of the two halogen atoms allows for a controlled, stepwise synthesis, enabling the introduction of diverse functionalities at specific positions of the quinazolinone core.

This guide will delve into the practical aspects of utilizing 8-Bromo-2-chloroquinazolin-4(3H)-one as a versatile platform for the synthesis of novel bioactive molecules.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of 8-Bromo-2-chloroquinazolin-4(3H)-one is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 331647-04-2[4]
Molecular Formula C₈H₄BrClN₂O[4]
Molecular Weight 259.49 g/mol [4]
Appearance Off-white to light yellow solid
Storage Inert atmosphere, 2-8°C[4]
Synthesis of 8-Bromo-2-chloroquinazolin-4(3H)-one

Proposed Synthetic Pathway:

Synthesis_of_8_Bromo_2_chloroquinazolin_4_3H_one A 2-Amino-3-bromobenzoic acid B 8-Bromoquinazolin-4(3H)-one A->B Formamide, 150-160°C (Niementowski Reaction) C 8-Bromo-4-chloroquinazoline B->C POCl3 or SOCl2, reflux D 8-Bromo-2,4-dichloroquinazoline C->D POCl3, PCl5, reflux E 8-Bromo-2-chloroquinazolin-4(3H)-one D->E Mild hydrolysis (e.g., NaHCO3, water)

Caption: Proposed synthetic workflow for 8-Bromo-2-chloroquinazolin-4(3H)-one.

Experimental Protocol (Proposed):

Step 1: Synthesis of 8-Bromoquinazolin-4(3H)-one

  • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-bromobenzoic acid (1.0 eq) and an excess of formamide (10-20 eq).[5]

  • Heat the reaction mixture to 150-160 °C and maintain this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield 8-Bromoquinazolin-4(3H)-one.

Step 2: Synthesis of 8-Bromo-2,4-dichloroquinazoline

  • To a flask containing 8-Bromoquinazolin-4(3H)-one (1.0 eq), add phosphorus oxychloride (POCl₃, excess) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Reflux the mixture for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 8-Bromo-2,4-dichloroquinazoline.

Step 3: Selective Hydrolysis to 8-Bromo-2-chloroquinazolin-4(3H)-one

  • Dissolve the crude 8-Bromo-2,4-dichloroquinazoline in a suitable solvent such as acetone or tetrahydrofuran (THF).

  • Add a mild base, such as an aqueous solution of sodium bicarbonate (NaHCO₃), dropwise at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring the selective hydrolysis of the more reactive 4-chloro group by TLC.

  • Upon completion, remove the organic solvent under reduced pressure.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford pure 8-Bromo-2-chloroquinazolin-4(3H)-one.

Applications in Medicinal Chemistry: A Building Block for Bioactive Molecules

The strategic placement of two distinct halogen atoms on the 8-Bromo-2-chloroquinazolin-4(3H)-one scaffold allows for a diverse range of chemical transformations, leading to the synthesis of a wide array of biologically active molecules.

Synthesis of Kinase Inhibitors

The quinazoline core is a well-established pharmacophore in the design of protein kinase inhibitors.[9] Several approved anticancer drugs, such as gefitinib, erlotinib, and lapatinib, feature a 4-anilinoquinazoline moiety.[10][11] The 2-chloro and 8-bromo positions of the title compound provide ideal anchor points for introducing functionalities that can interact with the ATP-binding site of various kinases.

General Synthetic Strategy:

Kinase_Inhibitor_Synthesis A 8-Bromo-2-chloroquinazolin-4(3H)-one B Intermediate A (C2-Substituted) A->B Nucleophilic Aromatic Substitution (e.g., R-NH2) C Final Kinase Inhibitor (C2, C8-Disubstituted) B->C Suzuki or Sonogashira Coupling (e.g., R'-B(OH)2 or R'-C≡CH)

Caption: General workflow for the synthesis of kinase inhibitors.

Experimental Protocol: Synthesis of a Generic 2-Amino-8-aryl-quinazolin-4(3H)-one Derivative

Step 1: Nucleophilic Aromatic Substitution at C2

  • To a solution of 8-Bromo-2-chloroquinazolin-4(3H)-one (1.0 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF), add the desired amine (1.1 eq) and a base such as triethylamine or diisopropylethylamine (DIPEA).

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC.

  • After cooling, the product can be isolated by precipitation with water or by extraction with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization to yield the 2-amino-8-bromo-quinazolin-4(3H)-one intermediate.

Step 2: Suzuki Coupling at C8

  • In a reaction vessel, combine the 2-amino-8-bromo-quinazolin-4(3H)-one intermediate (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05-0.1 eq), and a base such as potassium carbonate or cesium carbonate (2.0 eq).

  • Add a suitable solvent system, for example, a mixture of dioxane and water.

  • Degas the reaction mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 6-12 hours.

  • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Purify the product by column chromatography to obtain the final 2-amino-8-aryl-quinazolin-4(3H)-one derivative.

Synthesis of Antibacterial Agents

The quinazolinone scaffold is also a promising platform for the development of novel antibacterial agents, particularly in the face of growing antibiotic resistance.[12] The 8-Bromo-2-chloroquinazolin-4(3H)-one building block has been successfully employed in the synthesis of quinazoline derivatives with significant antibacterial activity.[12]

Example: Synthesis of N-(4-(4-(2-(dimethylamino)ethyl)piperazin-1-yl)phenyl)-8-(thiophen-2-yl)quinazolin-2-amine [12]

This example showcases a sequential modification of the 8-Bromo-2-chloroquinazolin-4(3H)-one core, first at the 2-position via a Buchwald-Hartwig amination, followed by a Suzuki coupling at the 8-position.

Antibacterial_Synthesis A 8-Bromo-2-chloroquinazolin-4(3H)-one B Intermediate B (C2-aminated) A->B Buchwald-Hartwig Amination (Piperazine derivative) C Final Antibacterial Agent B->C Suzuki Coupling (Thiophene-2-boronic acid)

Caption: Synthetic route to a potent antibacterial agent.

The resulting compounds from such syntheses have shown significant activity against both Gram-positive and Gram-negative bacteria, highlighting the potential of this building block in addressing the challenge of infectious diseases.[12]

Structure-Activity Relationship (SAR) Insights

The strategic functionalization of the 8-Bromo-2-chloroquinazolin-4(3H)-one scaffold allows for a systematic exploration of the structure-activity relationship, providing valuable insights for the design of more potent and selective therapeutic agents.

  • The 2-Position: The substituent at the 2-position is crucial for modulating the biological activity. In the context of kinase inhibitors, this position is often occupied by an amino group, which can be further functionalized to interact with specific residues in the ATP-binding pocket.[13]

  • The 8-Position: The 8-position of the quinazolinone ring is directed towards the solvent-exposed region in many kinase active sites.[14] This allows for the introduction of a variety of substituents to improve solubility, metabolic stability, and target selectivity without disrupting the core binding interactions. The bromo group at this position serves as an excellent handle for introducing such diversity via cross-coupling reactions.

  • The Halogen Atoms: The presence of halogen atoms, such as the bromine at the 8-position, can contribute to enhanced biological activity through halogen bonding and by increasing the lipophilicity of the molecule, which can improve cell permeability.[3]

Conclusion

8-Bromo-2-chloroquinazolin-4(3H)-one is a highly versatile and valuable building block in medicinal chemistry. Its dual reactive sites at the 2- and 8-positions allow for the strategic and efficient synthesis of a wide range of novel quinazolinone derivatives with diverse biological activities. This guide has provided an in-depth overview of its synthesis, key reactions, and applications in the development of kinase inhibitors and antibacterial agents. The detailed protocols and SAR insights presented herein are intended to empower researchers to fully exploit the potential of this powerful synthetic intermediate in their drug discovery endeavors.

References

  • Arkivoc, A short review on synthetic strategies towards quinazoline based anticancer drugs, [Link]

  • ResearchGate, Synthesis and antibacterial screening of new quinazoline derivatives from 8-bromo-2-chloroquinazoline scaffold | Request PDF, [Link]

  • PubMed, 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads, [Link]

  • ResearchGate, (PDF) Biological Activity of Quinazolinones, [Link]

  • Generis Publishing, SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES, [Link]

  • NIH, Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents, [Link]

  • NIH, Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity, [Link]

  • NIH, Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities, [Link]

  • ResearchGate, (PDF) Uses of Anthranilic Acid for the Synthesis of Dihydroquinazolin Derivatives with Antitumor, Antiproliferative and Pim-1 kinase Activities, [Link]

  • MDPI, Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation, [Link]

  • ResearchGate, Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors | Request PDF, [Link]

  • NIH, Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents, [Link]

  • International Journal of Scientific & Technology Research, Synthesis Of 3-Substituted-6, 8-Dibromo-2-Methyl Quinazolin-4(3H) - ijstr, [Link]

  • NIH, Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents, [Link]

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Exploratory

reactivity of the chloro group in 8-Bromo-2-chloroquinazolin-4(3H)-one

An In-Depth Technical Guide to the Reactivity of the Chloro Group in 8-Bromo-2-chloroquinazolin-4(3H)-one Abstract The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of the Chloro Group in 8-Bromo-2-chloroquinazolin-4(3H)-one

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Among the numerous quinazolinone intermediates, 8-Bromo-2-chloroquinazolin-4(3H)-one stands out as a particularly versatile and strategic building block. Its unique substitution pattern offers two distinct reactive sites: a highly labile chloro group at the C2 position, primed for nucleophilic aromatic substitution, and a bromo group at the C8 position, ideal for transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of the reactivity of the 2-chloro group, offering mechanistic insights, field-proven experimental protocols, and strategic considerations for its application in the synthesis of complex molecules for drug discovery and development.

Molecular Architecture and Electronic Landscape

To comprehend the reactivity of 8-Bromo-2-chloroquinazolin-4(3H)-one, one must first appreciate its underlying electronic structure. The quinazolin-4(3H)-one core consists of a fused pyrimidine and benzene ring system. The pyrimidine ring is inherently electron-deficient, a characteristic amplified by the presence of two electronegative nitrogen atoms and an electron-withdrawing carbonyl group at the C4 position.

The C2 position, where the chloro group resides, is situated between two nitrogen atoms (N1 and N3). This strategic placement renders the C2 carbon highly electrophilic and, consequently, exceptionally susceptible to nucleophilic attack. The chloro atom serves as an excellent leaving group, facilitating displacement by a wide array of nucleophiles. This inherent reactivity makes the C2 position the primary site for initial functionalization.

Simultaneously, the bromo group at the C8 position on the benzene ring exhibits a different mode of reactivity. While also an electron-withdrawing group, its reactivity is predominantly exploited in palladium-catalyzed cross-coupling reactions, which typically do not occur under the conditions used for nucleophilic substitution at the C2 position. This differential reactivity is the key to the molecule's utility, allowing for a programmed, stepwise elaboration of the quinazolinone scaffold.

Caption: Structure of 8-Bromo-2-chloroquinazolin-4(3H)-one

The Primary Reactive Hub: Nucleophilic Aromatic Substitution (SNAr) at C2

The most prominent and synthetically valuable reaction involving the 2-chloro group is Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the pyrimidine ring stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack, thus lowering the activation energy for the reaction.

Mechanism of SNAr

The reaction proceeds via a two-step addition-elimination mechanism:

  • Addition: The nucleophile (Nu:) attacks the electrophilic C2 carbon, breaking the C=N pi bond and forming a tetrahedral intermediate, often referred to as a Meisenheimer complex. The negative charge is delocalized over the electron-withdrawing quinazolinone ring system.

  • Elimination: The intermediate collapses, reforming the aromatic system by expelling the chloride ion, which is a stable leaving group.

SNAr_Mechanism start 8-Bromo-2-chloroquinazolin-4(3H)-one + Nu:⁻ intermediate Meisenheimer Complex (Tetrahedral Intermediate) start->intermediate + Nucleophile (Addition) product 2-Substituted-8-bromoquinazolin-4(3H)-one + Cl⁻ intermediate->product - Chloride (Elimination)

Caption: General mechanism for SNAr at the C2 position.

Scope of Nucleophiles and Reaction Conditions

A vast array of nucleophiles can be employed to displace the 2-chloro substituent, leading to a diverse library of C2-functionalized quinazolinones. The choice of solvent, base, and temperature is critical for achieving high yields and purity.

Nucleophile TypeExample NucleophileTypical BaseTypical SolventProduct Type
Primary Amines Aniline, BenzylamineDIPEA, Et₃N, K₂CO₃DMF, DMAc, NMP, EtOH2-(Substituted-amino)quinazolinone
Secondary Amines Morpholine, PiperidineDIPEA, Et₃NDMF, Dioxane2-(Substituted-amino)quinazolinone
Hydrazines Hydrazine HydrateNone or Et₃NEtOH, n-BuOH2-Hydrazinylquinazolinone
Alcohols Sodium MethoxideNaH, NaOMeMethanol, THF2-Alkoxyquinazolinone
Thiols ThiophenolK₂CO₃, NaHDMF, Acetone2-(Aryl/Alkylthio)quinazolinone

Expert Insight: When working with amine nucleophiles, the reaction can often be performed neat or in a high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc) to ensure the reaction goes to completion. The use of a non-nucleophilic base like Diisopropylethylamine (DIPEA) is crucial to scavenge the HCl generated without competing with the primary nucleophile. For less reactive amines, microwave irradiation can significantly reduce reaction times from hours to minutes.

Orthogonal Reactivity: Palladium-Catalyzed Cross-Coupling at C8

While the C2-chloro group undergoes SNAr, the C8-bromo group is the handle for a suite of powerful palladium-catalyzed cross-coupling reactions.[4] This orthogonality is a synthetic chemist's boon, allowing for selective and sequential diversification. One can first perform the SNAr reaction at C2 and then, in a subsequent step, use the C8-bromo position for a cross-coupling reaction without affecting the newly installed C2 substituent.

Commonly employed cross-coupling reactions include:

  • Suzuki-Miyaura Coupling: Forms C-C bonds with boronic acids or esters.

  • Sonogashira Coupling: Forms C-C bonds with terminal alkynes.

  • Buchwald-Hartwig Amination: Forms C-N bonds with amines.

This dual reactivity enables the synthesis of complex, three-dimensional molecules from a single, readily accessible starting material. A recent study demonstrated the synthesis of novel quinazoline derivatives with potential antibacterial activity by first performing a nucleophilic substitution with a complex amine at the C2 position, followed by a Suzuki coupling at the C8 position with various thiophene and pyrazole boronic acids.[5]

Orthogonal_Reactivity cluster_c2 C2 Functionalization cluster_c8 C8 Functionalization start 8-Bromo-2-chloroquinazolin-4(3H)-one c2_reaction S_N_Ar Reaction (e.g., + R-NH₂) start->c2_reaction c2_product 2-(Amino)-8-bromo- quinazolin-4(3H)-one c2_reaction->c2_product c8_reaction Pd-Catalyzed Coupling (e.g., Suzuki) c2_product->c8_reaction final_product 2-(Amino)-8-(Aryl)- quinazolin-4(3H)-one c8_reaction->final_product

Caption: Stepwise functionalization using orthogonal reactivity.

Field-Proven Experimental Protocols

The following protocols are provided as a self-validating framework. Adherence to these steps, including stoichiometry, temperature control, and purification methods, ensures reproducibility and high-quality results.

Protocol 1: SNAr Displacement of the 2-Chloro Group with an Amine

Objective: To synthesize 8-Bromo-2-(benzylamino)quinazolin-4(3H)-one.

Materials:

  • 8-Bromo-2-chloroquinazolin-4(3H)-one (1.0 eq)

  • Benzylamine (1.2 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • N,N-Dimethylformamide (DMF) (Anhydrous)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 8-Bromo-2-chloroquinazolin-4(3H)-one.

  • Add anhydrous DMF to dissolve the starting material (concentration approx. 0.1 M).

  • Add DIPEA, followed by the dropwise addition of benzylamine at room temperature.

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC or LC-MS (typically complete within 2-4 hours).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water, saturated aq. NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., EtOH/water) to yield the pure product.

Validation: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure the correct substitution has occurred and the product is free of impurities.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the 8-Bromo Position

Objective: To synthesize 2-(Benzylamino)-8-(thiophen-2-yl)quinazolin-4(3H)-one from the product of Protocol 1.

Materials:

  • 8-Bromo-2-(benzylamino)quinazolin-4(3H)-one (1.0 eq)

  • Thiophene-2-boronic acid (1.5 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Toluene

Procedure:

  • In a Schlenk flask, combine 8-Bromo-2-(benzylamino)quinazolin-4(3H)-one, thiophene-2-boronic acid, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvents (e.g., a 4:1 mixture of Dioxane:Toluene) followed by the degassed 2M Na₂CO₃ solution.

  • Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS (typically complete in 6-12 hours).

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by silica gel chromatography to afford the desired C-C coupled product.

Conclusion

8-Bromo-2-chloroquinazolin-4(3H)-one is a powerhouse intermediate in synthetic and medicinal chemistry. The high reactivity of the 2-chloro group towards nucleophilic aromatic substitution provides a reliable and versatile entry point for introducing a wide range of functional groups. This reactivity, coupled with the orthogonal potential of the 8-bromo position for palladium-catalyzed transformations, enables a modular and highly efficient approach to building molecular complexity. Understanding the principles and protocols outlined in this guide empowers researchers, scientists, and drug development professionals to fully exploit the synthetic potential of this scaffold in the quest for novel therapeutic agents.

References

  • Quinazolines. 3. synthesis of 6-bromo-8-chloro- sulfonylquinazoline- 2,4(1H,3H)-dione and its interaction with nucleophilic reagents.* ResearchGate. Available at: [Link]

  • 2-Chloroquinazolin-4(3H)-one. National Center for Biotechnology Information. Available at: [Link]

  • 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. PubMed. Available at: [Link]

  • Simple, convenient, and green synthetic protocols have been developed for the one pot synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones. Royal Society of Chemistry. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed. Available at: [Link]

  • Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and antibacterial screening of new quinazoline derivatives from 8-bromo-2- chloroquinazoline scaffold. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. PubMed Central. Available at: [Link]

  • Synthesis of 2, 3-Disubstituted-Quinazolin-4-(3H)-ones. ResearchGate. Available at: [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal. Available at: [Link]

Sources

Foundational

The Dual Reactivity of 8-Bromo-2-chloroquinazolin-4(3H)-one: A Guide to its Electrophilic and Nucleophilic Sites

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Quinazolinone Scaffold The quinazolinone core is a privileged scaffold in medicinal chemistry, formi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Quinazolinone Scaffold

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Its versatility stems from the multiple reactive sites on the heterocyclic ring system, allowing for the synthesis of diverse derivatives. This guide provides a detailed analysis of the electrophilic and nucleophilic sites of a particularly interesting derivative, 8-Bromo-2-chloroquinazolin-4(3H)-one, a key intermediate in the synthesis of pharmacologically active molecules. Understanding the specific reactivity of this compound is crucial for designing efficient synthetic routes and novel drug candidates.

Theoretical Framework: Unveiling the Electronic Landscape

The reactivity of 8-Bromo-2-chloroquinazolin-4(3H)-one is governed by the distribution of electron density within the molecule. The presence of two electron-withdrawing halogen substituents, a bromine atom at position 8 and a chlorine atom at position 2, significantly influences the electronic character of the quinazolinone ring system. Furthermore, the lactam functionality (a cyclic amide) and the aromatic nature of the fused rings contribute to a complex interplay of resonance and inductive effects.

Computational studies, such as Density Functional Theory (DFT) calculations, are invaluable tools for predicting the electrophilic and nucleophilic sites of molecules.[4][5] These methods can determine the partial charges on each atom and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy indicates a more favorable site for nucleophilic attack, while a higher HOMO energy suggests a more reactive site for electrophilic attack.

Electrophilic Hotspots: Targets for Nucleophilic Attack

The electron-withdrawing nature of the chlorine atom at the C2 position and the carbonyl group at the C4 position renders these carbons highly electrophilic and susceptible to nucleophilic attack.

The Highly Reactive C2 and C4 Positions

The carbon atom at position 2 is particularly activated towards nucleophilic substitution due to the attached chlorine atom, a good leaving group. This site readily reacts with a variety of nucleophiles, including amines, alcohols, and thiols, to afford a diverse range of 2-substituted quinazolinones. This reactivity is a cornerstone of many synthetic strategies aimed at modifying the quinazolinone scaffold.

Similarly, the carbonyl carbon at position 4 is a classic electrophilic center. While direct nucleophilic attack on the carbonyl carbon of the quinazolinone ring is less common than substitution at C2, it can be a key step in certain ring-opening reactions or rearrangements.

The bromine atom at the C8 position on the benzene ring also influences the electrophilicity of the aromatic system. While the benzene ring is generally more susceptible to electrophilic substitution, the presence of the electron-withdrawing bromine atom can make the aromatic ring more amenable to nucleophilic aromatic substitution under certain conditions, particularly at the positions ortho and para to the bromine.

Table 1: Predicted Electrophilic Sites of 8-Bromo-2-chloroquinazolin-4(3H)-one

PositionAtomReason for ElectrophilicityPotential Reactions
C2CarbonAttached to electron-withdrawing chlorineNucleophilic substitution
C4CarbonCarbonyl groupNucleophilic addition/substitution
C8CarbonAttached to electron-withdrawing bromineNucleophilic aromatic substitution (under forcing conditions)
Experimental Protocol: Nucleophilic Substitution at C2

A general procedure for the nucleophilic substitution of the chlorine atom at the C2 position is as follows:

  • Dissolution: Dissolve 8-Bromo-2-chloroquinazolin-4(3H)-one in a suitable aprotic polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Addition of Nucleophile: Add the desired nucleophile (e.g., an amine, alcohol, or thiol) to the reaction mixture, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize the HCl byproduct.

  • Heating: Heat the reaction mixture to a temperature typically ranging from 80°C to 150°C, depending on the reactivity of the nucleophile.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture, pour it into water to precipitate the product, and collect the solid by filtration. Purify the crude product by recrystallization or column chromatography.

Electrophilic_Reaction 8-Bromo-2-chloroquinazolin-4(3H)-one 8-Bromo-2-chloroquinazolin-4(3H)-one Product 8-Bromo-2-Nu-quinazolin-4(3H)-one 8-Bromo-2-chloroquinazolin-4(3H)-one->Product C2 attack Nucleophile (NuH) Nucleophile (NuH) Nucleophile (NuH)->Product HCl HCl

Nucleophilic Centers: Sites of Electrophilic Engagement

The quinazolinone ring also possesses nucleophilic sites, primarily the nitrogen atoms and the exocyclic oxygen of the carbonyl group.

The N1 and N3 Nitrogen Atoms

The nitrogen atoms at positions 1 and 3 possess lone pairs of electrons and can act as nucleophiles. The N3 nitrogen is part of a lactam and its nucleophilicity is generally higher than that of the N1 nitrogen, which is adjacent to the electron-withdrawing C2-chloro group. The N3 position is a common site for alkylation and arylation reactions, allowing for the introduction of various substituents.

The Carbonyl Oxygen

The oxygen atom of the C4-carbonyl group also has lone pairs of electrons and can act as a nucleophile, particularly in reactions with hard electrophiles or in the presence of a Lewis acid catalyst that activates the carbonyl group.

Experimental Protocol: N3-Alkylation

A representative procedure for the alkylation of the N3 position is as follows:

  • Deprotonation: Treat a solution of 8-Bromo-2-chloroquinazolin-4(3H)-one in a suitable aprotic solvent (e.g., DMF or THF) with a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the N3 nitrogen and form the corresponding anion.

  • Addition of Electrophile: Add the alkylating agent (e.g., an alkyl halide) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.

  • Quenching and Extraction: Carefully quench the reaction with water and extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the residue by column chromatography to obtain the N3-alkylated product.

Nucleophilic_Reaction 8-Bromo-2-chloroquinazolin-4(3H)-one 8-Bromo-2-chloroquinazolin-4(3H)-one Anion Quinazolinone Anion 8-Bromo-2-chloroquinazolin-4(3H)-one->Anion Base Base Base->Anion Product 8-Bromo-2-chloro-3-E-quinazolin-4(3H)-one Anion->Product N3 attack Electrophile (E+) Electrophile (E+) Electrophile (E+)->Product

Conclusion: A Roadmap for Synthetic Innovation

8-Bromo-2-chloroquinazolin-4(3H)-one is a molecule with a rich and tunable reactivity. Its distinct electrophilic and nucleophilic sites offer a multitude of opportunities for chemical modification. The high electrophilicity of the C2 and C4 positions allows for the facile introduction of a wide range of substituents through nucleophilic attack. Concurrently, the nucleophilic character of the N3 nitrogen provides a handle for further functionalization via reactions with electrophiles. A thorough understanding of this dual reactivity is paramount for medicinal chemists and drug development professionals seeking to leverage the quinazolinone scaffold for the creation of novel and potent therapeutic agents. By strategically targeting these reactive sites, researchers can efficiently construct libraries of diverse quinazolinone derivatives for biological screening and lead optimization.

References

  • Al-Suwaidan, I. A., et al. (2018). Quinazoline derivatives: synthesis and bioactivities. Molecules, 23(12), 3266. [Link]

  • Hameed, A., et al. (2019). 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. European Journal of Medicinal Chemistry, 169, 143-160. [Link]

  • Kaur, R., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 580. [Link]

  • Kuryazov, R. Sh., et al. (2010). Synthesis of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione and its interaction with nucleophilic reagents. Chemistry of Heterocyclic Compounds, 46(5), 589-595. [Link]

  • Emami, S., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chemistry, 16(1), 100. [Link]

  • Abbas, S. Y. (2020). 4(3 H )-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. In Quinazolinone and Quinazoline Derivatives. IntechOpen. [Link]

  • El-Sayed, Y. S., et al. (2019). Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. American Journal of Chemistry, 9(2), 41-51. [Link]

  • Wikipedia. (2023). Quinazoline. [Link]

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Protocols & Analytical Methods

Method

Synthesis of 8-Bromo-2-chloroquinazolin-4(3H)-one: A Detailed Protocol for Pharmaceutical Intermediate Synthesis

Abstract This application note provides a comprehensive, three-step protocol for the synthesis of 8-Bromo-2-chloroquinazolin-4(3H)-one, a valuable heterocyclic building block in medicinal chemistry and drug development.[...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, three-step protocol for the synthesis of 8-Bromo-2-chloroquinazolin-4(3H)-one, a valuable heterocyclic building block in medicinal chemistry and drug development.[1][2] The synthesis commences with the cyclocondensation of 2-amino-3-bromobenzoic acid and urea to form an 8-bromoquinazoline-2,4(1H,3H)-dione intermediate. This dione is subsequently subjected to chlorination using phosphorus oxychloride (POCl₃) to yield 8-bromo-2,4-dichloroquinazoline. The final target molecule is obtained through a regioselective hydrolysis of the more reactive C4-chloro group. This guide is designed for researchers, chemists, and drug development professionals, offering not only a step-by-step methodology but also a deep dive into the chemical principles and rationale behind each experimental choice, ensuring a reproducible and high-yielding process.

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolinone core is a privileged scaffold in pharmaceutical sciences, forming the structural basis for a wide array of compounds with diverse biological activities, including anticancer, anti-inflammatory, hypnotic, and antihypertensive properties.[3][4][5] The specific molecule, 8-Bromo-2-chloroquinazolin-4(3H)-one, serves as a critical intermediate, providing two distinct reactive sites—the C2-chloro and the N3-H—for further molecular elaboration. The strategic placement of the bromine atom at the C8 position also offers a handle for late-stage functionalization via metal-catalyzed cross-coupling reactions, enabling the creation of diverse chemical libraries for drug discovery.[1] This protocol details a robust and logical pathway to this key intermediate starting from commercially available anthranilic acid derivatives.

Overall Synthetic Pathway

The synthesis is logically divided into three primary stages, each designed to efficiently build and functionalize the quinazolinone ring system.

G cluster_0 Stage 1: Ring Formation cluster_1 Stage 2: Dichlorination cluster_2 Stage 3: Selective Hydrolysis A 2-Amino-3-bromobenzoic Acid + Urea B 8-Bromoquinazoline-2,4(1H,3H)-dione A->B Heat (170-180°C) C 8-Bromo-2,4-dichloroquinazoline B->C POCl₃ / N,N-Dimethylaniline D 8-Bromo-2-chloroquinazolin-4(3H)-one C->D Acetone / H₂O

Caption: Overall 3-stage synthetic workflow.

Part 1: Synthesis of 8-Bromoquinazoline-2,4(1H,3H)-dione

Principle and Rationale

This initial step involves the formation of the core heterocyclic structure through a cyclocondensation reaction. 2-Amino-3-bromobenzoic acid is heated with urea.[6] Urea serves as an efficient and economical C1-N1 synthon. Mechanistically, the amino group of the anthranilic acid initially attacks one of the carbonyl carbons of urea, leading to the formation of an N-acylurea intermediate. Subsequent intramolecular cyclization via nucleophilic attack by the nitrogen onto the carboxylic acid group (or its activated form), followed by dehydration, yields the stable quinazoline-2,4-dione ring system. This solvent-free, thermal condensation is a classic and robust method for constructing this scaffold.[7]

Materials and Equipment
Reagents & MaterialsEquipment
2-Amino-3-bromobenzoic acid[8]Round-bottom flask (100 mL)
UreaHeating mantle with magnetic stirrer
Deionized waterThermometer / Temperature controller
EthanolBuchner funnel and filter flask
Beakers, graduated cylinders
Detailed Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask, thoroughly mix 21.6 g (0.1 mol) of 2-amino-3-bromobenzoic acid and 18.0 g (0.3 mol) of urea.

  • Thermal Condensation: Place the flask in a heating mantle and heat the solid mixture, with gentle stirring if possible, to 170-180 °C. The mixture will melt, and ammonia gas will evolve. Maintain this temperature for 3-4 hours.

    • Scientist's Note: The reaction should be performed in a well-ventilated fume hood due to the evolution of ammonia. A gas trap containing dilute acid can be used to neutralize the ammonia.

  • Reaction Quenching and Precipitation: After the reaction period, allow the molten mass to cool to approximately 100 °C. Carefully and slowly add 50 mL of hot deionized water. Stir the resulting slurry while it cools to room temperature to break up the solid mass.

  • Isolation of Intermediate: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Purification: Wash the crude product on the filter with 2 x 30 mL of deionized water, followed by 2 x 20 mL of cold ethanol to remove any unreacted starting materials and byproducts.

  • Drying: Dry the purified white to off-white solid in a vacuum oven at 80 °C to a constant weight.

Expected Results
  • Yield: 85-92%

  • Appearance: White to off-white crystalline solid

  • Melting Point: >300 °C

Part 2: Synthesis of 8-Bromo-2,4-dichloroquinazoline

Principle and Rationale

This step converts the stable dione intermediate into a more reactive dichloro derivative, which is essential for the final selective transformation. The conversion of the lactam/amide carbonyls to chlorides is achieved using a potent chlorinating agent, phosphorus oxychloride (POCl₃). The reaction is typically catalyzed by a tertiary amine, such as N,N-dimethylaniline. The catalyst reacts with POCl₃ to form a highly electrophilic Vilsmeier-Haack type intermediate, which activates the carbonyl oxygen of the tautomeric dihydroxy form of the quinazolinedione, converting the hydroxyl groups into excellent leaving groups and facilitating their substitution by chloride ions.[9][10]

Materials and Equipment
Reagents & MaterialsEquipment
8-Bromoquinazoline-2,4(1H,3H)-dioneThree-neck round-bottom flask (250 mL)
Phosphorus oxychloride (POCl₃)Reflux condenser with a gas outlet/drying tube
N,N-DimethylanilineHeating mantle with magnetic stirrer
Crushed iceDropping funnel
Dichloromethane (DCM)Large beaker (1 L)
Saturated sodium bicarbonate solutionSeparatory funnel
Anhydrous sodium sulfateRotary evaporator
Detailed Experimental Protocol
  • Reaction Setup: Assemble a 250 mL three-neck flask with a reflux condenser and a magnetic stirrer. Equip the condenser with a gas outlet connected to a caustic trap (e.g., NaOH solution) to neutralize the HCl gas evolved.

  • Reagent Addition: To the flask, add 20.0 g (0.083 mol) of 8-bromoquinazoline-2,4(1H,3H)-dione and 80 mL of phosphorus oxychloride. With stirring, add 2.0 mL of N,N-dimethylaniline dropwise.

    • Safety Precaution: Phosphorus oxychloride is highly corrosive and reacts violently with water. All operations must be conducted in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Chlorination Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 5-6 hours. The reaction mixture will become a clear, dark solution.

  • Removal of Excess POCl₃: After cooling to room temperature, remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum trap is suitable for corrosive vapors).

  • Reaction Quenching: Place approximately 500 g of crushed ice in a 1 L beaker. Very slowly and carefully, pour the viscous residue from the reaction flask onto the ice with vigorous stirring. This is a highly exothermic reaction.

  • Product Extraction: Once all the ice has melted, extract the aqueous suspension with dichloromethane (3 x 100 mL).

  • Washing and Drying: Combine the organic extracts in a separatory funnel. Wash sequentially with 100 mL of cold water and 100 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution) until the effervescence ceases. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be purified further by recrystallization from a suitable solvent like ethanol or hexanes.

Expected Results
  • Yield: 75-85%

  • Appearance: Pale yellow solid

  • Melting Point: ~145-148 °C

Part 3: Regioselective Synthesis of 8-Bromo-2-chloroquinazolin-4(3H)-one

Principle and Rationale

The final step hinges on the differential electrophilicity of the two chlorine-bearing carbons. The C4 position is part of a chloro-enamine-like system, making it significantly more reactive towards nucleophilic substitution than the C2 position, which is part of a more conventional chloro-heteroarene system. This reactivity difference allows for the selective hydrolysis of the C4-chloro group under mild conditions. By using a mixture of acetone and water at a controlled temperature, water acts as a weak nucleophile, preferentially attacking the C4 position. The resulting intermediate rapidly loses HCl to form the thermodynamically stable 4-oxo tautomer, yielding the desired product.

Caption: Regioselective hydrolysis at the C4 position.

Materials and Equipment
Reagents & MaterialsEquipment
8-Bromo-2,4-dichloroquinazolineRound-bottom flask (500 mL)
AcetoneReflux condenser
Deionized waterHeating mantle with magnetic stirrer
Buchner funnel and filter flask
Detailed Experimental Protocol
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 15.0 g (0.052 mol) of 8-bromo-2,4-dichloroquinazoline in 200 mL of acetone.

  • Hydrolysis: Add 50 mL of deionized water to the solution. Heat the mixture to a gentle reflux (approx. 60-65 °C) for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Product Precipitation: Upon completion, cool the reaction mixture in an ice bath. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with a small amount of cold acetone/water (4:1) mixture. Dry the final product in a vacuum oven at 70 °C to a constant weight.

Final Product Characterization
ParameterExpected Value
Appearance White to light tan powder
Yield 90-97%
Melting Point ~275-280 °C
Molecular Formula C₈H₄BrClN₂O
Molecular Weight 259.49 g/mol
¹H NMR (DMSO-d₆)δ ~12.8 (s, 1H, NH), 8.1 (d, 1H), 7.9 (d, 1H), 7.4 (t, 1H) ppm
IR (KBr) ~3100-3000 (N-H stretch), ~1685 (C=O stretch), ~1610, 1560 (C=N, C=C) cm⁻¹

Safety and Handling

  • 2-Amino-3-bromobenzoic Acid: May cause skin and eye irritation. Handle with gloves and safety glasses.

  • Urea: Generally considered low hazard.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic upon inhalation, and reacts violently with water. Must be handled in a chemical fume hood with extreme care. Wear acid-resistant gloves, a face shield, and a lab coat.

  • General Precautions: Conduct all reactions in a well-ventilated fume hood. Dispose of all chemical waste according to institutional and local regulations.

References

  • WO2010129451A1 - Process for preparing bromo-substituted quinolines.
  • Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst . International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). [Link]

  • SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES . Generis Publishing. [Link]

  • Uses of Anthranilic Acid for the Synthesis of Dihydroquinazolin Derivatives with Antitumor, Antiproliferative and Pim-1 kinase Activities . ResearchGate. [Link]

  • CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.
  • Synthesis and antibacterial screening of new quinazoline derivatives from 8-bromo-2-chloroquinazoline scaffold . ResearchGate. [Link]

  • CN101475537A - Preparation of 2,4-dichloroquinazoline.
  • One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones . The Journal of Organic Chemistry. [Link]

  • Characterization and Determination of Chloro- and Bromo-Benzoquinones as New Chlorination Disinfection Byproducts in Drinking Water . ResearchGate. [Link]

  • Mechanism for obtaining quinazolin‐4(3H)‐one from anthranilic acid . ResearchGate. [Link]

  • US9969717B2 - Method for producing substituted anthranilic acid derivatives.
  • An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction . National Institutes of Health (NIH). [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities . National Institutes of Health (NIH). [Link]

  • A convenient synthesis of anthranilic acids by Pd-catalyzed direct intermolecular ortho-C–H amidation of benzoic acids . Royal Society of Chemistry. [Link]

  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate . ACS Omega. [Link]

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation . Taylor & Francis Online. [Link]

  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents . ResearchGate. [Link]

  • US5550286A - Process for the preparation of aromatic carboxamides from aromatic carboxylic acids and urea.

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Application

Application Notes and Protocols for the One-Pot Synthesis of Substituted Quinazolin-4(3H)-ones

Introduction: The Quinazolinone Scaffold in Modern Drug Discovery The quinazolin-4(3H)-one core is a privileged heterocyclic scaffold that has garnered immense interest from researchers, medicinal chemists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazolinone Scaffold in Modern Drug Discovery

The quinazolin-4(3H)-one core is a privileged heterocyclic scaffold that has garnered immense interest from researchers, medicinal chemists, and drug development professionals. This nitrogen-containing fused ring system is a cornerstone in the architecture of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and anticonvulsant properties.[1] Its prevalence in clinically approved drugs, such as VEGFR-2 inhibitors used in oncology, underscores its significance in modern medicine.

The efficiency and elegance of chemical synthesis are paramount in the rapid generation of compound libraries for screening and lead optimization. One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, represent a highly desirable strategy. They offer significant advantages in terms of reduced reaction times, minimized solvent usage and waste generation, and improved overall yields. This guide provides a detailed exploration of several robust and field-proven one-pot methodologies for the synthesis of substituted quinazolin-4(3H)-ones, designed to be a practical resource for scientists at the bench.

Core Synthetic Strategies: A Mechanistic Perspective

The construction of the quinazolin-4(3H)-one scaffold in a one-pot fashion typically involves the sequential formation of two key bonds around an ortho-amino benzoic acid derivative. The choice of starting materials and reaction conditions dictates the specific mechanistic pathway and the substitution pattern of the final product.

Strategy 1: The Three-Component Condensation (Anthranilic Acid, Orthoester, and Amine)

This is one of the most straightforward and widely employed methods for preparing 2,3-disubstituted quinazolin-4(3H)-ones. The reaction brings together three readily available components in a single pot.

Causality and Mechanistic Insight: The reaction is typically acid-catalyzed. The orthoester serves as the source for the C2 carbon of the quinazolinone ring. The reaction likely proceeds through the initial formation of an imidate from the reaction of anthranilic acid and the orthoester. This intermediate is then attacked by the amine, leading to a cyclization and subsequent elimination of alcohol and water to form the aromatic quinazolinone ring. Microwave irradiation is often employed to dramatically reduce reaction times by efficiently heating the polar reactants and intermediates.[2][3]

G cluster_0 Three-Component Condensation Workflow A Anthranilic Acid D Mix & Heat (Conventional or Microwave) A->D B Orthoester (e.g., Trimethyl orthoformate) B->D C Primary Amine C->D E Intermediate Formation (Imidate/Amidine) D->E Acid Catalyst (optional) F Intramolecular Cyclization E->F G Product Isolation (Precipitation/Filtration) F->G Elimination of H2O & ROH H Substituted Quinazolin-4(3H)-one G->H

Caption: Workflow for the three-component synthesis.

Strategy 2: The Niementowski Reaction (Anthranilic Acid and Amide)

The classical Niementowski reaction is the thermal condensation of anthranilic acid with an amide, most commonly formamide, to produce the parent (unsubstituted at C2 and N3) quinazolin-4(3H)-one.[4][5][6]

Causality and Mechanistic Insight: This reaction is typically performed at high temperatures (130-160°C) with an excess of the amide serving as both reactant and solvent.[5][6] The initial step is the acylation of the amino group of anthranilic acid by the amide to form an o-amidobenzamide intermediate.[5] This is followed by a thermal cyclization with the elimination of water to yield the final product. The high temperature is necessary to drive the dehydration and cyclization steps. While robust, this method often requires long reaction times.[4][5] Microwave assistance can significantly accelerate this process.[3][4]

G cluster_1 Niementowski Reaction Mechanism AA Anthranilic Acid Acylation N-Acylation AA->Acylation Amide Amide (e.g., Formamide) Amide->Acylation Intermediate o-Amidobenzamide Intermediate Acylation->Intermediate Cyclization Thermal Cyclization & Dehydration Intermediate->Cyclization High Temperature Product Quinazolin-4(3H)-one Cyclization->Product - H2O

Caption: Key steps of the Niementowski reaction.

Strategy 3: Oxidative Cyclization (2-Aminobenzamide and Aldehyde)

This modern approach allows for the synthesis of 2-substituted quinazolin-4(3H)-ones from readily available 2-aminobenzamides and aldehydes. This is a two-stage, one-pot process involving condensation followed by oxidation.

Causality and Mechanistic Insight: The first step is an acid-catalyzed condensation between the primary amino group of 2-aminobenzamide and the aldehyde to form a dihydroquinazolinone intermediate.[7] p-Toluenesulfonic acid (p-TsOH) is an excellent catalyst for this cyclocondensation as it is a strong, non-oxidizing, and easily handled solid acid.[7][8] The second step involves the oxidation of this intermediate to the aromatic quinazolinone. Various oxidants can be used, with phenyliodine diacetate (PIDA) being particularly effective under mild conditions.[7] This method avoids the high temperatures of the Niementowski reaction and provides access to products that might be sensitive to harsh conditions.[7][9]

Experimental Protocols

Protocol 1: Microwave-Assisted Three-Component Synthesis of 3-Substituted Quinazolin-4(3H)-ones

This protocol is adapted from green chemistry approaches that leverage microwave energy for rapid and efficient synthesis.[2]

Materials and Reagents:

  • Anthranilic Acid

  • Appropriate Primary Amine (e.g., 4-trifluoromethoxyaniline)

  • Trimethyl orthoformate

  • Ethanol (EtOH)

  • Microwave Synthesizer

  • Standard laboratory glassware

  • Ice

Step-by-Step Procedure:

  • Reactant Charging: In a microwave reaction vessel, combine anthranilic acid (5 mmol, 1.0 eq.), the desired primary amine (6 mmol, 1.2 eq.), and trimethyl orthoformate (6 mmol, 1.2 eq.).

  • Solvent Addition: Add ethanol (10 mL) to the mixture.

  • Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at 120°C for 30 minutes.[2]

  • Work-up and Isolation: After the reaction is complete, allow the vessel to cool to room temperature. Pour the reaction mixture over crushed ice.

  • Filtration: The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure 3-substituted quinazolin-4(3H)-one.

Key Considerations:

  • Safety: Microwave synthesis should be performed in a dedicated microwave reactor with appropriate pressure and temperature monitoring.

  • Stoichiometry: A slight excess of the amine and orthoester is used to ensure complete consumption of the limiting reagent, anthranilic acid.

  • Solvent Choice: Ethanol is a good choice as it is a polar solvent that heats efficiently in a microwave field and is relatively environmentally benign.

Protocol 2: Conventional Heating Synthesis via Niementowski Reaction

This protocol details the classic synthesis of the parent 4(3H)-quinazolinone.[5]

Materials and Reagents:

  • Anthranilic Acid

  • Formamide

  • Heating mantle or sand bath with temperature control and magnetic stirring

  • Round-bottom flask and reflux condenser

  • Ethanol or Methanol for recrystallization

Step-by-Step Procedure:

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anthranilic acid (e.g., 10 g).

  • Reagent Addition: Add an excess of formamide, which acts as both reactant and solvent (e.g., a 1:5 molar ratio of anthranilic acid to formamide).[5]

  • Heating: Heat the mixture in a sand bath or with a heating mantle to 130-135°C and maintain this temperature for 2 hours with constant stirring. Higher temperatures of 150-160°C for longer durations (e.g., 8 hours) have also been reported, but lower temperatures for shorter times can also provide high yields.[5]

  • Reaction Monitoring: The progress can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., petroleum ether:ethyl acetate, 7:3).[5]

  • Isolation: After cooling, pour the reaction mixture into cold water. The product will precipitate.

  • Filtration and Washing: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual formamide.

  • Purification: Dry the crude product and recrystallize from methanol or ethanol to yield pure 4(3H)-quinazolinone.

Key Considerations:

  • Temperature Control: Precise temperature control is crucial. Overheating can lead to decomposition and side product formation.

  • Excess Formamide: The large excess of formamide is necessary to drive the reaction to completion.

  • Work-up: Thorough washing with water is essential to remove the high-boiling formamide solvent.

Protocol 3: One-Pot Oxidative Cyclization using p-TsOH and PIDA

This protocol describes the synthesis of 2-phenyl-4(3H)-quinazolinone from 2-aminobenzamide and benzaldehyde.[7]

Materials and Reagents:

  • 2-Aminobenzamide

  • Benzaldehyde

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Phenyliodine diacetate (PIDA)

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Initial Condensation: To a solution of 2-aminobenzamide (1 mmol, 1.0 eq.) and benzaldehyde (1.1 mmol, 1.1 eq.) in THF (10 mL), add p-TsOH·H₂O (0.2 mmol, 0.2 eq.).

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC until the starting materials are consumed, indicating the formation of the dihydroquinazolinone intermediate.

  • Oxidation: Once the initial condensation is complete, add PIDA (1.2 mmol, 1.2 eq.) to the reaction mixture in one portion.

  • Completion: Continue stirring at room temperature until the oxidation is complete (as monitored by TLC).

  • Quenching and Extraction: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the mixture with ethyl acetate.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel to afford the pure 2-phenyl-4(3H)-quinazolinone.

Key Considerations:

  • Catalyst Role: p-TsOH catalyzes the initial imine formation and subsequent cyclization. Its acidity is key to accelerating this step.[7]

  • Oxidant Choice: PIDA is a mild and effective oxidant for the dehydrogenation of the dihydro-intermediate. Alternatives like DDQ or iodine can also be used, but PIDA often gives cleaner reactions and higher yields.[7]

  • One-Pot Sequence: It is crucial to ensure the first step (condensation) is complete before adding the oxidant to avoid undesired side reactions with the starting materials.

Data Presentation: Comparative Analysis of Synthetic Protocols

The choice of synthetic method often depends on the desired substitution pattern, available equipment, and sensitivity of the functional groups. The following table summarizes typical performance metrics for the discussed protocols.

Synthetic StrategyKey ReactantsTypical ConditionsReaction TimeYield (%)Reference(s)
Three-Component Anthranilic Acid, Amine, OrthoesterMicrowave, 120°C, EtOH30 min70-90%[2]
Niementowski Anthranilic Acid, FormamideConventional Heating, 130-135°C2 hours~96%[5]
Niementowski Anthranilic Acid, FormamideConventional Heating, 150-160°C8 hours~61%[5]
Niementowski Anthranilic Acid, FormamideMicrowaveA few minutes~87%[5]
Oxidative Cyclization 2-Aminobenzamide, Aldehydep-TsOH, PIDA, THF, rt4-12 hours60-92%[7]

Troubleshooting and Field-Proven Insights

  • Low Yields in Three-Component Reactions: Ensure anhydrous conditions if possible, as water can hydrolyze the orthoester and intermediates. Check the purity of the amine; impurities can inhibit the reaction.

  • Incomplete Niementowski Reaction: The reaction is sensitive to temperature. Ensure the internal temperature of the reaction mixture reaches the target. Incomplete removal of water can also stall the final cyclization step.

  • Side Products in Oxidative Cyclization: If the oxidant is added prematurely, it can react with the starting aldehyde. Ensure the formation of the dihydroquinazolinone intermediate is complete via TLC monitoring before proceeding. Over-oxidation is generally not an issue with PIDA but can be with stronger oxidants.

  • Purification Challenges: Quinazolinones are often crystalline solids that can be purified by recrystallization. If column chromatography is necessary, a gradient elution of hexane/ethyl acetate is typically effective.

References

  • Barišić, A., et al. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Taylor & Francis Online. Available at: [Link]

  • Al-Obaydi, F. & Al-Shimmari, H. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available at: [Link]

  • Al-Obaydi, F. & Al-Shimmari, H. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. National Institutes of Health (NIH). Available at: [Link]

  • Gupta, V. et al. (2021). A Review on 4(3H)-quinazolinone synthesis. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Available at: [Link]

  • Cheng, R. et al. (2013). One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation. Organic Chemistry Portal. Available at: [Link]

  • Şenol, İ. M., et al. (2019). One-pot synthesis of quinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones utilizing N-(2-aminobenzoyl)benzotriazoles. ResearchGate. Available at: [Link]

  • Kumar, D., et al. (2020). Copper mediated one-pot synthesis of quinazolinones and exploration of piperazine linked quinazoline derivatives as anti-mycobacterial agents. RSC Publishing. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Available at: [Link]

  • Khosropour, A. R., et al. (2006). Yb(OTf)3-CatalyzedOne-Pot Synthesis of Quinazolin-4(3 H )-onesfrom Anthranilic Acid, Amines and Ortho Esters (or FormicAcid) in Solvent-Free Conditions. ResearchGate. Available at: [Link]

  • Sharma, P., et al. (2016). One-pot synthesis of novel quinazoline derivatives and their antimicrobial activity. ResearchGate. Available at: [Link]

  • Kumar, D., et al. (2015). Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. RSC Publishing. Available at: [Link]

  • Shrestha, R., et al. (2011). A New Route for the Synthesis of Quinazolinones. ResearchGate. Available at: [Link]

  • Ghorbani-Choghamarani, A., et al. (2023). One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. National Institutes of Health (NIH). Available at: [Link]

  • Barišić, A., et al. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. ResearchGate. Available at: [Link]

  • Isam, D. A. (2024). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Preprints.org. Available at: [Link]

  • Sikari, R. & Paul, N. D. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. National Institutes of Health (NIH). Available at: [Link]

  • Al-Omar, M. A. (2010). Synthesis of several new quinazolin-4-amines containing p-toluenesulfonate moiety. ResearchGate. Available at: [Link]

  • Fayed, E. A., et al. (2021). Synthesis of bioactive quinazolin-4(3H)-one derivatives via microwave activation tailored by phase-transfer catalysis. ResearchGate. Available at: [Link]

Sources

Method

Application Notes and Protocols for Nucleophilic Substitution on 8-Bromo-2-chloroquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activiti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The strategic functionalization of the quinazolinone ring is paramount for the development of novel drug candidates. This document provides a detailed protocol and technical guidance for performing nucleophilic substitution reactions on 8-bromo-2-chloroquinazolin-4(3H)-one, a key intermediate for creating diverse chemical libraries.

Introduction to the Chemistry of 8-Bromo-2-chloroquinazolin-4(3H)-one

8-Bromo-2-chloroquinazolin-4(3H)-one is a versatile building block possessing two distinct electrophilic sites amenable to nucleophilic substitution: the C2 and C8 positions. The chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atoms and the carbonyl group. The bromine atom at the C8 position, while less reactive towards direct SNAr, can participate in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective and sequential functionalization, providing a powerful tool for generating a diverse range of substituted quinazolinones.

Understanding the regioselectivity of these reactions is crucial for predictable and efficient synthesis.[4] Theoretical and experimental studies on similar dihalo-quinazolines have shown that the C4 position is generally more susceptible to nucleophilic attack than the C2 position.[5][6][7] In the case of 8-bromo-2-chloroquinazolin-4(3H)-one, the C2-chloro group is the primary site for nucleophilic displacement under typical SNAr conditions.

Experimental Protocol: Nucleophilic Substitution at the C2 Position

This protocol details a general procedure for the nucleophilic substitution of the C2-chloro group on 8-bromo-2-chloroquinazolin-4(3H)-one with an amine nucleophile.

Materials and Equipment:
  • 8-Bromo-2-chloroquinazolin-4(3H)-one

  • Amine nucleophile (e.g., aniline, piperidine, morpholine)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), ethanol, isopropanol)

  • Base (e.g., Potassium carbonate (K2CO3), Diisopropylethylamine (DIPEA), Triethylamine (TEA))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates

  • Standard laboratory glassware

  • Rotary evaporator

  • Filtration apparatus

Step-by-Step Procedure:
  • Reaction Setup: To a clean, dry round-bottom flask, add 8-bromo-2-chloroquinazolin-4(3H)-one (1.0 eq).

  • Addition of Reagents: Add the amine nucleophile (1.1-1.5 eq) and the base (2.0-3.0 eq).

  • Solvent Addition: Add the chosen solvent to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Reaction Conditions: The reaction mixture is then stirred at an elevated temperature (typically ranging from 80°C to 120°C) and monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The crude product can be isolated by pouring the reaction mixture into ice-water, followed by filtration of the resulting precipitate.

  • Purification: The crude product is then washed with water and can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Causality Behind Experimental Choices:
  • Solvent: Polar aprotic solvents like DMF and DMSO are often preferred as they can dissolve the reactants and facilitate the SNAr reaction. Alcohols like ethanol or isopropanol can also be used and may be advantageous for simpler work-up procedures.

  • Base: A base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The choice of base can influence the reaction rate and side product formation. Inorganic bases like K2CO3 are common, while organic bases like DIPEA or TEA are also effective.

  • Temperature: Heating is necessary to overcome the activation energy of the reaction. The optimal temperature will depend on the reactivity of the nucleophile and the solvent used.

Visualizing the Workflow

The following diagram illustrates the general workflow for the nucleophilic substitution on 8-bromo-2-chloroquinazolin-4(3H)-one.

G cluster_start Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product Start Add 8-Bromo-2-chloro- quinazolin-4(3H)-one to flask Reagents Add Amine Nucleophile and Base Start->Reagents Solvent Add Solvent (e.g., DMF) Reagents->Solvent Heat Heat reaction mixture (e.g., 80-120°C) Solvent->Heat Monitor Monitor progress by TLC Heat->Monitor Cool Cool to room temperature Monitor->Cool Reaction Complete Isolate Isolate crude product (e.g., precipitation in water) Cool->Isolate Purify Purify by recrystallization or column chromatography Isolate->Purify Product Characterize final product (NMR, MS, etc.) Purify->Product

Caption: General workflow for nucleophilic substitution.

Data Presentation: Reaction Conditions with Various Nucleophiles

The following table summarizes typical reaction conditions for the nucleophilic substitution on the 2-chloro position of quinazolinone derivatives with different types of nucleophiles. While specific to related compounds, these conditions provide a strong starting point for optimization with 8-bromo-2-chloroquinazolin-4(3H)-one.

NucleophileSolventBaseTemperature (°C)Time (h)Reference
Aliphatic AminesEthanolDIPEAReflux4-8[8]
AnilinesDMFK2CO3100-1206-12[9]
HydrazinesIsopropanolTEA803-6[10]
ThiolsAcetonitrileCs2CO360-805-10N/A
AlcoholsTHFNaHRoom Temp - 5012-24[11]

Troubleshooting and Self-Validation

A self-validating protocol includes checkpoints to ensure the reaction is proceeding as expected.

  • Low Conversion: If TLC analysis shows a significant amount of starting material remaining, consider increasing the reaction temperature, reaction time, or using a stronger base or a more polar solvent.

  • Side Product Formation: The formation of multiple products could be due to side reactions. Lowering the reaction temperature or using a milder base may help to minimize side product formation. Purification by column chromatography is often necessary to isolate the desired product.

  • Product Identification: The structure of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to ensure the desired substitution has occurred at the C2 position.

Mechanistic Insights and Regioselectivity

The nucleophilic aromatic substitution at the C2 position of 8-bromo-2-chloroquinazolin-4(3H)-one proceeds through a Meisenheimer-like intermediate. The electron-withdrawing nature of the quinazolinone ring system facilitates the attack of the nucleophile on the electron-deficient C2 carbon.

G Substrate 8-Bromo-2-chloroquinazolin-4(3H)-one Intermediate Meisenheimer-like Intermediate Substrate->Intermediate + Nu-H Nucleophile Nucleophile (Nu-H) Product 2-Substituted-8-bromo- quinazolin-4(3H)-one Intermediate->Product - Cl- Byproduct HCl

Caption: Simplified reaction mechanism.

The regioselectivity of the reaction, favoring substitution at C2 over C8, is a key feature. The C2 position is more activated towards SNAr due to its proximity to the two nitrogen atoms and the carbonyl group. For substitution at the C8 position, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are typically required.

References

  • Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Avicenna Journal of Medical Biochemistry. Available at: [Link]

  • Quinazolines. 3*. synthesis of 6-bromo-8-chlorosulfonylquinazoline- 2,4(1H,3H)-dione and its interaction with nucleophilic reagents. ResearchGate. Available at: [Link]

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI. Available at: [Link]

  • Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega. Available at: [Link]

  • Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. National Institutes of Health. Available at: [Link]

  • Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Taylor & Francis Online. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Synthesis of 2, 3-Disubstituted-Quinazolin-4-(3H)-ones. ResearchGate. Available at: [Link]

  • Figure 2. Synthesis of 2-substituted-4(3H)-quinazolinones 6. ResearchGate. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. Available at: [Link]

  • Simple, convenient and green synthetic protocols for the one pot synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. Royal Society of Chemistry. Available at: [Link]

  • The Medicinal Functionality of Quinazolines. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Medicinal chemistry of some marketed quinazolin/-es/-ones as medicines. ResearchGate. Available at: [Link]

  • Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]

  • Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration. Royal Society of Chemistry. Available at: [Link]

  • Synthesis and antibacterial screening of new quinazoline derivatives from 8-bromo-2-chloroquinazoline scaffold. ResearchGate. Available at: [Link]

  • Quinazoline. Wikipedia. Available at: [Link]

  • Synthesis of New 3-Substituted Quinazolin-4(3H)-one Compounds Via Linking of Some Five-MemberedRing Heterocyclic Moieties with. Iraqi Journal of Science. Available at: [Link]

  • Regiochemistry In the Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. LASSBio. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

Sources

Application

Application Note: Strategic Utilization of 8-Bromo-2-chloroquinazolin-4(3H)-one in Kinase Inhibitor Synthesis

This Application Note is structured to guide medicinal chemists and process scientists in the strategic utilization of 8-Bromo-2-chloroquinazolin-4(3H)-one as a high-value scaffold for kinase inhibitor discovery.[1] [1][...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide medicinal chemists and process scientists in the strategic utilization of 8-Bromo-2-chloroquinazolin-4(3H)-one as a high-value scaffold for kinase inhibitor discovery.[1]

[1][2]

Executive Summary

The 8-Bromo-2-chloroquinazolin-4(3H)-one scaffold represents a "privileged structure" in kinase drug discovery.[1] Its utility stems from its orthogonal reactivity profile, allowing sequential, regioselective functionalization. The C2-chloro position serves as a highly reactive electrophile for nucleophilic aromatic substitution (


), typically engaging the kinase hinge region. The C8-bromo position offers a handle for transition-metal-catalyzed cross-coupling, enabling access to solvent-exposed regions or hydrophobic back-pockets to tune selectivity (e.g., PI3K

/

isoforms).[1]

This guide details the chemoselective manipulation of this scaffold, providing validated protocols for synthesizing Type I and Type II kinase inhibitors.

Chemical Reactivity & Structural Logic[1][3]

To successfully utilize this scaffold, one must understand the electronic differentiation between the three key positions: C2, C4, and C8.

The Reactivity Hierarchy

The quinazolinone core exhibits a distinct reactivity gradient that allows for "pot-economy" (conducting multiple reactions in one vessel) or step-wise precision.

  • C2-Position (Electrophilic Center): The chlorine at C2 is activated by the adjacent imine-like nitrogen (N1) and the electron-withdrawing carbonyl at C4.[1] It is highly susceptible to

    
     displacement by amines, thiols, and alkoxides.
    
  • C8-Position (Cross-Coupling Handle): The bromine at C8 is electronically deactivated for

    
     but is an excellent partner for Palladium (Pd)-catalyzed reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]
    
  • N3-Position (Lactam Nitrogen): The amide proton is acidic (

    
    ) and can be alkylated to introduce solubilizing groups or steric bulk.[1]
    
Visualization of Synthetic Pathways

The following diagram illustrates the divergent synthetic workflows available from the parent scaffold.

G Start 8-Bromo-2-chloro- quinazolin-4(3H)-one PathA Path A: C2-First (Hinge Binder Install) Start->PathA Primary Amine (SNAr, 80°C) PathB Path B: C4-Activation (Aromatization) Start->PathB POCl3 / PCl5 (Chlorination) ProdA1 Intermediate A: 2-Amino-8-bromo-quinazolinone PathA->ProdA1 ProdB1 Intermediate B: 2,4-Dichloro-8-bromo- quinazoline PathB->ProdB1 FinalA Target A: PI3K/BTK Inhibitor (Lactam Core) ProdA1->FinalA Suzuki Coupling (Ar-B(OH)2, Pd cat.) FinalB Target B: EGFR/VEGFR Inhibitor (Aromatic Core) ProdB1->FinalB Sequential SNAr (C4 then C2)

Figure 1: Divergent synthetic pathways. Path A retains the lactam (common in PI3K inhibitors like Idelalisib analogs). Path B converts to the fully aromatic quinazoline (common in EGFR inhibitors).

Detailed Experimental Protocols

The following protocols focus on Path A (Lactam retention), as it is the most direct route for exploiting the specific 8-bromo-2-chloro starting material for PI3K/BTK-type inhibitors.[1]

Protocol 1: C2-Functionalization via

Objective: Install the hinge-binding motif (e.g., an aniline or heterocycle).[1] Mechanism: Addition-Elimination.[1]

Materials:

  • 8-Bromo-2-chloroquinazolin-4(3H)-one (1.0 equiv)[1]

  • Nucleophile (e.g., 3-fluoroaniline or morpholine) (1.1 equiv)[1]

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv)[1]

  • Solvent: Isopropanol (iPrOH) or Ethanol (EtOH)[1]

Procedure:

  • Setup: In a reaction vial, suspend 8-bromo-2-chloroquinazolin-4(3H)-one (1.0 mmol) in iPrOH (5 mL).

  • Addition: Add DIPEA (2.0 mmol) followed by the amine nucleophile (1.1 mmol).

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–12 hours.
    
    • Note: The starting material is often insoluble at RT but dissolves as the reaction proceeds or as the temperature rises.

  • Monitoring: Monitor by LC-MS. The 2-chloro starting material (

    
    ) should convert to the product (
    
    
    
    ).[1]
  • Workup: Cool to room temperature. The product often precipitates.

    • If precipitate forms: Filter, wash with cold EtOH and

      
      .
      
    • If no precipitate: Concentrate in vacuo, dilute with water, and extract with EtOAc.

  • Yield: Typically 75–90%.

Critical Insight: Avoid strong inorganic bases (NaOH) during this step if the nucleophile is sensitive, as the lactam ring can open under harsh basic hydrolysis conditions.

Protocol 2: C8-Diversification via Suzuki-Miyaura Coupling

Objective: Install a solubilizing group or hydrophobic moiety to tune potency/selectivity.[1] Mechanism: Pd(0)/Pd(II) catalytic cycle.[1]

Materials:

  • C2-substituted intermediate (from Protocol 1) (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid (1.2–1.5 equiv)[1]

  • Catalyst:

    
     or 
    
    
    
    (5 mol%)[1]
  • Base:

    
     (2M aq.) or 
    
    
    
    (solid) (2.0 equiv)[1]
  • Solvent: 1,4-Dioxane/Water (4:[1]1) or DME/Water[1]

Procedure:

  • Degassing: Charge a microwave vial or flask with the intermediate, boronic acid, and base. Add solvents and sparge with Nitrogen/Argon for 10 minutes (Critical for C8 couplings which can be sluggish).

  • Catalyst Addition: Add the Pd catalyst quickly under an inert atmosphere.

  • Reaction:

    • Thermal: Heat to

      
       for 12–16 hours.
      
    • Microwave:

      
       for 30–60 minutes.
      
  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine.

  • Purification: Flash column chromatography (MeOH/DCM gradient).

Troubleshooting: If protodebromination (loss of Br replaced by H) is observed, switch to a milder base like


 and anhydrous conditions (Dioxane/DMF) using a more active catalyst like XPhos Pd G2.[1]

Case Study: Synthesis of a PI3K -Selective Inhibitor Analog

To demonstrate the utility of this scaffold, we describe the synthesis of an analog of Idelalisib (a PI3K


 inhibitor), utilizing the 8-position to improve metabolic stability.

Target Molecule: 8-(1-methyl-1H-pyrazol-4-yl)-2-(purin-6-ylamino)-3-phenylquinazolin-4(3H)-one analog.[1]

StepReaction ConditionsObservation/Logic
1. Core Synthesis 2-amino-3-bromo-benzoic acid + aniline

amide coupling

cyclization with triphosgene.[1]
Note: This forms the 3-phenyl-8-bromo-quinazolinedione core.[1]
2. Chlorination Core +


2-chloro-3-phenyl-8-bromoquinazolin-4-one.[1]
Activates C2. The C4 carbonyl remains because the N3-phenyl blocks aromatization at that position.
3. C2

2-Cl intermediate + Adenine/Purine derivative + NaH/DMF.[1]Installs the hinge binder (purine).[1]
4. C8 Coupling Intermediate + 1-methyl-pyrazole-4-boronic acid +

.[1]
Installs the C8 group to fill the "affinity pocket" and replace the H found in Idelalisib.

Data Summary Table:

Compound IDR2 Substituent (Hinge)R8 Substituent (Selectivity)PI3K

IC50 (nM)
Selectivity (

/

)
Ref (Idelalisib) PurineH2.5>100x
Analog 1 PurinePhenyl12.050x
Analog 2 Purine1-Methyl-pyrazol-4-yl1.8 >200x

Data simulated based on SAR trends in quinazolinone PI3K inhibitors [1, 2].

Troubleshooting & Optimization

Regioselectivity Issues

When converting the dione to the 2-chloro derivative, ensure strictly anhydrous conditions. Hydrolysis of the chlorinating agent can lead to incomplete conversion.

  • Check: If LC-MS shows a mass corresponding to the starting dione, re-treat with fresh

    
    .
    
Solubility

The 8-bromo-2-chloroquinazolinone core is planar and crystalline, leading to poor solubility.[1]

  • Solution: Use polar aprotic solvents (DMF, DMA) for the

    
     step if alcohols fail.
    
  • Solution: Introduce solubilizing groups (morpholine, piperazine) early at C2 if the final target allows.

Palladium Scavenging

For pharmaceutical applications, residual Pd must be <10 ppm.

  • Protocol: Treat the final reaction mixture with SiliaMetS® Thiol or DMT functionalized silica for 2 hours at

    
     before final filtration.
    

References

  • Idelalisib Structure & Binding: Somoza, J. R., et al. (2015). "Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ." Journal of Biological Chemistry. Link

  • Quinazolinone SAR: Zhang, S., et al. (2015). "Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety." Bioorganic & Medicinal Chemistry. Link

  • General Quinazoline Synthesis: Mhaske, S. B., & Argade, N. P. (2006). "The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids." Tetrahedron. Link[1]

  • BenchChem Protocol: "Application Notes and Protocols for the Synthesis of 8-Chloroquinazolin-4-OL Analogs." BenchChem.[2] Link[1]

Sources

Method

Application Notes and Protocols for the Derivatization of 8-Bromo-2-chloroquinazolin-4(3H)-one as a Scaffold for Novel Antimicrobial Agents

Introduction: The Quinazolinone Scaffold in Antimicrobial Drug Discovery The quinazolinone scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazolinone Scaffold in Antimicrobial Drug Discovery

The quinazolinone scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and notably, antimicrobial properties.[1][2][3] The emergence of multidrug-resistant microbial strains presents a formidable challenge to global health, necessitating the urgent development of new antimicrobial agents with novel mechanisms of action. Quinazolinone derivatives have shown considerable promise in this area, exhibiting potent activity against a range of pathogenic bacteria and fungi.[4][5]

The versatility of the quinazolinone ring system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. Structure-activity relationship (SAR) studies have revealed that modifications at the 2, 3, 6, and 8 positions can significantly influence the antimicrobial efficacy of these compounds.[1] The presence of a halogen atom, such as bromine, at positions 6 or 8 has been associated with enhanced antimicrobial activity.

This application note provides a comprehensive guide for the derivatization of a key intermediate, 8-Bromo-2-chloroquinazolin-4(3H)-one , to generate a library of novel compounds for antimicrobial screening. We will detail the synthetic strategies, step-by-step protocols, and methods for evaluating the biological activity of the resulting derivatives. The causality behind experimental choices will be explained to provide a deeper understanding of the underlying chemical principles.

Strategic Approach to Derivatization

The 8-Bromo-2-chloroquinazolin-4(3H)-one scaffold offers two primary reactive sites for derivatization: the electrophilic carbon at the C2 position, activated by the chlorine leaving group, and the C8 position, which is amenable to palladium-catalyzed cross-coupling reactions due to the bromo substituent. The N3 position also presents an opportunity for substitution. This dual reactivity allows for a combinatorial approach to generate a diverse library of analogues.

Our strategy will focus on:

  • Nucleophilic Aromatic Substitution at the C2 Position: The chloro group at the C2 position is susceptible to displacement by various nucleophiles, such as amines, thiols, and alkoxides. This allows for the introduction of a wide array of functional groups.

  • Palladium-Catalyzed Cross-Coupling at the C8 Position: The bromo group at the C8 position is an excellent handle for modern cross-coupling reactions, including the Suzuki-Miyaura and Heck reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[6]

  • Sequential Derivatization: A sequential approach, modifying the C2 and C8 positions in a stepwise manner, will be employed to maximize molecular diversity.

Synthesis of the Starting Material: 8-Bromo-2-chloroquinazolin-4(3H)-one

The synthesis of the quinazolinone core generally begins with substituted anthranilic acids.[7] A common and effective method involves the condensation of anthranilic acid with an appropriate reagent to form a 1,3-benzoxazin-4-one intermediate, which is then converted to the desired quinazolinone.[5]

Protocol 1: Synthesis of 8-Bromo-2-chloroquinazolin-4(3H)-one

This protocol is a multi-step synthesis adapted from established methodologies for quinazolinone synthesis.

Step 1: Synthesis of 3-Bromoanthranilic Acid

  • This step involves the bromination of anthranilic acid. Due to the activating nature of the amino and carboxyl groups, direct bromination can lead to multiple products. A more controlled approach involves the protection of the amino group, followed by bromination and deprotection.

Step 2: Synthesis of 8-Bromo-4H-3,1-benzoxazin-4-one

  • To a solution of 3-bromoanthranilic acid in a suitable solvent (e.g., pyridine), add chloroacetyl chloride dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • The intermediate N-chloroacetyl-3-bromoanthranilic acid is then cyclized by heating with a dehydrating agent such as acetic anhydride.

  • Upon cooling, the 8-Bromo-2-chloromethyl-4H-3,1-benzoxazin-4-one product will precipitate and can be collected by filtration.

Step 3: Conversion to 8-Bromo-2-chloroquinazolin-4(3H)-one

  • The benzoxazinone intermediate is treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or a mixture of trichloroisocyanuric acid (TCCA) and triphenylphosphine (PPh₃) to convert the 2-chloromethyl group to a 2-chloro group and form the quinazolinone ring.[8]

  • The reaction is typically carried out in an inert solvent under reflux conditions.

  • After completion, the reaction mixture is carefully quenched with ice water, and the crude product is extracted and purified by recrystallization or column chromatography.

Derivatization at the C2 Position via Nucleophilic Aromatic Substitution

The chloro substituent at the C2 position is an excellent leaving group, facilitating nucleophilic aromatic substitution with a variety of nucleophiles. This is a versatile method for introducing diverse side chains that can modulate the antimicrobial activity.

Protocol 2: Synthesis of 2-Amino-8-bromoquinazolin-4(3H)-one Derivatives
  • Reaction Setup: In a round-bottom flask, dissolve 8-Bromo-2-chloroquinazolin-4(3H)-one (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Nucleophile: Add the desired primary or secondary amine (1.1-1.5 equivalents) to the solution. The choice of amine can range from simple alkylamines to more complex heterocyclic amines, which can significantly impact biological activity.

  • Base and Temperature: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), to scavenge the HCl generated during the reaction. Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water to precipitate the product. Collect the solid by filtration, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Illustrative C2-Substituted Derivatives
Derivative TypeNucleophile ExampleRationale for Selection
Aliphatic Amines Piperidine, MorpholineIntroduces flexible, saturated heterocyclic rings that can improve solubility and cell permeability.
Aromatic Amines Aniline, 4-FluoroanilineIntroduces aromatic moieties that can engage in π-π stacking interactions with biological targets.
Heterocyclic Amines 2-Aminopyridine, 4-AminopiperidineIncorporates additional hydrogen bond donors and acceptors, potentially enhancing target binding.
Thiols Thiophenol, EthanethiolThe sulfur atom can act as a good hydrogen bond acceptor and may confer distinct biological properties.

Derivatization at the C8 Position via Palladium-Catalyzed Cross-Coupling

The C8-bromo position is ideal for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, and alkenyl groups. The Suzuki-Miyaura coupling is a particularly powerful tool for this transformation due to the commercial availability of a wide range of boronic acids and its tolerance of various functional groups.[9][10]

Protocol 3: Suzuki-Miyaura Coupling for the Synthesis of 8-Aryl-2-chloroquinazolin-4(3H)-one Derivatives
  • Reaction Setup: In a Schlenk flask, combine 8-Bromo-2-chloroquinazolin-4(3H)-one (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%), and a base, typically sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2-3 equivalents).[11]

  • Solvent and Degassing: Add a mixture of a polar aprotic solvent (e.g., DMF, dioxane) and water. Degas the reaction mixture thoroughly by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Illustrative C8-Substituted Derivatives
Derivative TypeBoronic Acid ExampleRationale for Selection
Substituted Phenyls 4-Methoxyphenylboronic acid, 3-Nitrophenylboronic acidExplores the effect of electron-donating and electron-withdrawing groups on antimicrobial activity.
Heteroaryls Pyridine-3-boronic acid, Thiophene-2-boronic acidIntroduces heteroaromatic systems that can alter the electronic properties and binding interactions of the molecule.
Fused Aromatics Naphthalene-1-boronic acidIncreases the lipophilicity and surface area for potential hydrophobic interactions with the target.

Sequential Derivatization Strategy

A powerful approach to rapidly generate a diverse library of compounds is to perform sequential derivatization at both the C2 and C8 positions.

Sequential_Derivatization Start 8-Bromo-2-chloro quinazolin-4(3H)-one C2_Substituted 2-Substituted-8-bromo quinazolin-4(3H)-one Start->C2_Substituted Nucleophilic Substitution (C2) C8_Substituted 8-Substituted-2-chloro quinazolin-4(3H)-one Start->C8_Substituted Suzuki Coupling (C8) Final_Product_A 2,8-Disubstituted quinazolin-4(3H)-one C2_Substituted->Final_Product_A Suzuki Coupling (C8) Final_Product_B 2,8-Disubstituted quinazolin-4(3H)-one C8_Substituted->Final_Product_B Nucleophilic Substitution (C2)

Caption: A workflow for the sequential derivatization of 8-Bromo-2-chloroquinazolin-4(3H)-one.

Antimicrobial Activity Screening

The newly synthesized quinazolinone derivatives should be evaluated for their antimicrobial activity against a panel of clinically relevant pathogenic microorganisms.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique.

  • Preparation of Bacterial/Fungal Inoculum: Grow the microbial strains in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

  • Serial Dilution of Compounds: Prepare a stock solution of each test compound in DMSO. Perform a two-fold serial dilution of the compounds in a 96-well microtiter plate using the appropriate broth medium. The final concentration of DMSO should be kept low (typically ≤1%) to avoid inhibiting microbial growth.

  • Inoculation: Inoculate each well with the prepared microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (microorganism in broth without any compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should also be included as a reference.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Panel of Test Microorganisms

A representative panel should include:

  • Gram-positive bacteria: Staphylococcus aureus (including MRSA strains), Bacillus subtilis, Enterococcus faecalis.

  • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae.

  • Fungi: Candida albicans, Aspergillus niger.

Mechanism of Action Insights

Quinazolinone-based antimicrobial agents are thought to exert their effects through various mechanisms. Some derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[2] This mode of action is similar to that of the fluoroquinolone class of antibiotics.[2] Other proposed mechanisms include the disruption of the bacterial cell wall and interference with cellular signaling pathways.[2] Understanding the potential mechanisms of action can guide the rational design of more potent and selective derivatives.

Mechanism_of_Action Quinazolinone Quinazolinone Derivative DNA_Gyrase DNA Gyrase / Topoisomerase IV Quinazolinone->DNA_Gyrase Inhibition Cell_Wall Cell Wall Synthesis Quinazolinone->Cell_Wall Disruption Signaling Cellular Signaling Quinazolinone->Signaling Interference DNA_Replication Inhibition of DNA Replication DNA_Gyrase->DNA_Replication Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Pathway_Disruption Disruption of Pathways Signaling->Pathway_Disruption

Caption: Plausible mechanisms of antimicrobial action for quinazolinone derivatives.

Conclusion

The 8-Bromo-2-chloroquinazolin-4(3H)-one scaffold is a highly valuable starting material for the synthesis of novel antimicrobial agents. Its dual reactive sites at the C2 and C8 positions allow for the generation of a diverse chemical library through well-established synthetic methodologies such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The protocols outlined in this application note provide a robust framework for the synthesis, purification, and antimicrobial evaluation of these promising compounds. A systematic exploration of the chemical space around the quinazolinone core, guided by SAR principles, holds significant potential for the discovery of new therapeutics to combat the growing threat of antimicrobial resistance.

References

  • Synthesis of 2, 3-Disubstituted-Quinazolin-4-(3H)-ones. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). (2023). Medires. Retrieved January 27, 2026, from [Link]

  • Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. (2023). ACS Omega. Retrieved January 27, 2026, from [Link]

  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (2021). Eco-Vector Journals Portal. Retrieved January 27, 2026, from [Link]

  • Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives. (2021). PubMed. Retrieved January 27, 2026, from [Link]

  • Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. (2021). MDPI. Retrieved January 27, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (2008). Biomedical and Pharmacology Journal. Retrieved January 27, 2026, from [Link]

  • Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of promising anti-inflammatory and analgesic properties. (2012). ResearchGate. Retrieved January 27, 2026, from [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry. Retrieved January 27, 2026, from [Link]

  • 2-ARYL-6,8-DIBROMO-4-CHLOROQUINAZOLINE AS SCAFFOLD FOR THE SYNTHESIS OF NOVEL 2,6,8-TRIARYL-4-(PHENYLETHYNYL)QUINAZOLINES WITH. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs. (2023). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Simple, convenient, and green synthetic protocols for the one pot synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. (2016). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

  • Optimization of the Suzuki cross-coupling reaction to obtain 8a. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023). Medires. Retrieved January 27, 2026, from [Link]

  • Chapter 11 – Organometallics, Part 3 of 5: Suzuki and Heck reactions. (2015). YouTube. Retrieved January 27, 2026, from [Link]

  • Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. (2012). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Quinazolines. 3*. synthesis of 6-bromo-8-chloro- sulfonylquinazoline- 2,4(1H,3H)-dione and its interaction with nucleophilic reagents. (2009). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

  • Synthesis of New 3-Substituted Quinazolin-4(3H)-one Compounds Via Linking of Some Five-MemberedRing Heterocyclic Moieties with. (2018). ResearchGate. Retrieved January 27, 2026, from [Link]

Sources

Application

Application Note: Site-Selective Suzuki-Miyaura Coupling of 8-Bromo-2-chloroquinazolin-4(3H)-one

Abstract & Strategic Overview The functionalization of 8-bromo-2-chloroquinazolin-4(3H)-one presents a classic chemoselectivity challenge in heterocyclic chemistry. This scaffold contains three distinct reactive sites: C...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The functionalization of 8-bromo-2-chloroquinazolin-4(3H)-one presents a classic chemoselectivity challenge in heterocyclic chemistry. This scaffold contains three distinct reactive sites:

  • C8-Bromide: The primary target for Suzuki-Miyaura cross-coupling (Ar-Br).

  • C2-Chloride: A highly electrophilic site prone to Nucleophilic Aromatic Substitution (

    
    ) and competing palladium-catalyzed coupling.
    
  • N3-Lactam (Amide): An acidic proton (

    
    ) capable of catalyst poisoning and solubility complications.
    

This protocol details the experimental conditions required to selectively couple aryl boronic acids at the C8-position while preserving the C2-chloro handle for subsequent diversification (e.g., amination or second cross-coupling). The methodology relies on kinetic control of oxidative addition rates (


 Ar-Br 

Ar-Cl) and the suppression of

side reactions.

Mechanistic Logic & Chemoselectivity

The Reactivity Hierarchy

Success depends on exploiting the bond dissociation energy differences between the C-Br and C-Cl bonds. Palladium(0) catalysts undergo oxidative addition to Aryl-Br bonds significantly faster than Aryl-Cl bonds. However, the electron-deficient nature of the quinazolinone core makes the C2-Cl bond exceptionally labile toward nucleophiles (bases like hydroxide or alkoxides).

Critical Control Points:

  • Catalyst Selection: Bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are preferred. They form stable Pd-complexes that favor the oxidative addition of the more accessible/reactive bromide while minimizing non-specific reactivity at the sterically hindered C2 position (adjacent to N1).

  • Base Selection: Strong bases (NaOH, KOtBu) must be avoided to prevent hydrolysis of the C2-Cl to the C2-OH (dione) or

    
     by the solvent. Mild, non-nucleophilic bases (Na
    
    
    
    CO
    
    
    or K
    
    
    PO
    
    
    ) are required.
  • Solvent System: While aqueous mixtures promote Suzuki coupling, they risk C2 hydrolysis. A strictly controlled amount of water or the use of anhydrous conditions (using CsF) is recommended if the C2-Cl is highly unstable.

Decision Pathway (Graphviz)

ReactionPathways Start 8-Bromo-2-chloro- quinazolin-4(3H)-one Reaction Pd(dppf)Cl2 / Base Ar-B(OH)2 Start->Reaction Path_C8 Oxidative Addition (C8-Br) (Fast / Kinetic Product) Reaction->Path_C8 Path_C2 Oxidative Addition (C2-Cl) (Slow / Thermodynamic) Reaction->Path_C2 Path_SNAr SNAr / Hydrolysis at C2 (Side Reaction) Reaction->Path_SNAr Product 8-Aryl-2-chloro- quinazolin-4(3H)-one (Target) Path_C8->Product Byproduct1 Bis-coupled Product Path_C2->Byproduct1 Byproduct2 2-Hydroxy/Alkoxy Artifacts Path_SNAr->Byproduct2

Caption: Kinetic competition between C8-Br coupling (Target) and C2-Cl side reactions.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleNotes
8-Bromo-2-chloroquinazolin-4(3H)-one 1.0SubstrateEnsure dry; free of HCl traces.
Aryl Boronic Acid 1.1 - 1.2Coupling PartnerExcess drives conversion.
Pd(dppf)Cl

· CH

Cl

0.05 (5 mol%)CatalystHigh stability; resists poisoning.
Na

CO

2.0 - 3.0BaseMild; minimizes C2 hydrolysis.
1,4-Dioxane / Water (4:1) SolventVol: ~10 mL/mmolDegassed thoroughly.
Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere)

  • Equip a 25 mL Schlenk tube or a microwave process vial with a magnetic stir bar.

  • Add 8-Bromo-2-chloroquinazolin-4(3H)-one (1.0 mmol, 259 mg), Aryl Boronic Acid (1.1 mmol), and Pd(dppf)Cl

    
      (41 mg, 0.05 mmol).
    
  • Critical Step: Cap the vessel and purge with Argon or Nitrogen for 5 minutes. (Removal of O

    
     is vital to prevent homocoupling of boronic acids and catalyst deactivation).
    

Step 2: Solvent Addition

  • In a separate vial, prepare a mixture of 1,4-Dioxane (8 mL) and Water (2 mL).

  • Dissolve Na

    
    CO
    
    
    
    (212 mg, 2.0 mmol) in the water portion before mixing with dioxane if possible, or add solid base to the reaction vessel and add solvents subsequently.
  • Degas the solvent mixture by sparging with Argon for 10–15 minutes.

  • Transfer the degassed solvent to the reaction vessel via syringe through the septum.

Step 3: Reaction

  • Heat the reaction mixture to 80 °C .

    • Note: Avoid reflux (100 °C+) initially. Higher temperatures increase the rate of C2-Cl activation.

  • Monitor by TLC or LC-MS every 2 hours.

    • Target Mass: M+ (Product) = [Substrate - Br + Ar].

    • Watch for: Hydrolysis product (M-Cl+OH) or Bis-coupling (M-Cl-Br+2Ar).

  • Typical reaction time is 4–12 hours.

Step 4: Workup & Purification

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (30 mL) and Water (30 mL).

  • Adjust pH to ~5-6 with 1M HCl carefully (to protonate the N3-lactam if it formed a salt, ensuring it partitions to organic or precipitates).

  • Separate layers. Extract aqueous layer 2x with Ethyl Acetate.

  • Dry combined organics over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Flash column chromatography.

    • Stationary Phase: Silica Gel.

    • Eluent: Dichloromethane/Methanol (95:5) or Hexanes/Ethyl Acetate gradient. The product is typically more polar than the starting bromide but less polar than the hydrolysis byproduct.

Experimental Workflow Diagram

Workflow Setup Setup: Charge Solids (Substrate, Boronic Acid, Pd, Base) Degas Degas: Sparge Solvents (Ar/N2, 15 mins) Setup->Degas Heat Reaction: 80°C, 4-12h Monitor LC-MS for C2-Cl loss Degas->Heat Quench Workup: Cool, Dilute EtOAc/H2O Adjust pH to 5-6 Heat->Quench Purify Purification: Flash Chromatography (DCM/MeOH or Hex/EtOAc) Quench->Purify

Caption: Standard operational workflow for C8-selective Suzuki coupling.

Troubleshooting & Optimization

IssueObservation (LC-MS)Root CauseSolution
C2-Hydrolysis Mass = [Product - Cl + OH]Base is too strong or water content too high.Switch to anhydrous conditions: Toluene/Dioxane with CsF (2 equiv) or K

PO

(anhydrous).
Bis-Coupling Mass = [Core + 2Ar]Temperature too high or excess boronic acid.Reduce temp to 60 °C; Reduce boronic acid to 0.95 equiv; Stop reaction earlier.
No Reaction Starting Material onlyCatalyst poisoning by N3-H or O

.
Increase catalyst to 10 mol%; Ensure rigorous degassing; Consider N3-protection (SEM/Bn) prior to coupling.
Protodeboronation Ar-H detectedBoronic acid instability.Use Boronic Esters (Pinacol) or add excess boronic acid portion-wise.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lottner, C., et al. (2012). Synthesis and biological evaluation of 2,8-disubstituted quinazolin-4(3H)-ones. Journal of Medicinal Chemistry. (General reactivity of quinazolinone scaffolds).
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Mechanistic basis for Ar-Br vs Ar-Cl selectivity). Link

  • Harris, M., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7, 328-347. (Specific discussion on quinoline/quinazoline halide selectivity). Link

Sources

Method

Application Note: Quantitative Analysis of 8-Bromo-2-chloroquinazolin-4(3H)-one using HPLC-UV and LC-MS/MS

Introduction 8-Bromo-2-chloroquinazolin-4(3H)-one is a heterocyclic organic compound belonging to the quinazolinone class. Quinazolinone derivatives are of significant interest in medicinal chemistry and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

8-Bromo-2-chloroquinazolin-4(3H)-one is a heterocyclic organic compound belonging to the quinazolinone class. Quinazolinone derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties[1]. As an intermediate or a final active pharmaceutical ingredient (API), the precise and accurate quantification of 8-Bromo-2-chloroquinazolin-4(3H)-one is critical for ensuring product quality, stability, and for conducting pharmacokinetic and pharmacodynamic studies. This application note provides detailed protocols for the quantitative analysis of 8-Bromo-2-chloroquinazolin-4(3H)-one in bulk drug substances and formulated products using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies are designed to be robust, accurate, and suitable for validation according to the International Council for Harmonisation (ICH) guidelines[2][3][4].

Physicochemical Properties

A thorough understanding of the physicochemical properties of 8-Bromo-2-chloroquinazolin-4(3H)-one is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular FormulaC₈H₄BrClN₂O[5]
Molecular Weight259.49 g/mol [5]
CAS Number331647-04-2[5]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

This method is suitable for the routine quality control of 8-Bromo-2-chloroquinazolin-4(3H)-one, offering a balance of performance, cost-effectiveness, and accessibility.

Rationale for Method Development

The selection of the chromatographic conditions is based on the chemical structure of 8-Bromo-2-chloroquinazolin-4(3H)-one, which contains a chromophore that allows for UV detection. A reversed-phase HPLC method is proposed due to the non-polar nature of the quinazolinone ring system. A C18 column is a versatile and common choice for such compounds. The mobile phase, consisting of acetonitrile and water with a formic acid modifier, is chosen to ensure good peak shape and resolution. The detection wavelength will be selected based on the UV absorbance maximum of the compound, which is anticipated to be in the range of 254-320 nm based on the quinazolinone scaffold.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Formic acid (analytical grade).

  • Ultrapure water.

  • 8-Bromo-2-chloroquinazolin-4(3H)-one reference standard.

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient0-2 min: 30% B; 2-10 min: 30-80% B; 10-12 min: 80% B; 12-12.1 min: 80-30% B; 12.1-15 min: 30% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength254 nm (or the determined λmax)

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 8-Bromo-2-chloroquinazolin-4(3H)-one reference standard and dissolve in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: For bulk drug substance, prepare a solution of known concentration (e.g., 100 µg/mL) in acetonitrile. For formulated products, an appropriate extraction method should be developed and validated.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the working standards against their concentrations.

  • Determine the concentration of 8-Bromo-2-chloroquinazolin-4(3H)-one in the sample by interpolating its peak area from the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh Reference Standard Dissolve_Standard Dissolve in Acetonitrile (Stock Solution) Standard->Dissolve_Standard Dilute_Standard Prepare Working Standards Dissolve_Standard->Dilute_Standard Inject Inject into HPLC Dilute_Standard->Inject Sample Prepare Sample Solution Sample->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Standards Quantify Quantify Sample Concentration Integrate->Quantify Sample Calibrate->Quantify

Caption: Workflow for the quantification of 8-Bromo-2-chloroquinazolin-4(3H)-one by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For applications requiring higher sensitivity and selectivity, such as bioanalysis of plasma samples or trace impurity analysis, an LC-MS/MS method is recommended.

Rationale for Method Development

LC-MS/MS offers superior sensitivity and specificity by utilizing the mass-to-charge ratio (m/z) of the analyte and its fragments. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantitative analysis. The chromatographic conditions can be similar to the HPLC-UV method but may be optimized for faster run times. The mass spectrometric parameters, including precursor and product ions, will need to be determined by infusing a standard solution of the analyte.

Experimental Protocol

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • UHPLC system.

  • C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Acetonitrile and Water (LC-MS grade).

  • Formic acid (LC-MS grade).

  • 8-Bromo-2-chloroquinazolin-4(3H)-one reference standard.

  • Internal standard (IS), if available (e.g., a stable isotope-labeled version of the analyte).

2. LC-MS/MS Conditions:

ParameterCondition
LC Conditions
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient0-0.5 min: 10% B; 0.5-3 min: 10-90% B; 3-3.5 min: 90% B; 3.5-3.6 min: 90-10% B; 3.6-5 min: 10% B
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
MS Conditions
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionPrecursor Ion (Q1): m/z 258.9/260.9; Product Ion (Q3): To be determined
Dwell Time100 ms
Collision EnergyTo be optimized
Declustering PotentialTo be optimized

Note: The precursor ion m/z values are based on the [M+H]⁺ adducts for the bromine isotopes (⁷⁹Br and ⁸¹Br). The product ion and collision energy must be determined experimentally.

3. Standard and Sample Preparation:

  • Follow similar procedures as for the HPLC-UV method, but at lower concentration ranges (e.g., 0.1 ng/mL to 100 ng/mL).

  • For bioanalytical samples, protein precipitation or solid-phase extraction will be necessary[6].

4. Data Analysis:

  • Use the peak area ratio of the analyte to the internal standard for quantification.

  • Construct a calibration curve and determine the sample concentration as described for the HPLC-UV method.

LC-MS/MS Workflow Diagram

LCMSMS_Workflow cluster_prep_lcms Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data_lcms Data Processing Standard_lcms Prepare Working Standards (with Internal Standard) Inject_lcms Inject into UHPLC Standard_lcms->Inject_lcms Sample_lcms Prepare Sample (with Internal Standard) Sample_lcms->Inject_lcms Separate_lcms Chromatographic Separation Inject_lcms->Separate_lcms Ionize Electrospray Ionization (ESI) Separate_lcms->Ionize Select_Precursor Q1: Select Precursor Ion Ionize->Select_Precursor Fragment Q2: Collision-Induced Dissociation Select_Precursor->Fragment Select_Product Q3: Select Product Ion Fragment->Select_Product Detect_lcms Detection Select_Product->Detect_lcms Integrate_lcms Integrate Peak Areas (Analyte & IS) Detect_lcms->Integrate_lcms Calculate_Ratio Calculate Peak Area Ratio Integrate_lcms->Calculate_Ratio Standards Calibrate_lcms Generate Calibration Curve Calculate_Ratio->Calibrate_lcms Standards Quantify_lcms Quantify Sample Concentration Calculate_Ratio->Quantify_lcms Sample Calibrate_lcms->Quantify_lcms

Caption: Workflow for the quantification of 8-Bromo-2-chloroquinazolin-4(3H)-one by LC-MS/MS.

Method Validation

Both the HPLC-UV and LC-MS/MS methods should be validated according to the ICH Q2(R1) guidelines to ensure they are fit for their intended purpose[2][3][4]. The validation should include the following parameters:

Validation ParameterAcceptance Criteria
Specificity The method should be able to unequivocally assess the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, and matrix components.
Linearity A linear relationship between concentration and response should be demonstrated with a correlation coefficient (r²) ≥ 0.99.
Range The specified range over which the method is linear, accurate, and precise.
Accuracy The closeness of test results to the true value, typically expressed as percent recovery. For drug substance, 98.0% to 102.0% is generally acceptable.
Precision - Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time. RSD ≤ 2%. - Intermediate Precision (Inter-day precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc. RSD ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This application note provides comprehensive, detailed protocols for the quantification of 8-Bromo-2-chloroquinazolin-4(3H)-one using HPLC-UV and LC-MS/MS. The HPLC-UV method is suitable for routine quality control, while the LC-MS/MS method offers higher sensitivity for more demanding applications. Both methods are designed to be robust and are presented with a clear pathway for validation according to ICH guidelines. These methodologies will be invaluable for researchers, scientists, and drug development professionals working with this important class of compounds.

References

  • Medires. (2023, April 19). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h) - Medires. Retrieved from [Link]

  • Pharmaffiliates. CAS No : 853029-57-9 | Product Name : 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • PMC. (2019). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. Retrieved from [Link]

  • LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ICH. (2005, November). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • SIELC Technologies. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. Retrieved from [Link]

  • Shimadzu. Simultaneous LC-MS/MS Analysis of Haloacetic Acids, Bromate, Chlorate, and Dalapon in Water Samples LCMS-8060NX. Retrieved from [Link]

  • Springer. (2021, November 23). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • SCIREA. (2024, March 5). Conglomerate and Analgesic Activity of 6-bromo-2-(o- aminophenyl)-3-amino-Quinazolin-4(3H). Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • PubChem. 8-Bromo-4-chloroquinazoline | C8H4BrClN2 | CID 14397530. Retrieved from [Link]

  • 3ASenrise. 8-Bromo-4-chloroquinazoline, 98%. Retrieved from [Link]

  • PubChem. 8-Bromoquinoline | C9H6BrN | CID 140109. Retrieved from [Link]

  • Lead Sciences. 8-Bromo-2-chloroquinazolin-4(3H)-one. Retrieved from [Link]

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Application

Application Notes &amp; Protocols: Strategic Derivatization of 8-Bromo-2-chloroquinazolin-4(3H)-one for Novel Compound Libraries

Introduction: The Quinazolinone Scaffold as a Privileged Structure The quinazolinone core is a fused nitrogen heterocyclic system of paramount importance in medicinal chemistry.[1][2] Its derivatives are known to exhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazolinone Scaffold as a Privileged Structure

The quinazolinone core is a fused nitrogen heterocyclic system of paramount importance in medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and anticonvulsant properties.[3][4] This wide range of therapeutic potential has established the quinazolinone framework as a "privileged structure," making it a focal point for drug discovery and development programs.[2][5]

The starting material, 8-Bromo-2-chloroquinazolin-4(3H)-one , is a particularly valuable scaffold for the synthesis of novel compound libraries.[] It possesses two distinct and chemically orthogonal reactive sites: a bromine atom on the benzene ring at the C8 position and a chlorine atom on the pyrimidinone ring at the C2 position. This differential reactivity allows for selective, stepwise functionalization, providing a robust platform for generating molecular diversity and performing structure-activity relationship (SAR) studies.

This guide provides a detailed overview of the synthetic strategies, step-by-step protocols, and analytical validation methods for the development of novel compounds from this versatile building block.

Strategic Functionalization: Leveraging Orthogonal Reactivity

The power of 8-Bromo-2-chloroquinazolin-4(3H)-one lies in the differential reactivity of its two halogen atoms. The C2-chloro position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr), while the C8-bromo position is ideally suited for Palladium-catalyzed cross-coupling reactions. This orthogonality is the cornerstone of a rational and efficient synthetic strategy.

  • C2-Position (Pyrimidinone Ring): The chlorine atom at C2 is attached to an electron-deficient pyrimidinone ring. The ring's nitrogen atoms act as strong electron-withdrawing groups, activating the C2 position for attack by nucleophiles.[7] This site is therefore the primary target for reactions with amines, thiols, and alcohols to introduce a wide variety of side chains.

  • C8-Position (Benzene Ring): The bromine atom at C8 is a classic handle for transition-metal-catalyzed cross-coupling. The Suzuki-Miyaura reaction, which forms new carbon-carbon bonds, is particularly effective at this position.[8] This allows for the introduction of aryl, heteroaryl, or alkyl groups, significantly expanding the accessible chemical space.

The general synthetic pathways are illustrated below.

G cluster_c2 Pathway A: C2-Substitution (SNAr) cluster_c8 Pathway B: C8-Substitution (Suzuki) start 8-Bromo-2-chloroquinazolin-4(3H)-one c2_reagent Nucleophile (R¹-NH₂, R¹-SH, etc.) c8_reagent Boronic Acid (R²-B(OH)₂) Pd Catalyst, Base c2_product 8-Bromo-2-(R¹)-quinazolin-4(3H)-one c2_reagent->c2_product SNAr Reaction disubstituted 2-(R¹)-8-(R²)-quinazolin-4(3H)-one c2_reagent->disubstituted c2_product->c8_reagent Sequential Suzuki c8_product 2-Chloro-8-(R²)-quinazolin-4(3H)-one c8_reagent->c8_product Suzuki Coupling c8_reagent->disubstituted c8_product->c2_reagent Sequential SNAr

Caption: Orthogonal synthetic pathways for functionalizing 8-Bromo-2-chloroquinazolin-4(3H)-one.

Experimental Protocols

The following protocols are provided as robust starting points. Researchers should optimize conditions based on the specific substrates used. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: Suzuki-Miyaura C-C Coupling at the C8 Position

This protocol details the palladium-catalyzed coupling of an arylboronic acid to the C8 position. The causality for this choice rests on the high efficiency and functional group tolerance of the Suzuki-Miyaura reaction for C(sp²)-Br bonds.[9]

Reaction Scheme: 8-Bromo-2-chloroquinazolin-4(3H)-one + Arylboronic Acid --(Pd(PPh₃)₄, K₂CO₃)--> 8-Aryl-2-chloroquinazolin-4(3H)-one

Materials & Reagents:

ReagentM.W. ( g/mol )Moles (mmol)EquivalentsAmount
8-Bromo-2-chloroquinazolin-4(3H)-one275.501.01.0275.5 mg
Phenylboronic Acid (Example)121.931.21.2146.3 mg
Tetrakis(triphenylphosphine)palladium(0)1155.560.050.0557.8 mg
Potassium Carbonate (K₂CO₃)138.212.52.5345.5 mg
1,4-Dioxane---8 mL
Water---2 mL

Step-by-Step Procedure:

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 8-Bromo-2-chloroquinazolin-4(3H)-one (275.5 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), and potassium carbonate (345.5 mg, 2.5 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Solvent & Catalyst Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe. Degas the resulting suspension by bubbling argon through it for another 10 minutes. Finally, add the tetrakis(triphenylphosphine)palladium(0) (57.8 mg, 0.05 mmol) under a positive pressure of argon.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The starting material should be consumed within 4-8 hours.

  • Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure 8-phenyl-2-chloroquinazolin-4(3H)-one.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

This protocol describes the substitution of the C2-chloro group with an amine. The reaction proceeds via an addition-elimination mechanism, which is favored on the electron-poor quinazolinone ring.[7][10]

Reaction Scheme: 8-Bromo-2-chloroquinazolin-4(3H)-one + Aniline --(Isopropanol, heat)--> 8-Bromo-2-(phenylamino)quinazolin-4(3H)-one

Materials & Reagents:

ReagentM.W. ( g/mol )Moles (mmol)EquivalentsAmount
8-Bromo-2-chloroquinazolin-4(3H)-one275.501.01.0275.5 mg
Aniline (Example)93.131.11.1102.4 mg (99 µL)
Isopropanol (IPA)---10 mL

Step-by-Step Procedure:

  • Setup: In a 25 mL round-bottom flask, suspend 8-Bromo-2-chloroquinazolin-4(3H)-one (275.5 mg, 1.0 mmol) in isopropanol (10 mL).

  • Reagent Addition: Add aniline (99 µL, 1.1 mmol) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) with stirring. A precipitate often forms as the product is generated.

  • Monitoring: Monitor the reaction via TLC (5:5 Hexane:Ethyl Acetate). The reaction is typically complete in 6-12 hours.

  • Work-up & Purification: Cool the reaction mixture to room temperature. Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold isopropanol (5 mL) and then diethyl ether (10 mL) to remove any unreacted starting materials. Dry the solid under vacuum to yield the pure 8-bromo-2-(phenylamino)quinazolin-4(3H)-one, which is often pure enough for the next step without further purification.

Sequential Synthesis Workflow & Characterization

A key advantage of this system is the ability to perform sequential reactions to create highly decorated molecules. The following workflow demonstrates the synthesis of a disubstituted analog, providing a self-validating system where the product of one protocol becomes the substrate for another.

G start Start: 8-Bromo-2-chloroquinazolin-4(3H)-one step1 Protocol 1: Suzuki Coupling - Phenylboronic Acid - Pd(PPh₃)₄, K₂CO₃ - Dioxane/H₂O, 90°C start->step1 intermediate Intermediate: 8-Phenyl-2-chloroquinazolin-4(3H)-one step1->intermediate step2 Protocol 2: SNAr Reaction - Benzylamine - Isopropanol, Reflux intermediate->step2 product Final Product: 8-Phenyl-2-(benzylamino)quinazolin-4(3H)-one step2->product analysis Characterization: - TLC Monitoring - Column Chromatography - NMR & Mass Spec Analysis product->analysis

Caption: Experimental workflow for sequential Suzuki coupling followed by SNAr.

Analytical Characterization

Structural confirmation and purity assessment are critical. The combination of NMR and mass spectrometry provides unambiguous evidence of the target molecule's identity.[11][12][13]

General Protocol for Spectroscopic Analysis:

  • NMR Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (typically DMSO-d₆, as the N-H proton is often broad or exchanges in CDCl₃).

  • Mass Spectrometry Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile for analysis by Electrospray Ionization (ESI) Mass Spectrometry.

Expected Spectroscopic Data:

The following table summarizes the expected ¹H NMR chemical shifts for the core quinazolinone protons and the molecular ion peak in the mass spectrum for the products from the example protocols.

CompoundH-5 (doublet)H-6 (triplet)H-7 (doublet)N-H (singlet)Other Key Signals[M+H]⁺ (m/z)
Starting Material ~7.9 ppm~7.4 ppm~7.8 ppm~12.5 ppm-275.9 / 277.9
8-Phenyl-2-chloroquinazolin-4(3H)-one ~8.0 ppm~7.6 ppm~7.7 ppm~12.8 ppmPhenyl protons: ~7.4-7.6 ppm271.1 / 273.1
8-Bromo-2-(phenylamino)quinazolin-4(3H)-one ~7.8 ppm~7.2 ppm~7.6 ppm~11.8 ppmPhenylamino protons: ~7.0-7.8 ppm; Amine N-H: ~9.5 ppm332.0 / 334.0

Note: Chemical shifts (δ) are approximate and reported in ppm relative to TMS. The [M+H]⁺ values show the expected isotopic pattern for compounds containing Br or Cl.

Conclusion

8-Bromo-2-chloroquinazolin-4(3H)-one serves as an exemplary starting material for the efficient construction of diverse chemical libraries. Its well-defined orthogonal reactivity at the C2 and C8 positions enables controlled, stepwise functionalization through robust and reliable protocols such as Nucleophilic Aromatic Substitution and Suzuki-Miyaura cross-coupling. The methodologies presented herein provide a validated framework for researchers and drug development professionals to explore the vast chemical space around the privileged quinazolinone scaffold, accelerating the discovery of novel therapeutic agents.

References

  • M. Asif, "Quinazoline derivatives: synthesis and bioactivities," PMC, [Online]. Available: [Link]

  • O. P. Osarodion et al., "Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h) - Medires," Medires, 2023. [Online]. Available: [Link]

  • S. S. Al-dujaili et al., "2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde," MDPI, 2022. [Online]. Available: [Link]

  • "Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring," StackExchange, 2015. [Online]. Available: [Link]

  • A. A. Al-Suhaibani, "Synthesis and antibacterial screening of new quinazoline derivatives from 8-bromo-2-chloroquinazoline scaffold," ResearchGate, 2023. [Online]. Available: [Link]

  • S. S. Honnalli et al., "BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW," ResearchGate, 2023. [Online]. Available: [Link]

  • Z. Szabó et al., "MS and NMR investigation of bioactive quinazolones," PubMed, 2004. [Online]. Available: [Link]

  • A. Kumar et al., "4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads," PubMed, 2019. [Online]. Available: [Link]

  • A. D. McNaught, "Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-)," PubMed, 2002. [Online]. Available: [Link]

  • P. R. Boruah et al., "A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature," The Royal Society of Chemistry, 2015. [Online]. Available: [Link]

  • P. P. Suradkar, "Quinazolinone is shown at 600 MHz frequency. Spectra of 1 H NMR in DMSO...," ResearchGate, 2017. [Online]. Available: [Link]

  • "Synthesis of 8-Trifluloromethyl-2-Thioquinazolin-(3H)-4-One Nucleosides," International Journal of Chemistry, [Online]. Available: [Link]

  • "Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines," ResearchGate, 2008. [Online]. Available: [Link]

  • F. A. M. da Silva et al., "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents," PMC, 2022. [Online]. Available: [Link]

  • S. K. Suthar et al., "Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry," MDPI, 2023. [Online]. Available: [Link]

  • H. F. Mohssen et al., "Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them," ResearchGate, 2018. [Online]. Available: [Link]

  • M. Havelková et al., "The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to," SciSpace, 2001. [Online]. Available: [Link]

  • S. S. Honnalli et al., "BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW," ResearchGate, 2023. [Online]. Available: [Link]

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Method

Application Note: Selective Amination Strategies for 8-Bromo-2-chloroquinazolin-4(3H)-one

Abstract This guide provides a detailed technical overview and validated protocols for the selective amination of 8-Bromo-2-chloroquinazolin-4(3H)-one, a key heterocyclic scaffold in medicinal chemistry. Quinazolinone de...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed technical overview and validated protocols for the selective amination of 8-Bromo-2-chloroquinazolin-4(3H)-one, a key heterocyclic scaffold in medicinal chemistry. Quinazolinone derivatives are foundational to numerous therapeutic agents, exhibiting a wide range of biological activities including anticancer, anticonvulsant, and anti-inflammatory properties.[1][2][3][4] The title compound features two distinct reactive sites for amination: a highly electrophilic C2-chloride on the pyrimidine ring and a C8-bromide on the fused benzene ring. This inherent electronic differentiation allows for orthogonal chemical strategies to achieve selective substitution. This document details two primary methodologies: (1) Nucleophilic Aromatic Substitution (SNAr) for preferential amination at the C2 position and (2) Palladium-catalyzed Buchwald-Hartwig cross-coupling for targeted amination at the C8 position. We provide mechanistic insights, step-by-step protocols, and critical parameters to guide researchers in the synthesis of novel 2,8-disubstituted quinazolinone derivatives for drug discovery and development.

Introduction: The Quinazolinone Scaffold and Rationale for Selective Amination

The quinazolin-4(3H)-one core is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic pharmaceuticals.[1][2] The strategic functionalization of this scaffold is crucial for modulating its pharmacological profile. The starting material, 8-Bromo-2-chloroquinazolin-4(3H)-one, offers a powerful platform for building molecular diversity due to its two distinct halogenated positions.

The key to unlocking its synthetic potential lies in understanding the differential reactivity of the C2-Cl and C8-Br bonds:

  • C2-Chloride: This position is part of the electron-deficient pyrimidine ring. The adjacent nitrogen atoms strongly withdraw electron density, rendering the C2 carbon highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr). This reaction typically proceeds under milder conditions without the need for a metal catalyst.[5][6][7]

  • C8-Bromide: This position is on the fused benzene ring. While aryl bromides are generally unreactive towards traditional SNAr, they are excellent substrates for metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed process, is the premier method for forming aryl C-N bonds and is ideally suited for functionalizing the C8 position.[8][9]

This document provides the theoretical basis and practical protocols to exploit this reactivity difference for the selective synthesis of C2-amino or C8-amino quinazolinone derivatives.

Part I: Selective Amination at the C2-Position via Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Rationale

The SNAr reaction at the C2 position proceeds via a two-step addition-elimination mechanism. The amine nucleophile attacks the electron-deficient C2 carbon, disrupting the ring's aromaticity to form a resonance-stabilized anionic intermediate, often called a Meisenheimer complex.[10] The subsequent elimination of the chloride leaving group restores aromaticity and yields the final 2-amino product. The presence of electron-withdrawing groups (in this case, the quinazolinone core itself) is critical for stabilizing the intermediate and facilitating the reaction.[10]

SNAr_Mechanism sub 8-Bromo-2-chloro- quinazolin-4(3H)-one inter Meisenheimer-like Intermediate (Resonance Stabilized) sub->inter Addition nuc R¹R²NH (Amine Nucleophile) nuc->inter prod 2-Amino-8-bromo- quinazolin-4(3H)-one inter->prod Elimination cl_ion Cl⁻ prod->cl_ion

Caption: SNAr mechanism for C2-amination.

Experimental Protocol: General Procedure for SNAr Amination

This protocol describes a general method for the reaction of 8-Bromo-2-chloroquinazolin-4(3H)-one with primary or secondary amines.

SNAr_Workflow start Reagent Setup (Quinazolinone, Amine, Base, Solvent) react Reaction (Heating/Stirring) start->react monitor TLC/LC-MS Monitoring react->monitor monitor->react Continue if incomplete workup Aqueous Workup & Extraction monitor->workup Reaction complete purify Column Chromatography workup->purify end Product Isolation & Characterization purify->end

Caption: Experimental workflow for SNAr amination.

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 8-Bromo-2-chloroquinazolin-4(3H)-one (1.0 eq).

  • Reagent Addition: Add a suitable solvent (e.g., ethanol, isopropanol, or DMF, 5-10 mL per mmol of substrate). Add the desired primary or secondary amine (1.1 - 1.5 eq).

  • Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 - 2.0 eq) to act as an HCl scavenger. For less reactive amines, a stronger base like potassium carbonate may be required, particularly in aprotic polar solvents like DMF.

  • Reaction: Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature and reaction time depend on the nucleophilicity of the amine and must be determined empirically.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water or saturated sodium bicarbonate solution to remove the base and its salt.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-8-bromoquinazolin-4(3H)-one derivative.

Data Presentation: Representative SNAr Conditions
Amine TypeAmine ExampleSolventBaseTemp (°C)Typical Time (h)Notes
Primary Alkyln-ButylamineEthanolDIPEA804-8Generally proceeds smoothly at reflux.
Secondary AlkylPiperidineIsopropanolTEA906-12Steric hindrance may require slightly higher temperatures.
Primary ArylAnilineDMFK₂CO₃12012-24Electron-poor anilines are less nucleophilic and require more forcing conditions.[11]
BenzylamineBenzylaminen-ButanolDIPEA1005-10Reactivity is similar to primary alkyl amines.

Part II: Selective Amination at the C8-Position via Buchwald-Hartwig Cross-Coupling

Mechanistic Rationale

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds.[9][12] The reaction is highly effective for aryl halides, including the C8-Br position of the quinazolinone core, which is inert to SNAr. The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates its deprotonation to form an amido complex.

  • Reductive Elimination: The C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[12][13]

The choice of a bulky, electron-rich phosphine ligand is critical for promoting both the oxidative addition and the final reductive elimination steps.[13]

Buchwald_Hartwig_Cycle pd0 L₂Pd(0) (Active Catalyst) pd2_complex L₂Pd(II)(Ar)(Br) Complex pd0->pd2_complex Oxidative Addition substrate Ar-Br (Quinazolinone) substrate->pd2_complex amido_complex [L₂Pd(II)(Ar)(NR¹R²)] pd2_complex->amido_complex Amine Coordination & Deprotonation amine R¹R²NH amine->amido_complex base Base base->pd2_complex amido_complex->pd0 Reductive Elimination product Ar-NR¹R² (Product) amido_complex->product

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Crucial Note: This reaction is sensitive to oxygen and moisture. All glassware must be oven- or flame-dried, and the reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or using Schlenk line techniques, add the 2-chloro-8-aminoquinazolinone starting material (1.0 eq, obtained from the SNAr step if performing a sequential reaction), the palladium source (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (e.g., Xantphos, 2-10 mol%) to a dry Schlenk flask.

  • Reagent Addition: Add the base (e.g., Cs₂CO₃ or NaOt-Bu, 1.5 - 2.5 eq). Evacuate and backfill the flask with inert gas (repeat 3 times).

  • Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 5-10 mL per mmol of substrate) via syringe. Then, add the amine (1.2 - 2.0 eq) via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to the specified temperature (typically 90-110 °C).

  • Monitoring: Monitor the reaction progress by LC-MS. The reaction mixture can be sampled using a syringe under a positive pressure of inert gas.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation: Representative Buchwald-Hartwig Conditions
Amine ExamplePd Source (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)
MorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2.0)Toluene110
AnilinePd(OAc)₂ (3)BINAP (4.5)NaOt-Bu (1.5)Dioxane100
n-HexylaminePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2.2)Toluene100
DiphenylaminePd(OAc)₂ (5)RuPhos (7.5)K₂CO₃ (2.5)Dioxane110

Troubleshooting and Key Considerations

  • SNAr Selectivity: The SNAr reaction is highly selective for the C2 position. Reaction at the C8-Br is not observed under these conditions. If the amine can also act as a nucleophile at the N3 position, protection may be necessary.

  • Buchwald-Hartwig Selectivity: When starting from 8-Bromo-2-chloroquinazolin-4(3H)-one, Buchwald-Hartwig conditions can potentially react at both the C-Br and C-Cl bonds. However, the C-Br bond is generally more reactive in palladium-catalyzed cross-coupling, allowing for a degree of selectivity. For absolute selectivity, it is recommended to first perform the SNAr at C2 and then use the resulting 2-amino-8-bromo derivative as the substrate for the Buchwald-Hartwig reaction.

  • Catalyst Deactivation: In Buchwald-Hartwig reactions, ensure truly anaerobic and anhydrous conditions to prevent catalyst deactivation. Degas all solvents thoroughly (e.g., by sparging with argon for 30 minutes).

  • Base Choice: In Buchwald-Hartwig reactions, NaOt-Bu is a strong, effective base but can be sensitive. Cs₂CO₃ and K₃PO₄ are often milder and more compatible with base-sensitive functional groups.

Conclusion

The 8-Bromo-2-chloroquinazolin-4(3H)-one scaffold provides an exceptional entry point for creating diverse chemical libraries. By leveraging fundamental principles of chemical reactivity, researchers can achieve highly selective amination at either the C2 or C8 position. Nucleophilic Aromatic Substitution offers a robust, metal-free method for functionalizing the activated C2 position. In contrast, the powerful and versatile Buchwald-Hartwig amination provides precise control for installing amino groups at the C8 position. The protocols and insights provided herein serve as a comprehensive guide for drug development professionals to synthesize novel quinazolinone-based molecules with significant therapeutic potential.

References

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). PubMed Central. Available at: [Link]

  • Bromination of 8-substituted quinolines. Reagents and conditions. (n.d.). ResearchGate. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PMC - NIH. Available at: [Link]

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  • Kumar, D., et al. (2015). Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. RSC Advances, 5, 30819. Available at: [Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h) - Medires. (2023). Medires. Available at: [Link]

  • Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. (n.d.). MDPI. Available at: [Link]

  • Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. (2015). Omics Online. Available at: [Link]

  • nucleophilic aromatic substitutions. (2019). YouTube. Available at: [Link]

  • 16.6: Nucleophilic Aromatic Substitution. (2020). Chemistry LibreTexts. Available at: [Link]

  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2024). ACG Publications. Available at: [Link]

  • Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. (2024). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Wang, Z., et al. (2024). Synthesis of 2-Amino-quinazolin-4(3H)-ones Using 2-Bromo-N-phenylbenzamide and Cyanamide Ullmann Cross-Coupling. Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of 2, 3-Disubstituted-Quinazolin-4-(3H)-ones. (2011). ResearchGate. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). ResearchGate. Available at: [Link]

  • Screening for optimal reaction conditions a. (n.d.). ResearchGate. Available at: [Link]

  • Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. (n.d.). ResearchGate. Available at: [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). PMC - NIH. Available at: [Link]

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Application

A Comprehensive Guide for Researchers and Drug Development Professionals

<Application Note & Protocol: Large-Scale Synthesis of 8-Bromo-2-chloroquinazolin-4(3H)-one > Abstract This document provides a detailed guide for the large-scale synthesis of 8-Bromo-2-chloroquinazolin-4(3H)-one, a cruc...

Author: BenchChem Technical Support Team. Date: February 2026

<Application Note & Protocol: Large-Scale Synthesis of 8-Bromo-2-chloroquinazolin-4(3H)-one >

Abstract

This document provides a detailed guide for the large-scale synthesis of 8-Bromo-2-chloroquinazolin-4(3H)-one, a crucial intermediate in the development of various pharmaceutical compounds. The protocol herein emphasizes a scalable, two-step synthetic pathway, designed for efficiency, high yield, and operational simplicity. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth procedural instructions, mechanistic insights, and safety protocols essential for successful implementation in a laboratory or pilot plant setting.

Introduction: The Significance of Quinazolinone Scaffolds

Quinazolinones are a prominent class of heterocyclic compounds that form the core structure of many biologically active molecules.[1] Their derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3] Specifically, the 8-Bromo-2-chloroquinazolin-4(3H)-one scaffold is a key building block in the synthesis of targeted therapies, particularly kinase inhibitors used in oncology.[4] The strategic placement of the bromo and chloro substituents allows for further functionalization through various cross-coupling and nucleophilic substitution reactions, making it a versatile precursor for creating diverse chemical libraries for drug discovery.[5][6]

Strategic Approach to Large-Scale Synthesis

For the large-scale production of 8-Bromo-2-chloroquinazolin-4(3H)-one, a robust and reproducible synthetic route is paramount. The selected two-step strategy involves the initial formation of an intermediate, 8-Bromo-2,4-dichloroquinazoline, followed by a selective hydrolysis. This pathway is advantageous for its scalability, use of readily available starting materials, and high overall yield.

The synthetic pathway can be outlined as follows:

  • Step 1: Chlorination. The synthesis begins with the conversion of a suitable precursor to 8-Bromo-2,4-dichloroquinazoline. This is typically achieved through a reaction with a chlorinating agent like phosphorus oxychloride.[7][8]

  • Step 2: Selective Hydrolysis. The resulting 8-Bromo-2,4-dichloroquinazoline undergoes selective hydrolysis to yield the final product, 8-Bromo-2-chloroquinazolin-4(3H)-one. The regioselectivity of this reaction is a key aspect, with the chlorine atom at the C4 position being more susceptible to nucleophilic attack than the one at the C2 position.[9]

This approach avoids the direct synthesis from anthranilic acid derivatives which can sometimes lead to mixtures of products and purification challenges on a larger scale.[1]

Detailed Synthesis Protocol

Part A: Synthesis of 8-Bromo-2,4-dichloroquinazoline

This initial step involves the formation of the dichloroquinazoline intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
8-Bromoquinazoline-2,4(1H,3H)-dione241.05100 g0.415
Phosphorus Oxychloride (POCl₃)153.33500 mL5.35
N,N-Dimethylaniline121.1820 mL0.165

Equipment:

  • 1L three-necked round-bottom flask

  • Reflux condenser with a gas outlet to a scrubbing system

  • Mechanical stirrer

  • Heating mantle with a temperature controller

  • Dropping funnel

Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a 1L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. The gas outlet of the condenser should be connected to a trap containing a sodium hydroxide solution to neutralize the evolving HCl gas.

  • Charging the Reactor: Charge the flask with 8-Bromoquinazoline-2,4(1H,3H)-dione (100 g, 0.415 mol) and phosphorus oxychloride (500 mL, 5.35 mol).

  • Catalyst Addition: Slowly add N,N-dimethylaniline (20 mL, 0.165 mol) to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice (2 kg) with vigorous stirring in a large beaker. This step is highly exothermic and should be performed with extreme caution.

  • Isolation: The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Drying: Dry the crude 8-Bromo-2,4-dichloroquinazoline in a vacuum oven at 50-60 °C. The expected yield is typically high, around 90-95%.

Synthesis_Step1 cluster_reactants Reactants cluster_process Process cluster_products Product 8-Bromoquinazoline-2,4(1H,3H)-dione 8-Bromoquinazoline-2,4(1H,3H)-dione Reflux Reflux (105-110 °C, 12-16h) 8-Bromoquinazoline-2,4(1H,3H)-dione->Reflux POCl3 Phosphorus Oxychloride (POCl3) POCl3->Reflux DMA N,N-Dimethylaniline (Catalyst) DMA->Reflux Product_A 8-Bromo-2,4-dichloroquinazoline Reflux->Product_A Chlorination Synthesis_Step2 cluster_reactants Reactants cluster_process Process cluster_products Final Product Product_A 8-Bromo-2,4-dichloroquinazoline Reflux Reflux (118 °C, 4-6h) Product_A->Reflux Solvent Acetic Acid / Water Solvent->Reflux Final_Product 8-Bromo-2-chloroquinazolin-4(3H)-one Reflux->Final_Product Selective Hydrolysis

Figure 2: Workflow for the selective hydrolysis to the final product.

Mechanistic Insights and Rationale

The success of this large-scale synthesis hinges on the understanding and control of the underlying chemical principles.

  • Chlorination Causality: The use of phosphorus oxychloride as a chlorinating agent is a standard and effective method for converting hydroxyl groups on heterocyclic rings to chlorides. [10]The addition of a tertiary amine catalyst, such as N,N-dimethylaniline, accelerates the reaction.

  • Selective Hydrolysis Rationale: The key to the second step is the differential reactivity of the two chlorine atoms. The chlorine at the C4 position is more electrophilic and thus more susceptible to nucleophilic attack by water due to the electron-withdrawing effect of the adjacent nitrogen atom. [9]This regioselectivity is crucial for obtaining the desired product in high purity. The use of aqueous acetic acid provides a mildly acidic medium that facilitates the hydrolysis while minimizing side reactions.

Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Safety goggles or a face shield

  • Chemical-resistant gloves (nitrile or neoprene)

  • Lab coat

Reagent-Specific Hazards:

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. All handling must be done in a well-ventilated fume hood.

  • Acetic Acid: Corrosive. Avoid inhalation of vapors.

Procedural Hazards:

  • The quenching of the phosphorus oxychloride reaction mixture with ice is highly exothermic and can cause splashing. This must be done slowly and with adequate cooling and stirring.

  • The reactions involve heating and refluxing of corrosive liquids. Ensure that all glassware is properly secured and free of cracks.

Characterization and Quality Control

The identity and purity of the final product, 8-Bromo-2-chloroquinazolin-4(3H)-one, should be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A purity of >97% is generally expected. [11]

Conclusion

The described two-step protocol provides a reliable and scalable method for the large-scale synthesis of 8-Bromo-2-chloroquinazolin-4(3H)-one. By understanding the reaction mechanisms and adhering to the detailed procedures and safety precautions, researchers and drug development professionals can efficiently produce this valuable intermediate for their ongoing research and development efforts. The robustness of this synthetic route makes it suitable for adaptation to various scales of production, from laboratory benchtop to pilot plant.

References

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  • Synthesis Of 3-Substituted-6, 8-Dibromo-2-Methyl Quinazolin-4(3H) - ijstr. Available at: [Link]

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  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC - PubMed Central. Available at: [Link]

  • Recent advances in the synthesis of 2,3-fused quinazolinones - RSC Publishing. Available at: [Link]

  • CN102898383A - Method for preparing ambroxol trans-impurity 6,8-dibromo-3-(trans-4-hydroxycyclohexyl) - Google Patents.
  • Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - NIH. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 8-Bromo-2-chloroquinazolin-4(3H)-one

As a Senior Application Scientist, I've designed this technical support guide to provide in-depth, actionable advice for researchers and professionals working on the synthesis of 8-Bromo-2-chloroquinazolin-4(3H)-one. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this technical support guide to provide in-depth, actionable advice for researchers and professionals working on the synthesis of 8-Bromo-2-chloroquinazolin-4(3H)-one. This resource moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your synthetic strategy effectively.

This guide is structured to address common challenges and frequently asked questions, ensuring you can quickly find solutions to issues encountered during your experiments.

Troubleshooting Guide

This section addresses specific problems that can arise during the synthesis, offering step-by-step solutions grounded in chemical principles.

Q1: My overall yield for the synthesis is consistently low. What are the most likely causes and how can I address them?

Low yield is a multifaceted problem that can originate from the quality of starting materials, suboptimal reaction conditions in either the cyclization or chlorination step, or losses during workup and purification.

Root Cause Analysis & Solutions:

  • Purity of Starting Material (2-Amino-3-bromobenzoic acid):

    • The Problem: Impurities in the starting anthranilic acid derivative can interfere with the initial cyclization, leading to a cascade of side products that are difficult to separate.

    • Expert Recommendation: Always verify the purity of your 2-amino-3-bromobenzoic acid, which should be a solid with a melting point around 174-178 °C. If the purity is below 97%, consider recrystallization before use. The presence of regioisomers or starting materials from its own synthesis can be a significant issue.

  • Inefficient Cyclization to 8-Bromoquinazolin-4(3H)-one:

    • The Problem: The initial condensation reaction to form the quinazolinone ring may be incomplete. This step is crucial as any unreacted starting material will be difficult to separate later.

    • Expert Recommendation: The traditional method involves heating 2-amino-3-chlorobenzoic acid with an excess of formamide at 150-160 °C for 2-4 hours.[1] Ensure you are using a sufficient excess of the cyclizing agent (e.g., formamide or formamidine acetate).[1][2] Monitoring the reaction by Thin Layer Chromatography (TLC) is critical to ensure full conversion of the starting material before proceeding to workup.[1] For difficult cyclizations, microwave irradiation can significantly reduce reaction times and improve yields.[1]

  • Suboptimal Chlorination of 8-Bromoquinazolin-4(3H)-one:

    • The Problem: The conversion of the hydroxyl group at the 4-position to a chloride is often the most challenging step. Incomplete reaction leaves starting material, while harsh conditions can lead to degradation or unwanted side reactions.

    • Expert Recommendation: A common and effective method is heating the quinazolinone with phosphoryl chloride (POCl₃), often in the presence of a catalyst like dimethylformamide (DMF) or with the addition of phosphorus pentachloride (PCl₅).[3][4] The combination of POCl₃ and PCl₅ is reported to be effective when heated on a water bath for 6-8 hours.[3] Thionyl chloride (SOCl₂) with catalytic DMF is another viable option.[4] It is crucial to perform this reaction under anhydrous conditions, as moisture will readily hydrolyze the chlorinating agents and the product.

  • Losses During Workup and Purification:

    • The Problem: The product can be lost during aqueous workup (hydrolysis of the chloro group) or inefficient purification.

    • Expert Recommendation: After chlorination, the reaction mixture is typically poured carefully onto crushed ice or into ice-cold water to precipitate the product while decomposing excess chlorinating agent.[1][3] Stirring for a sufficient time (e.g., 30 minutes) ensures complete precipitation before collection by vacuum filtration.[3] For purification, recrystallization from a suitable solvent like ethanol is often effective.[1] If impurities persist, column chromatography may be necessary.

Q2: I am struggling with the chlorination step. I either recover my starting material or get a complex mixture. What should I do?

This is a frequent challenge, often related to the choice of reagent, reaction conditions, or the tautomeric nature of the quinazolinone.

Troubleshooting the Chlorination Step:

Reagent SystemRecommended ConditionsKey Considerations & Causality
POCl₃ / PCl₅ Heat a mixture of 1g of quinazolinone with 5 mL of POCl₃ and 2g of PCl₅ on a water bath for 6-8 hours.[3]PCl₅ helps to drive the equilibrium towards the chloro-imidoyl intermediate, which then rearranges to the desired product. This combination is potent and often succeeds where POCl₃ alone fails. The long reaction time ensures completion.
SOCl₂ / cat. DMF Reflux in SOCl₂ with a catalytic amount of DMF.DMF acts as a catalyst by forming the Vilsmeier reagent, which is a more reactive chlorinating species. This can often be a milder alternative to POCl₃.[4]
Triphenylphosphine / Trichloroisocyanuric acid Reaction of the quinazolinone with triphenylphosphine and trichloroisocyanuric acid has been reported to give high yields (e.g., 89% for 4-chloroquinazoline).[4][5]This is a modern, often milder alternative to traditional chlorinating agents, operating through a different mechanism that can sometimes be more selective and high-yielding.

Expert Insights:

  • Anhydrous is a non-negotiable condition. Any moisture will consume your reagents and hydrolyze your product back to the starting material. Ensure all glassware is oven-dried and reagents are handled under an inert atmosphere if possible.

  • Consider the substrate's solubility. If your starting quinazolinone is not soluble in the chlorinating agent at reflux, the reaction will be slow and incomplete. In such cases, a high-boiling inert solvent might be necessary, though using the reagent as the solvent is most common.

Q3: What are the likely impurities in my final product and how can I best remove them?

Common impurities include unreacted starting materials and side products from undesired reactions.

Common Impurities and Purification Strategies:

  • 8-Bromoquinazolin-4(3H)-one (Unreacted Starting Material):

    • Identification: This will have a different Rf value on TLC and will be evident in ¹H NMR and mass spectrometry.

    • Removal: If the chlorination reaction is incomplete, it is best to push the reaction to completion rather than trying to separate the product from the starting material, as their polarities can be similar. If separation is necessary, flash column chromatography is the most effective method.

  • Hydrolyzed Product (8-Bromoquinazolin-4(3H)-one):

    • Identification: This is the same as the starting material for the chlorination step. It forms if the product is exposed to moisture during workup or purification.

    • Removal: Recrystallization can be effective if the solubility difference is significant. Washing the crude product thoroughly with cold water after precipitation helps remove any water-soluble byproducts.[1]

  • Over-chlorinated or Degraded Products:

    • Identification: These may appear as dark, tarry substances or extra spots on a TLC plate.

    • Removal: Recrystallization from a solvent like ethanol or an ethanol/water mixture is the first line of defense.[1] If this fails, treatment with activated carbon during the recrystallization process can help remove colored impurities.[2]

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic pathway for 8-Bromo-2-chloroquinazolin-4(3H)-one?

The most common and logical synthesis is a two-step process.

Synthetic_Pathway A 2-Amino-3-bromobenzoic acid B 8-Bromoquinazolin-4(3H)-one A->B Step 1: Cyclization (e.g., Formamide, 150-160°C) C 8-Bromo-2-chloroquinazolin-4(3H)-one B->C Step 2: Chlorination (e.g., POCl3/PCl5, heat) Analytical_Workflow Start Reaction Mixture TLC TLC Monitoring Start->TLC In-process check Workup Workup & Purification TLC->Workup Confirm completion Final Final Product Workup->Final NMR ¹H & ¹³C NMR Final->NMR Structure Elucidation MS Mass Spectrometry Final->MS Confirm Mass MP Melting Point Final->MP Purity Check

Caption: Recommended analytical workflow for synthesis.

  • Thin Layer Chromatography (TLC): Indispensable for monitoring the disappearance of starting materials and the appearance of the product in both steps.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the intermediate and the final product. The aromatic proton signals will shift predictably based on the substituents. For example, in a related compound, aromatic protons were observed in the δ 6.78-7.41 ppm range. [6]* Mass Spectrometry (MS): Essential for confirming the molecular weight of the final product and identifying any potential byproducts.

  • Melting Point (MP): A sharp melting point is a good indicator of the purity of the final crystalline solid.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Li, W., et al. (2019). An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. Molecules, 24(15), 2749.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 8-Chloroquinazolin-4-OL Analogs.
  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(ix), 150-176.
  • Request PDF. (2025). Synthesis and antibacterial screening of new quinazoline derivatives from 8-bromo-2-chloroquinazoline scaffold.
  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2024). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones.
  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 799.
  • SciSpace. (n.d.). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological.
  • CHEMISTRY OF THE QUINAZOLINE SERIES——Ⅰ.
  • PMC - PubMed Central. (n.d.).
  • National Institutes of Health. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties.
  • Google Patents. (n.d.). CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.
  • ResearchGate. (n.d.). Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid[7]. Retrieved from [Link]

  • BenchChem. (n.d.). 2-Amino-3-bromo-5-chlorobenzoic acid.
  • ResearchGate. (2025). (PDF)
  • Break, L. M. (2025). Design and Synthesis of 8-Trifluloromethyl-2-Thioquinazolin-(3H)-4-One Nucleosides. Recent Developments in Chemistry and Biochemistry Research, 11, 46-55.
  • Break, L. M. (n.d.). Synthesis of 8-Trifluloromethyl-2-Thioquinazolin-(3H)-4-One Nucleosides.
  • BOC Sciences. (n.d.). CAS 956100-63-3 8-bromo-2-chloroquinazoline.
  • Echemi. (n.d.). 8-Bromo-2-methylquinazolin-4-ol.
  • Thermo Scientific Chemicals. (n.d.). 2-Amino-3-bromobenzoic acid, 97% 1 g.
  • Santa Cruz Biotechnology. (n.d.). 8-bromo-4-chloroquinazoline.
  • Amerigo Scientific. (n.d.). 2-Amino-3-bromobenzoic acid (97%).
  • PubChem. (n.d.).
  • Matrix Scientific. (n.d.). 4-Amino-8-bromo-2-chloroquinazoline.
  • Sigma-Aldrich. (n.d.). 8-bromo-2-chloroquinazoline storage conditions.

Sources

Optimization

Technical Support Center: Purification of 8-Bromo-2-chloroquinazolin-4(3H)-one

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 8-Bromo-2-chloroquinazolin-4(3H)-one. This document provides in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 8-Bromo-2-chloroquinazolin-4(3H)-one. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues observed during experimental work.

Introduction

8-Bromo-2-chloroquinazolin-4(3H)-one is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its purity is paramount for the success of subsequent synthetic steps and the biological activity of the final products. However, its purification can be challenging due to the presence of closely related impurities and its limited solubility in common organic solvents. This guide offers practical, field-proven insights to overcome these hurdles.

Part 1: Troubleshooting Guide

This section addresses specific problems that may arise during the purification of 8-Bromo-2-chloroquinazolin-4(3H)-one, providing probable causes and detailed solutions.

Issue 1: Crude product is a persistent oil or fails to solidify.

Question: My reaction work-up yields a thick oil that does not solidify upon cooling or scratching. How can I isolate a solid product?

Probable Causes:

  • Residual Solvent: High-boiling point solvents used in the synthesis, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), may be trapped in the product.

  • Presence of Impurities: Impurities can act as a eutectic mixture, depressing the melting point and preventing crystallization.

  • Hygroscopic Nature: The product or impurities may be absorbing moisture from the atmosphere.

Solutions:

  • Azeotropic Removal of Solvents:

    • Dissolve the oil in a suitable solvent like toluene.

    • Evaporate the toluene under reduced pressure. This process can be repeated 2-3 times to effectively remove residual high-boiling point solvents.

  • Trituration:

    • Add a non-polar solvent in which the desired product is poorly soluble, such as hexane or diethyl ether, to the oil.

    • Stir the mixture vigorously with a glass rod, scratching the sides of the flask to induce crystallization.

    • The impurities may remain dissolved in the solvent, while the purified product precipitates as a solid.

  • Solvent-Antisolvent Precipitation:

    • Dissolve the oil in a minimum amount of a good solvent (e.g., acetone, ethyl acetate).

    • Slowly add a non-solvent (e.g., hexane, water) dropwise with constant stirring until the solution becomes cloudy.

    • Gently warm the mixture until it becomes clear again and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.

Issue 2: Recrystallization yields are low or product oils out.

Question: I am losing a significant amount of my product during recrystallization, or it separates as an oil instead of crystals. What can I do to improve this?

Probable Causes:

  • Inappropriate Solvent Choice: The solvent may be too good, keeping the product dissolved even at low temperatures, or too poor, causing it to precipitate too quickly as an amorphous solid or oil.

  • Cooling Too Rapidly: Rapid cooling does not allow for the formation of a crystal lattice, leading to the separation of an oil.

  • Supersaturation: The solution may be too concentrated, leading to rapid precipitation rather than crystal growth.

Solutions:

Recrystallization Solvent Selection Workflow:

G cluster_0 Solvent Screening cluster_1 Recrystallization Optimization A Test solubility of crude product in various solvents at room temperature. B Identify solvents with low solubility at room temperature. A->B Ideal: Sparingly soluble C Heat the suspensions of promising solvents. B->C D Select solvents that show a significant increase in solubility upon heating. C->D High solubility differential is key E Dissolve crude product in a minimal amount of the chosen hot solvent. D->E F Allow the solution to cool slowly to room temperature. E->F G If no crystals form, scratch the flask or add a seed crystal. F->G Induce crystallization H Once at room temperature, cool further in an ice bath. F->H If crystals form G->H I Collect crystals by vacuum filtration. H->I

Caption: Workflow for selecting an optimal recrystallization solvent.

Recommended Recrystallization Protocol:

A mixture of acetone and ethyl acetate has been reported to be effective for the recrystallization of the related compound, 2-chloroquinazolin-4(3H)-one[1].

  • Dissolution: Dissolve the crude 8-Bromo-2-chloroquinazolin-4(3H)-one in a minimal amount of hot acetone.

  • Clarification: If the solution is colored or contains insoluble impurities, it can be treated with a small amount of activated charcoal and then hot filtered.

  • Crystallization: Slowly add ethyl acetate to the hot acetone solution until turbidity is observed. Reheat gently to obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Isolation: Further cool the flask in an ice bath for 30 minutes to maximize crystal yield. Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

Data on Suitable Recrystallization Solvents:

Solvent SystemObservationRecommendation
Ethanol/WaterModerate solubility in hot ethanol; can be precipitated with water.A viable option, but may require careful optimization of the solvent ratio.
Acetone/HexaneGood solubility in hot acetone; precipitates upon addition of hexane.Effective for inducing crystallization, but slow addition of hexane is crucial to avoid oiling out.
Ethyl Acetate/HexaneSimilar to acetone/hexane system.A good alternative to acetone/hexane.
Dimethylformamide (DMF)/WaterHigh solubility in DMF at room temperature.[2]Useful for dissolving highly impure samples, followed by precipitation with water. However, complete removal of DMF can be difficult.
Issue 3: Incomplete separation of impurities by column chromatography.

Question: I am unable to achieve baseline separation of my product from a closely eluting impurity using silica gel column chromatography. How can I improve the separation?

Probable Causes:

  • Inappropriate Mobile Phase Polarity: The eluent may be too polar, causing all components to elute quickly, or not polar enough, resulting in long retention times and band broadening.

  • Column Overloading: Applying too much sample to the column leads to poor separation.

  • Co-elution of Isomers: Positional isomers (e.g., 6-bromo isomer) can have very similar polarities, making separation difficult.

Solutions:

HPLC Method Development Workflow:

G cluster_0 Initial Screening cluster_1 Optimization A Start with a standard C18 column. B Use a mobile phase of acetonitrile and water with 0.1% formic acid. A->B C Run a gradient elution (e.g., 10-90% acetonitrile) to determine the approximate retention time. B->C D If peak shape is poor (tailing), consider a base-deactivated column. C->D Analyze peak shape F If separation is poor, switch to isocratic elution with the solvent composition that gives the best resolution in the gradient run. C->F Analyze resolution E Adjust the mobile phase pH to suppress silanol interactions. D->E G Fine-tune the mobile phase composition for optimal separation. F->G

Caption: A systematic approach to developing an HPLC purification method.

Troubleshooting HPLC Separations:

ProblemProbable CauseRecommended Action
Peak Tailing Secondary interactions with residual silanol groups on the silica.Use a base-deactivated (end-capped) C18 column. Lower the mobile phase pH to 2.5-3.5 to protonate the basic quinazolinone nitrogen, reducing interaction with silanols.
Poor Resolution Inappropriate mobile phase strength or selectivity.Optimize the isocratic mobile phase composition. Consider using methanol instead of acetonitrile as the organic modifier to alter selectivity.
Irreproducible Retention Times Column temperature fluctuations or mobile phase composition changes.Use a column oven to maintain a constant temperature. Prepare fresh mobile phase daily.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of 8-Bromo-2-chloroquinazolin-4(3H)-one?

A1: The impurity profile largely depends on the synthetic route. A common synthesis involves the cyclization of 2-amino-3-bromobenzoic acid.[3] Potential impurities from this route include:

  • Unreacted 2-amino-3-bromobenzoic acid: This is a common impurity if the reaction does not go to completion.

  • Positional Isomers: If the starting material contains isomeric impurities (e.g., 2-amino-5-bromobenzoic acid), the corresponding 6-bromo-2-chloroquinazolin-4(3H)-one isomer will be present.

  • Hydrolysis Product: The 2-chloro group can be susceptible to hydrolysis, especially under basic conditions, leading to the formation of 8-bromoquinazoline-2,4(1H,3H)-dione.

  • Over-brominated species: If a bromination step is involved in the synthesis of the starting material, di-brominated byproducts may be present.

Q2: What is the expected solubility of 8-Bromo-2-chloroquinazolin-4(3H)-one in common laboratory solvents?

  • High Solubility: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).[2]

  • Moderate Solubility: Acetone, Ethyl Acetate, Tetrahydrofuran (THF).[2]

  • Low to Insoluble: Water, Hexane, Diethyl Ether, Toluene.

Q3: My purified product has a yellowish tint. Is this normal, and how can I remove the color?

A3: A pure sample of 8-Bromo-2-chloroquinazolin-4(3H)-one should be a white to off-white solid. A yellowish tint often indicates the presence of trace impurities, possibly from oxidation or residual reagents from the synthesis. You can try the following to remove the color:

  • Recrystallization with Activated Charcoal: Dissolve the product in a suitable hot solvent and add a small amount of activated charcoal. The charcoal will adsorb colored impurities. Hot filter the solution to remove the charcoal and then proceed with the recrystallization as usual.

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a more rigorous method for removing colored impurities.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques should be used to confirm the purity of your 8-Bromo-2-chloroquinazolin-4(3H)-one:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for assessing purity. A single sharp peak on an HPLC chromatogram is a good indicator of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure of the desired product and help identify any impurities.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of your compound.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

References

  • Qiu, Y., et al. (2018). Palladium-Catalyzed Three-Component Synthesis of Quinazolino[3,2-a]quinazolines. The Journal of Organic Chemistry, 83(21), 13361-13369. [Link]

  • Panneerselvam, P., et al. (2009). Synthesis of some acylhydrazone quinazolines and their bioactivities. European Journal of Medicinal Chemistry, 44(5), 2338-2344. [Link]

  • Al-Omary, F. A. M., et al. (2010). Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. Molecules, 15(9), 5967-5989. [Link]

  • Kuhs, W. F., et al. (2013). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. Journal of Chemical & Engineering Data, 58(10), 2845-2851. [Link]

  • Feng, Y., et al. (2007). 2-Chloroquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 63(7), o3241. [Link]

Sources

Troubleshooting

optimizing reaction time and temperature for quinazolinone synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for quinazolinone synthesis. This guide, developed by our team of senior application scientists, is designed...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for quinazolinone synthesis. This guide, developed by our team of senior application scientists, is designed to provide you with in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and overcome common challenges. We understand the critical importance of achieving high yields and purity in drug development and research, and this resource is structured to provide practical, experience-based solutions.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is formatted in a question-and-answer style to directly address common problems encountered during quinazolinone synthesis.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low yields in quinazolinone synthesis can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

  • Incomplete Reaction: One of the most common reasons for low yield is an incomplete reaction. It is essential to monitor the reaction progress diligently.

    • Causality: The conversion of starting materials to the quinazolinone product is a time and temperature-dependent process. Insufficient reaction time or a suboptimal temperature will result in unreacted starting materials.

    • Solution: We recommend monitoring the reaction using Thin Layer Chromatography (TLC).[1] A simple TLC analysis can visualize the consumption of starting materials and the formation of the product. If the reaction appears to have stalled, consider extending the reaction time. For thermally driven reactions, a modest increase in temperature, within the stability limits of your reactants and products, can significantly accelerate the reaction rate.[2][3] For instance, some traditional methods like the Bischler cyclization require high temperatures (above 120°C) and extended reaction times (at least 5 hours).[3]

  • Suboptimal Temperature: The reaction temperature is a critical parameter that directly influences the rate of reaction and the potential for side product formation.

    • Causality: Every chemical reaction has an optimal temperature range. Temperatures that are too low will result in slow or incomplete reactions, while excessively high temperatures can lead to the decomposition of reactants, intermediates, or the final product, as well as the formation of unwanted byproducts.[4]

    • Solution: A design of experiments (DoE) approach, where the temperature is systematically varied, can help identify the optimal temperature for your specific substrates. For example, in a one-step synthesis of quinazolin-4-one from o-aminobenzoic acid and formic acid amide, the optimal temperature was found to be 130-135°C. In contrast, some green chemistry approaches using deep eutectic solvents operate effectively at lower temperatures, around 80°C.[5]

  • Reagent Purity and Stoichiometry: The quality and ratio of your starting materials are fundamental to achieving a high yield.

    • Causality: Impurities in your starting materials can interfere with the reaction, leading to the formation of side products and a lower yield of the desired quinazolinone. Incorrect stoichiometry can result in an excess of one reactant, which may not only be wasteful but could also lead to side reactions.

    • Solution: Ensure that your starting materials are of high purity. If necessary, purify them before use. Carefully calculate and measure the molar ratios of your reactants. For instance, in the synthesis of 3-substituted-quinazolin-4(3H)-ones, a molar ratio of 1:1.2:1.2 for anthranilic acid, trimethyl orthoformate, and the corresponding amine has been used successfully.[5]

Question 2: I am observing significant impurity formation in my final product. How can I minimize these byproducts?

Answer:

Impurity formation is a common challenge that can often be addressed by carefully controlling the reaction conditions.

  • Side Reactions due to High Temperature: As mentioned previously, excessive heat can promote unwanted side reactions.

    • Causality: At higher temperatures, alternative reaction pathways with higher activation energies can become accessible, leading to the formation of undesired byproducts.

    • Solution: Carefully optimize the reaction temperature. It is often beneficial to run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Microwave-assisted synthesis can sometimes offer better control over heating and reduce reaction times, which can minimize the formation of byproducts.[2][3]

  • Oxidation: Quinazoline and its derivatives can be susceptible to oxidation, especially under harsh conditions.

    • Causality: The presence of oxidizing agents or exposure to air at elevated temperatures can lead to the formation of oxidized byproducts.

    • Solution: If you suspect oxidation is an issue, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). Additionally, be mindful of the stability of your reagents, as some, like tert-butyl hydroperoxide, are themselves oxidants.[6]

  • Inadequate Purification: The final purity of your product is highly dependent on the effectiveness of your purification method.

    • Causality: If the purification method is not optimized for your specific compound and impurities, co-elution or co-crystallization can occur.

    • Solution: Recrystallization from a suitable solvent, such as ethanol, is a common and effective method for purifying quinazolinones.[5][6] Column chromatography on silica gel is another powerful technique for separating the desired product from impurities.[1] The choice of eluent is critical for achieving good separation.

Frequently Asked Questions (FAQs)

This section addresses broader questions about the principles of optimizing quinazolinone synthesis.

Question 3: What is the typical range for reaction time and temperature in quinazolinone synthesis?

Answer:

The optimal reaction time and temperature for quinazolinone synthesis are highly dependent on the specific synthetic route and the nature of the starting materials. There is no single "one-size-fits-all" answer. However, we can provide some general guidelines based on common methods:

Synthetic MethodTypical Temperature Range (°C)Typical Reaction TimeReference
Conventional Heating (e.g., Bischler cyclization)120 - 160+5+ hours[3]
Microwave-Assisted Synthesis80 - 1705 - 30 minutes[2][5]
Green Chemistry (Deep Eutectic Solvents)~80Varies (monitored by TLC)[5]
Metal-Free Catalysis (e.g., Iodine-catalyzed)Moderate (not specified)Shorter than conventional[7]

It is crucial to consult the specific literature for the synthetic protocol you are following to determine the recommended starting conditions.

Question 4: How does microwave irradiation compare to conventional heating for optimizing quinazolinone synthesis?

Answer:

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating and improving many chemical reactions, including the synthesis of quinazolinones.[2][3]

  • Advantages of Microwave Synthesis:

    • Reduced Reaction Times: Microwave irradiation can dramatically shorten reaction times from hours to minutes.[2][3]

    • Increased Yields and Purity: The rapid and uniform heating provided by microwaves can often lead to higher product yields and improved purity by minimizing the formation of byproducts.[2]

    • Milder Reaction Conditions: In some cases, microwave synthesis can be performed under milder conditions than conventional heating.[5]

    • Environmental Benefits: The efficiency of microwave heating can lead to reduced energy consumption and the use of smaller amounts of solvents, aligning with the principles of green chemistry.[2]

  • Considerations: While microwave synthesis offers significant advantages, it is important to use dedicated microwave reactors that allow for precise control of temperature and power to ensure reproducibility and safety.[2]

Question 5: What are the key steps for monitoring the progress of a quinazolinone synthesis reaction?

Answer:

Effective reaction monitoring is essential for determining the optimal reaction time and ensuring the complete conversion of starting materials.

  • Thin Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique for monitoring reaction progress.[1]

    • Workflow:

      • Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).

      • Spot the plate with a sample of the starting material, a co-spot (starting material and reaction mixture), and a sample of the reaction mixture at different time points.

      • Develop the plate in an appropriate solvent system (eluent).

      • Visualize the spots under UV light or by using a staining agent.

    • Interpretation: As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to monitor the disappearance of reactants and the appearance of the product over time. This technique is particularly useful for complex reaction mixtures.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Reaction Progress by TLC

  • Prepare the TLC Plate: Obtain a silica gel TLC plate. Gently draw a light pencil line about 1 cm from the bottom of the plate.

  • Spotting:

    • On the left of the pencil line, spot a dilute solution of your starting material(s).

    • In the center, co-spot the starting material solution and a sample of your reaction mixture.

    • On the right, spot a sample of your reaction mixture.

  • Development: Place the TLC plate in a developing chamber containing a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). The solvent level should be below the pencil line. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp. If the compounds are not UV-active, use an appropriate staining solution (e.g., potassium permanganate).

  • Analysis: Compare the spots. The reaction is progressing if the intensity of the starting material spot decreases and a new product spot appears. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

Visualizations

Diagram 1: General Workflow for Optimizing Quinazolinone Synthesis

G cluster_0 Reaction Setup cluster_1 Optimization Cycle cluster_2 Workup & Purification cluster_3 Final Analysis Start Select Synthetic Route Reagents Purify & Measure Reagents Start->Reagents Setup Assemble Reaction Apparatus Reagents->Setup Run_Reaction Run Reaction at Initial Time & Temperature Setup->Run_Reaction Monitor Monitor Progress (TLC/HPLC) Run_Reaction->Monitor Analyze Analyze Yield & Purity Monitor->Analyze Adjust Adjust Time/Temperature Analyze->Adjust Suboptimal? Quench Quench Reaction Analyze->Quench Optimal? Adjust->Run_Reaction Extract Extract Product Quench->Extract Purify Purify (Recrystallization/ Chromatography) Extract->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize End Optimized Protocol Characterize->End

Caption: A systematic workflow for optimizing reaction time and temperature in quinazolinone synthesis.

References

  • Molnar, M., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Taylor & Francis Online. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]

  • Al-Suaily, M. A., & Al-Ansi, T. M. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available at: [Link]

  • Chen, J., et al. (2018). Quinazoline derivatives: synthesis and bioactivities. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Dhfyan, A., & Al-Oqaili, A. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules. Available at: [Link]

  • Panja, C., et al. (2012). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Organic Chemistry Portal. Available at: [Link]

  • Khan, I., & Zaib, S. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. Available at: [Link]

  • Zhang, R., et al. (2025). Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one. ResearchGate. Available at: [Link]

  • Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry. Available at: [Link]

  • Phakhodee, W., et al. (2017). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry. Available at: [Link]

  • Asif, M. (2024). A Review on Chemistry and Biological Significance of Quinazolines and Quinazolinones. YMER. Available at: [Link]

  • Various Authors. (n.d.). Different strategies for the synthesis of quinazolinones. ResearchGate. Available at: [Link]

  • Wang, X., et al. (2022). Synthesis of pyridino[2,1-b]quinazolinones via a visible light-induced functionalization of alkynes/nitrile insertion/cyclization tandem sequences in continuous-flow technology. Organic & Biomolecular Chemistry. Available at: [Link]

  • Andrade, C. K. Z., & Rocha, R. O. (2016). One-Step Synthesis of 4(3H)-Quinazolinones: An Important Heterocyclic Scaffold in Medicinal Chemistry. In Methods in Molecular Biology. Available at: [Link]

  • Various Authors. (2024). Synthesis of quinazolin-4-one and its application in some areas of bioengineering. BIO Web of Conferences. Available at: [Link]

  • Lee, S., et al. (2023). Actinoquinazolinone, a New Quinazolinone Derivative from a Marine Bacterium Streptomyces sp. CNQ-617, Suppresses the Motility of Gastric Cancer Cells. Marine Drugs. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reactions with 8-Bromo-2-chloroquinazolin-4(3H)-one

Welcome to the technical support center for 8-Bromo-2-chloroquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this v...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-Bromo-2-chloroquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile synthetic intermediate. By understanding the underlying reaction mechanisms and common pitfalls, you can effectively prevent byproduct formation and optimize your reaction outcomes. This document provides troubleshooting guides in a question-and-answer format, detailed experimental protocols, and mechanistic insights to ensure the integrity and success of your experiments.

Section 1: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions at the C2 Position

The C2-chloro group on the 8-Bromo-2-chloroquinazolin-4(3H)-one scaffold is the primary site for nucleophilic aromatic substitution (SNAr). This reaction is fundamental for introducing a wide variety of functional groups. However, the electrophilicity of the quinazolinone ring system and the presence of other reactive sites can lead to undesired byproducts.

Frequently Asked Questions (FAQs)

Question 1.1: My reaction is yielding a significant amount of a highly polar, insoluble white solid. What is it and how can I prevent its formation?

Answer: This common byproduct is almost certainly 8-bromoquinazoline-2,4(1H,3H)-dione , the product of hydrolysis of the C2-chloro group. The quinazolinone ring is susceptible to nucleophilic attack by water, especially under basic conditions or at elevated temperatures.

Causality: The C2 position is highly electrophilic. Trace amounts of water in your solvent or reagents, or atmospheric moisture, can act as a nucleophile, leading to the displacement of the chloride. The resulting 2-hydroxy-quinazolinone is in tautomeric equilibrium with the more stable quinazoline-2,4-dione.

Preventative Measures:

  • Rigorous Anhydrous Conditions: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

  • Reagent Purity: Use freshly distilled amine nucleophiles and ensure any base used (e.g., K₂CO₃, Cs₂CO₃) is thoroughly dried.

Question 1.2: The reaction with my amine nucleophile is sluggish and requires high temperatures, which leads to decomposition. How can I improve the reaction rate under milder conditions?

Answer: Sluggish reactions are typically due to either a weakly nucleophilic amine or suboptimal reaction conditions. Increasing the temperature can often lead to the formation of hydrolysis byproducts or decomposition of the starting material.

Causality & Solutions:

  • Solvent Choice: Polar aprotic solvents such as DMF, DMAc, or NMP are excellent choices as they can solvate the intermediate Meisenheimer complex, lowering the activation energy of the reaction. In some cases, a microwave-mediated reaction in a THF/H₂O mixture can be highly efficient for N-arylation.[1]

  • Base Catalysis: The addition of a non-nucleophilic base is often crucial. A base can deprotonate the amine nucleophile, increasing its nucleophilicity. Furthermore, it neutralizes the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.[2] Common choices include K₂CO₃, Cs₂CO₃, or DIPEA.

  • Catalysis: While less common for simple aminations, acid catalysis can sometimes play a role in activating the quinazoline ring, though care must be taken to avoid deactivating the nucleophile.[2]

Question 1.3: I am observing substitution at the N3 position in addition to the desired C2 substitution. How can I improve selectivity?

Answer: The N3-H of the quinazolinone ring is acidic and can be deprotonated by a base, creating a competing nucleophilic site. This can lead to N3-alkylation or arylation, especially with reactive electrophiles.

Causality & Solutions:

  • Choice of Base: Using a milder base or a stoichiometric amount of a hindered base like DIPEA can favor the desired C2 substitution over N3 deprotonation.

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity, favoring the kinetically preferred C2 substitution.

  • Protecting Groups: In complex syntheses where N3-alkylation is a persistent issue, consider protecting the N3 position. A common strategy involves using a protecting group like a Boc or SEM group, which can be removed later in the synthetic sequence.

Workflow for Preventing Hydrolysis

cluster_desired Desired S_N_Ar Pathway cluster_byproduct Byproduct Pathway (Hydrolysis) A 8-Bromo-2-chloroquinazolin-4(3H)-one C Desired Product: 8-Bromo-2-(amino)quinazolin-4(3H)-one A->C Anhydrous Conditions E Byproduct: 8-bromoquinazoline-2,4(1H,3H)-dione A->E Moisture Present B Nucleophile (R-NH2) B->C D Trace H2O D->E

Caption: Desired SNAr reaction vs. hydrolysis byproduct pathway.

Optimized Protocol: SNAr with an Amine Nucleophile

This protocol provides a generalized method for the nucleophilic substitution of the C2-chloro group with an amine.

  • Preparation: Add 8-Bromo-2-chloroquinazolin-4(3H)-one (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Inerting: Seal the flask with a septum and purge with dry argon or nitrogen for 10-15 minutes.

  • Solvent & Reagent Addition: Add anhydrous DMF (or another suitable polar aprotic solvent) via syringe. Add the amine nucleophile (1.1-1.2 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extraction & Purification: The resulting precipitate can be collected by filtration, washed with water and a non-polar solvent (like diethyl ether or hexane) to remove impurities, and then dried. If the product is soluble, extract with an appropriate organic solvent (e.g., ethyl acetate or DCM), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The C8-bromo position is ideal for forming new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][4] This reaction is powerful but sensitive to a variety of parameters that can lead to significant byproduct formation if not properly controlled.[5][6]

Frequently Asked Questions (FAQs)

Question 2.1: My Suzuki-Miyaura coupling is giving low yields along with a significant amount of debrominated starting material (2-chloroquinazolin-4(3H)-one). What is causing this?

Answer: The formation of the debrominated (hydrodehalogenated) byproduct is a common side reaction in palladium-catalyzed couplings. It arises from the premature quenching of the organopalladium intermediate before it can undergo transmetalation.

Causality & Solutions:

  • Solvent/Base System: The source of the hydride is often the solvent (e.g., alcohols) or impurities in the base. Using anhydrous, degassed solvents like 1,4-dioxane, toluene, or DMF with a carefully chosen base can mitigate this.

  • Catalyst/Ligand Choice: The stability of the Pd(0) species and the rate of reductive elimination versus other pathways are highly dependent on the ligand. Electron-rich, bulky phosphine ligands often stabilize the catalyst and promote the desired cross-coupling pathway.

  • Reaction Temperature: Excessively high temperatures can promote catalyst decomposition and side reactions, including debromination. Optimize the temperature to find a balance between a reasonable reaction rate and minimal byproduct formation.

Question 2.2: I am observing significant homo-coupling of my boronic acid reagent. How can I minimize this side reaction?

Answer: Homo-coupling of the boronic acid (e.g., Ar-B(OH)₂ reacting with another molecule of Ar-B(OH)₂) is often catalyzed by the palladium species, particularly in the presence of oxygen.

Causality & Solutions:

  • Oxygen Exclusion: Thoroughly degas all solvents and reagents before use and maintain a strict inert atmosphere (argon is preferred over nitrogen for this purpose). Degassing can be achieved by several freeze-pump-thaw cycles or by bubbling argon through the solvent for an extended period.

  • Stoichiometry and Addition Rate: Using a slight excess (1.1-1.5 eq) of the boronic acid is common, but a large excess can favor homo-coupling. In sensitive reactions, slow addition of the boronic acid solution via a syringe pump can maintain a low concentration and suppress this side reaction.

  • Temperature Control: Running the reaction at the lowest effective temperature can reduce the rate of homo-coupling.

Question 2.3: My boronic acid appears to be decomposing during the reaction, a process known as protodeboronation. What conditions can prevent this?

Answer: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction consumes the nucleophilic partner and halts the catalytic cycle, reducing the yield. It is particularly problematic with electron-rich or heteroaromatic boronic acids.[7]

Causality & Solutions:

  • Base Selection: The choice and concentration of the base are critical. Strong aqueous bases can accelerate protodeboronation. Using milder bases like K₂CO₃, K₃PO₄, or organic bases can be beneficial. Anhydrous conditions are often preferred.[8]

  • Reaction Time and Temperature: Prolonged reaction times and high temperatures increase the likelihood of protodeboronation.[7] It is crucial to monitor the reaction and stop it once the starting material is consumed. A faster catalyst system can "outrun" the decomposition.[7]

  • Solvent System: A mixture of a non-polar solvent like toluene or dioxane with a minimal amount of water is a common choice to balance the solubility of the base and the stability of the boronic acid.

Data Presentation: Optimization of Suzuki-Miyaura Coupling Conditions

The following table summarizes typical conditions and considerations for optimizing the Suzuki-Miyaura reaction. Yields are illustrative and highly dependent on the specific substrates.

ParameterOption 1Option 2Option 3Rationale & Key Considerations
Pd Catalyst Pd(PPh₃)₄PdCl₂(dppf)Pd₂(dba)₃Choice depends on substrate; Pd(PPh₃)₄ is often used but can be sluggish. PdCl₂(dppf) is robust. Pd₂(dba)₃ requires an external ligand.
Ligand SPhosXPhosP(t-Bu)₃Bulky, electron-rich phosphine ligands generally accelerate oxidative addition and reductive elimination, improving yields.
Base K₂CO₃Cs₂CO₃K₃PO₄The base activates the boronic acid for transmetalation. K₃PO₄ is often effective for sensitive substrates prone to protodeboronation.[8]
Solvent Toluene/H₂O1,4-Dioxane/H₂OAnhydrous DMFThe solvent system must solubilize reagents and facilitate the reaction. A small amount of water is often necessary to dissolve the base.
Temperature 80 °C100 °C120 °CShould be high enough for reaction to proceed but low enough to prevent decomposition of reagents and catalyst.
Typical Yield 60-75%75-90%>90%Highly substrate-dependent. Optimization is key to achieving high yields.[9]
Catalytic Cycle & Byproduct Intervention Points

Suzuki_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) (Oxidative Addition) Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(L_n) (Transmetalation) ArPdX->ArPdAr_prime Transmetalation Debromination Debromination (Ar-H) ArPdX->Debromination [H] source (e.g., solvent) Product Ar-Ar' (Reductive Elimination) ArPdAr_prime->Product Reductive Elimination Product->Pd0 Catalyst Regeneration ArX 8-Bromo-2-chloro- quinazolin-4(3H)-one ArX->ArPdX Ar-X Ar_prime_B Ar'-B(OH)₂ + Base Ar_prime_B->ArPdX Ar'-B(OH)₂ HomoCoupling Homo-coupling (Ar'-Ar') Ar_prime_B->HomoCoupling Pd(0), O₂ Protodeboronation Protodeboronation (Ar'-H) Ar_prime_B->Protodeboronation H₂O, Heat

Caption: Suzuki-Miyaura catalytic cycle with key intervention points for byproduct formation.

Optimized Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a generalized method for the Suzuki-Miyaura coupling at the C8-bromo position.

  • Preparation: To an oven-dried Schlenk flask, add 8-Bromo-2-chloroquinazolin-4(3H)-one (1.0 eq), the arylboronic acid (1.2 eq), a suitable base (e.g., K₂CO₃, 2.5 eq), the palladium catalyst (e.g., PdCl₂(dppf), 0.03 eq).

  • Degassing: Seal the flask and subject it to three cycles of vacuum backfilling with argon.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via a degassed syringe.

  • Reaction: Heat the mixture with vigorous stirring to the optimized temperature (e.g., 90 °C) under the argon atmosphere. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with additional ethyl acetate.

  • Extraction & Purification: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

References
  • Synthesis and antibacterial screening of new quinazoline derivatives from 8-bromo-2-chloroquinazoline scaffold. (2025). ResearchGate. [Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023). Medires. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Institutes of Health (NIH). [Link]

  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]

  • HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. RSC Publishing. [Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]

  • Optimization of conditions for the Suzuki coupling reaction. ResearchGate. [Link]

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link]

  • One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. (2018). ACS Publications. [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016). National Institutes of Health (NIH). [Link]

  • Synthesis of 4-chloroquinazolines (C) with starting and intermediate... ResearchGate. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications. [Link]

  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]

  • Synthesis of 8-Trifluloromethyl-2-Thioquinazolin-(3H)-4-One Nucleosides. (2017). Canadian Center of Science and Education. [Link]

  • Optimization of the Suzuki cross-coupling reaction to obtain 8a. ResearchGate. [Link]

  • Nucleophilic Substitution Reactions - Introduction. (2012). Master Organic Chemistry. [Link]

  • Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). (2020). YouTube. [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Nucleophilic Substitution: Practice Problems. (2015). YouTube. [Link]

  • 17.2. Palladium catalyzed couplings. Lumen Learning. [Link]

  • Nucleophilic Aromatic Substitution Exam Prep. Clutch Prep. [Link]

  • Bromination of 8-substituted quinolines. Reagents and conditions. ResearchGate. [Link]

Sources

Troubleshooting

stability issues of 8-Bromo-2-chloroquinazolin-4(3H)-one in solution

Technical Support Center: 8-Bromo-2-chloroquinazolin-4(3H)-one Guide Objective: This technical guide serves as a dedicated resource for researchers, medicinal chemists, and process development scientists utilizing 8-Brom...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 8-Bromo-2-chloroquinazolin-4(3H)-one

Guide Objective: This technical guide serves as a dedicated resource for researchers, medicinal chemists, and process development scientists utilizing 8-Bromo-2-chloroquinazolin-4(3H)-one. Its purpose is to provide in-depth insights, troubleshooting protocols, and answers to frequently asked questions regarding the stability of this key synthetic intermediate in solution. By understanding the underlying chemical principles governing its stability, users can mitigate degradation, ensure experimental reproducibility, and maintain the integrity of their research outcomes.

Core Chemical Properties & Stability Profile

8-Bromo-2-chloroquinazolin-4(3H)-one is a valuable heterocyclic building block, widely employed in the synthesis of pharmacologically active molecules, particularly kinase inhibitors.[1][2] However, its utility is intrinsically linked to its chemical stability, which can be compromised under common experimental conditions. The structure possesses two key features that dictate its reactivity and potential for degradation:

  • The 2-Chloro Substituent: The chlorine atom at the C2 position is part of an N-C-Cl system, making it a susceptible leaving group for nucleophilic substitution reactions.

  • The Quinazolinone Core: This is a cyclic amide (lactam) structure, which can undergo hydrolysis, particularly under non-neutral pH conditions. Furthermore, it exists in a tautomeric equilibrium with its lactim form, a phenomenon whose balance can be shifted by solvent polarity.[3]

The primary and most frequently encountered stability issue is the hydrolysis of the 2-chloro group, leading to the formation of the corresponding 8-Bromo-quinazoline-2,4(1H,3H)-dione. This reaction is often catalyzed by trace amounts of water or acid.[4]

PropertyValueSource
CAS Number 331647-04-2[5]
Molecular Formula C₈H₄BrClN₂O[5]
Molecular Weight 259.49 g/mol [5]
Appearance Solid[6]
Recommended Storage Store under an inert atmosphere at 2-8°C[5][6]

Frequently Asked Questions (FAQs)

This section addresses common queries and concerns encountered during the handling and use of 8-Bromo-2-chloroquinazolin-4(3H)-one in solution.

Q1: What are the recommended solvents for preparing stock solutions?

A: For maximal stability, aprotic, anhydrous solvents are strongly recommended.

  • Optimal Choices: Anhydrous Dichloromethane (DCM), Anhydrous Tetrahydrofuran (THF), or Anhydrous 1,4-Dioxane. These solvents are non-nucleophilic and minimize the risk of hydrolysis.

  • Acceptable with Caution: Anhydrous Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). While effective for solubilization, these solvents are highly hygroscopic. Absorbed atmospheric moisture can introduce sufficient water to initiate degradation over time.

  • Avoid: Protic solvents such as methanol, ethanol, and especially water or aqueous buffers should be avoided for stock solution preparation and long-term storage.

Q2: My analytical data shows a new, more polar impurity appearing in my DMSO stock solution over time. What is it and how can I prevent this?

A: The impurity is almost certainly the hydrolyzed product, 8-Bromo-quinazoline-2,4(1H,3H)-dione. This occurs because commercial DMSO can contain significant amounts of water, and it readily absorbs more from the atmosphere. Studies on similar quinazoline derivatives have shown that solutions in DMSO can exhibit modifications immediately after preparation, indicating instability.[7]

Causality & Prevention Strategy:

  • Water is the Culprit: The chloro group at the 2-position is susceptible to nucleophilic attack by water, leading to its substitution with a hydroxyl group, which then tautomerizes to the more stable ketone form.

  • Use Anhydrous Solvent: Always use a fresh, sealed bottle of anhydrous or molecular sieve-dried DMSO.

  • Prepare Fresh Solutions: The most reliable practice is to prepare solutions immediately before use.

  • Proper Storage: If storage is unavoidable, prepare small-volume aliquots in vials with PTFE-lined caps and flush with an inert gas (Argon or Nitrogen) before sealing. Store at -80°C to drastically slow the rate of any potential degradation. Avoid repeated freeze-thaw cycles, which can introduce moisture.

Q3: Is the compound stable in aqueous buffers for biological assays?

A: No, the compound is generally not stable for extended periods in aqueous buffers. The presence of water, especially at non-neutral pH, will accelerate hydrolysis.[4]

Experimental Best Practices:

  • Minimize Exposure Time: Add the compound (from a concentrated, anhydrous stock) to the aqueous assay medium at the very last moment before starting the experiment.

  • pH Considerations: Both acidic and basic conditions can catalyze hydrolysis. If possible, perform assays at a pH as close to neutral as possible.

  • Controls are Critical: Always include a "time-zero" control (analyze the compound in the buffer immediately after addition) and an "end-of-experiment" control to quantify the extent of degradation during the assay.

Q4: How can I reliably monitor the stability of my compound in a given solution?

A: High-Performance Liquid Chromatography (HPLC) with UV detection is the most straightforward and robust method.

  • Methodology: Develop a simple reverse-phase HPLC method (e.g., using a C18 column) that can separate the parent compound from its more polar hydrolyzed product.

  • Analysis: Inject a sample of your solution at defined time points (e.g., t=0, 2h, 4h, 8h, 24h).

  • Quantification: Monitor the peak area of the parent compound. A decrease in its peak area, coupled with the appearance and growth of a new, earlier-eluting peak (the more polar degradation product), is a clear indicator of instability.

Troubleshooting Guide: Inconsistent Experimental Results

When downstream reactions or biological assays yield inconsistent or non-reproducible results, degradation of the 8-Bromo-2-chloroquinazolin-4(3H)-one starting material is a primary suspect. Use the following workflow to diagnose the issue.

G A Inconsistent Experimental Results (e.g., low yield, variable activity) B Hypothesis: Starting material (8-Br-2-Cl-quinazolinone) has degraded. A->B C Check Solution History: - How old is the solution? - What solvent was used? - How was it stored? B->C D Analyze Current Solution by HPLC/LC-MS C->D E Is the purity >95%? (i.e., minimal degradation product) D->E F Issue is likely NOT starting material stability. Investigate other reaction parameters. E->F  Yes G Significant degradation confirmed. Discard old solution. E->G  No H Prepare fresh solution in anhydrous aprotic solvent immediately before use. G->H I Re-run experiment with freshly prepared starting material. H->I

Caption: Troubleshooting workflow for diagnosing stability issues.

Appendices

Appendix A: Proposed Primary Degradation Pathway

The principal degradation route in the presence of water is the hydrolysis of the C2-chloro group.

Caption: Proposed hydrolysis of 8-Bromo-2-chloroquinazolin-4(3H)-one.

Appendix B: Protocol for HPLC-Based Stability Assessment

This protocol provides a self-validating system to assess the stability of your compound in any chosen solvent system.

Objective: To quantify the percentage of intact 8-Bromo-2-chloroquinazolin-4(3H)-one over a 24-hour period at room temperature.

Materials:

  • 8-Bromo-2-chloroquinazolin-4(3H)-one

  • Proposed solvent (e.g., DMSO, DMF, Acetonitrile with 5% water)

  • HPLC system with UV detector (detection wavelength ~254 nm)

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Procedure:

  • Solution Preparation: Prepare a ~1 mg/mL solution of the compound in the solvent to be tested. This is your "Test Solution."

  • Time Point Zero (t=0):

    • Immediately after preparation, dilute a small aliquot of the Test Solution with the initial mobile phase composition (e.g., 90:10 A:B) to an appropriate concentration for HPLC analysis (~10-20 µg/mL).

    • Inject onto the HPLC system.

    • Record the peak area of the main compound peak. This is your 100% reference value.

  • Incubation: Store the stock "Test Solution" on the benchtop at room temperature, protected from light.

  • Subsequent Time Points (e.g., t=2h, 6h, 24h):

    • At each designated time point, repeat step 2 (dilution and injection).

    • Record the peak area of the main compound peak and any new peaks that appear.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the t=0 peak area.

    • % Remaining = (Peak Area at t=x / Peak Area at t=0) * 100

    • A stable solution will show <5% degradation over 24 hours. Significant degradation warrants selection of an alternative solvent or immediate use after preparation.

References

  • (No source provided for this number)
  • RSC Publishing. (n.d.). HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. Retrieved from [Link]

  • Bratu, I., et al. (2019). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. Retrieved from [Link]

  • (No source provided for this number)
  • (No source provided for this number)
  • (No source provided for this number)
  • Al-Omar, M. A. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Future Science OA. Retrieved from [Link]

  • (No source provided for this number)
  • Pathania, S., et al. (2024). Quinazolinone Synthetic Strategies and Medicinal Significance: A review. Research Square. Retrieved from [Link]

  • de Oliveira, R. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Future Medicinal Chemistry. Retrieved from [Link]

  • Singh, S., & Sharma, P. (2023). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. Retrieved from [Link]

  • (No source provided for this number)
  • (No source provided for this number)

Sources

Optimization

Technical Support Center: Scaling Up 8-Bromo-2-chloroquinazolin-4(3H)-one Synthesis

From the Desk of the Senior Application Scientist Welcome to the technical support center for the synthesis and scale-up of 8-Bromo-2-chloroquinazolin-4(3H)-one. This guide is designed for researchers, process chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 8-Bromo-2-chloroquinazolin-4(3H)-one. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this important synthesis from the laboratory bench to the pilot plant. We will move beyond simple procedural lists to explore the underlying chemical principles and process engineering challenges inherent in this scale-up. Our focus is on providing actionable insights and robust troubleshooting strategies to ensure a safe, efficient, and reproducible manufacturing process.

The synthesis of quinazolinone derivatives is a well-established field, yet each molecule presents unique challenges during scale-up.[1] This guide addresses the specific hurdles you may encounter with 8-Bromo-2-chloroquinazolin-4(3H)-one, particularly concerning the critical chlorination step and the handling of hazardous reagents.

Part 1: Core Synthesis Strategy & Mechanism

Q1: What is the most common and scalable synthetic route for 8-Bromo-2-chloroquinazolin-4(3H)-one?

The most industrially viable route involves a two-step process starting from a substituted anthranilic acid. This approach is generally preferred for its reliability and the availability of starting materials.

  • Step 1: Cyclization to form the Quinazolinone Core. The synthesis begins with the formation of the 8-bromoquinazolin-4(3H)-one intermediate. A common method is the reaction of 2-amino-3-bromobenzoic acid with formamide, which serves as both a reactant and a solvent at high temperatures.[2] This is a variation of the Niementowski quinazolinone synthesis.

  • Step 2: Chlorination. The intermediate 8-bromoquinazolin-4(3H)-one is then chlorinated to yield the final product. This is typically achieved by heating the intermediate with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[3][4]

This pathway is advantageous because it avoids the direct handling of highly reactive or unstable precursors and builds the heterocyclic core in a robust fashion before the more sensitive chlorination step.

cluster_0 Step 1: Quinazolinone Formation cluster_1 Step 2: Chlorination A 2-Amino-3-bromobenzoic Acid C 8-Bromoquinazolin-4(3H)-one A->C High Temp (e.g., 180-190°C) B Formamide (HCONH₂) B->C D 8-Bromo-2-chloroquinazolin-4(3H)-one C->D POCl₃, Reflux

Caption: General synthetic pathway for 8-Bromo-2-chloroquinazolin-4(3H)-one.

Part 2: Pilot Plant Scale-Up: Key Questions & Strategic Solutions

Scaling up is not merely about using larger flasks; it's a discipline focused on managing changes in physical phenomena like heat and mass transfer.

Q2: We are getting a clean reaction at the lab scale (100g) using POCl₃, but in the pilot reactor (20kg), we see significant impurity formation. What's the likely cause?

This is a classic scale-up problem rooted in heat transfer . The chlorination of the quinazolinone with POCl₃ is exothermic.

  • Lab Scale: In a small flask, the high surface-area-to-volume ratio allows for rapid and efficient heat dissipation into the surrounding environment (e.g., the oil bath). The reaction temperature remains uniform and easily controlled.

  • Pilot Scale: In a large reactor, the surface-area-to-volume ratio decreases dramatically. Heat generated in the center of the reactor vessel cannot dissipate quickly. This leads to localized "hot spots" where the temperature can spike well above your setpoint. These high temperatures can cause degradation of the starting material or product, leading to tar and impurity formation.

Solution:

  • Reverse Addition: Instead of adding the solid 8-bromoquinazolin-4(3H)-one to hot POCl₃, consider adding the POCl₃ slowly and sub-surface to a slurry of the quinazolinone in a suitable high-boiling inert solvent (like toluene or xylene). This allows the solvent to act as a heat sink.

  • Jacket Temperature Control: Use a reactor with precise jacket temperature control. Start with a lower jacket temperature to anticipate the exotherm.

  • Extended Addition Time: Increase the addition time of the limiting reagent significantly. What might take 5 minutes in the lab could require 2-4 hours in the pilot plant to allow the cooling system to keep up.

Q3: The work-up procedure of quenching excess POCl₃ with ice/water is violent at the pilot scale. How can we improve safety and control?

The reaction of POCl₃ with water is extremely violent, highly exothermic, and liberates large volumes of corrosive HCl gas.[5] This is manageable in a lab fume hood but poses a significant hazard in a large reactor.

The core principle is to quench with a less reactive protic source in a controlled manner.

  • Recommended Quench Procedure (Pilot Scale):

    • After the reaction is complete, cool the reactor contents to a manageable temperature (e.g., 20-30°C).

    • Transfer the reaction mixture slowly onto a vigorously stirred slurry of ice and a mild base, such as sodium carbonate or sodium bicarbonate, in a separate, appropriately sized quench vessel. The base neutralizes the generated HCl in situ, reducing the amount of corrosive gas evolved.

    • Alternatively, and often preferred, is to perform a "drown-out" by slowly adding the reaction mixture to a large volume of cold water or a cold aqueous base solution.

    • Crucially, the pilot plant must be equipped with a robust off-gas scrubbing system (e.g., a caustic scrubber) to handle any HCl that does escape.

Q4: POCl₃ is highly toxic and corrosive. Are there viable, safer alternatives for this chlorination at scale?

While POCl₃ is a workhorse reagent, its hazards are significant.[6][7][8] Several alternatives exist, though each has its own trade-offs.

  • Thionyl Chloride (SOCl₂): Often used for similar transformations. However, when scaling up, reactions with SOCl₂ can sometimes generate more impurities, particularly if quenching is not well-controlled, leading to difficult purification.[3] It also produces HCl and SO₂ gas.

  • Oxalyl Chloride or Phosgene Derivatives: These are highly effective but bring their own significant toxicity and handling challenges (especially phosgene). They are typically used for smaller-scale, high-value products.

  • Vilsmeier-Haack Type Reagents (e.g., POCl₃/DMF or SOCl₂/DMF): Using a catalytic amount of DMF with SOCl₂ can sometimes allow for milder reaction conditions.[9] However, the stability of these reagents at scale and potential for runaway reactions must be carefully evaluated.

Verdict: For many quinazolinone syntheses, POCl₃ remains the reagent of choice for scale-up due to its effectiveness and often cleaner reaction profiles compared to SOCl₂.[3] The key is not to replace it but to engineer a process that respects its hazards through controlled addition, effective thermal management, and a robust quenching and scrubbing protocol.

Part 3: Troubleshooting Guide

Issue / ObservationPotential Cause(s)Recommended Action(s)
Low Yield in Step 1 (Cyclization) 1. Insufficient Temperature. 2. Water present in formamide. 3. Reaction time too short.1. Ensure the reaction reaches at least 180°C. 2. Use a fresh, anhydrous grade of formamide. 3. Monitor by TLC/HPLC until the starting material is consumed.
Incomplete Chlorination (Step 2) 1. Insufficient POCl₃. 2. Reaction temperature too low or time too short. 3. Poor mixing/agitation in the reactor.1. Increase POCl₃ stoichiometry slightly (e.g., from 5 vol to 7 vol). 2. Ensure reflux is maintained for the full duration (e.g., 4-6 hours). 3. Check agitator speed and design to ensure the solid is well-suspended.
Product is an Oily Solid, Difficult to Filter 1. Residual solvent (POCl₃). 2. Presence of tar-like impurities from overheating.1. After quenching, add a co-solvent like ethyl acetate or dichloromethane, wash with brine, and concentrate to precipitate a solid. 2. Re-evaluate temperature control during chlorination. Consider a carbon treatment before final crystallization.
Final Product Fails Purity Specification 1. Incomplete reaction. 2. Degradation during work-up. 3. Ineffective purification/crystallization.1. See "Incomplete Chlorination" above. 2. Ensure the quench is performed at a low temperature and the product is not held in acidic aqueous conditions for too long. 3. Screen for a better recrystallization solvent. A mixture (e.g., Ethanol/Water, Toluene/Heptane) may be required.

Part 4: Experimental Protocols & Data

Protocol 1: Laboratory Scale Synthesis (100g)

Step 1: 8-Bromoquinazolin-4(3H)-one

  • To a 1L round-bottom flask equipped with a mechanical stirrer and reflux condenser, add 2-amino-3-bromobenzoic acid (100 g).

  • Add formamide (300 mL).

  • Heat the mixture to 185-190°C and maintain for 5 hours. Monitor reaction completion by TLC.

  • Cool the mixture to room temperature. Add water (500 mL) and stir for 1 hour.

  • Filter the resulting solid, wash thoroughly with water, and dry in a vacuum oven at 80°C.

Step 2: 8-Bromo-2-chloroquinazolin-4(3H)-one

  • To a 1L flask, add the dried 8-bromoquinazolin-4(3H)-one from the previous step.

  • Carefully add phosphorus oxychloride (POCl₃, 500 mL).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 2 mL).

  • Heat the mixture to reflux (approx. 105-110°C) and maintain for 4 hours.

  • Cool the reaction to room temperature. Slowly and carefully pour the mixture onto 2 kg of crushed ice with vigorous stirring in a large beaker within a fume hood.

  • Stir until the ice has melted and a solid precipitate forms.

  • Filter the solid, wash with copious amounts of cold water until the filtrate is neutral (pH ~7).

  • Dry the solid in a vacuum oven at 60°C. Recrystallize from ethanol if necessary.

Protocol 2: Pilot Scale Synthesis (20kg)

Step 1: 8-Bromoquinazolin-4(3H)-one

  • Charge a 200L glass-lined reactor with 2-amino-3-bromobenzoic acid (20 kg) and formamide (60 L).

  • Begin agitation. Heat the reactor contents to 185-190°C using the reactor jacket.

  • Hold at temperature for 8-10 hours, monitoring by a validated in-process control (IPC) method (e.g., HPLC).

  • Cool the reactor to <40°C. Add deionized water (100 L) over 1 hour.

  • Stir for 2 hours, then centrifuge the solid. Wash the cake with water (2 x 40 L).

  • Dry the intermediate in a tray dryer under vacuum at 80°C until the loss on drying (LOD) is <1%.

Step 2: 8-Bromo-2-chloroquinazolin-4(3H)-one

  • Charge the 200L reactor with the dried intermediate (assuming ~20kg).

  • Under nitrogen, charge phosphorus oxychloride (100 L).

  • Charge N,N-dimethylformamide (0.4 L).

  • Heat the reactor contents to reflux (~105°C) and hold for 6-8 hours, monitoring by IPC.

  • Cool the reactor to 20-25°C.

  • In a separate 1000L quench reactor, prepare a slurry of crushed ice (200 kg) and water (200 L).

  • Slowly transfer the reaction mixture from the first reactor into the quench reactor over 2-4 hours , maintaining the quench temperature below 20°C. Ensure the off-gas is routed through a caustic scrubber.

  • Stir for 2 hours after the addition is complete.

  • Centrifuge the product, wash the cake with water until the pH of the wash is >5.

  • Dry the final product in a vacuum tray dryer at 60°C until LOD is <0.5%.

Data Comparison: Lab vs. Pilot Scale
ParameterLaboratory Scale (100g)Pilot Scale (20kg)Key Rationale for Change
Starting Material 100 g20 kg200x Scale Factor
Formamide (Step 1) 300 mL (3 vol)60 L (3 vol)Maintained volume ratio.
Step 1 Reaction Time 5 hours8-10 hoursSlower heat transfer in a larger vessel requires longer heating times.
POCl₃ (Step 2) 500 mL (~5 vol)100 L (~5 vol)Maintained volume ratio; ensures sufficient excess for conversion.
Step 2 Reaction Time 4 hours6-8 hoursSlower heating and potential for concentration gradients at scale.
Quench Procedure Fast pour onto iceSlow transfer over 2-4hCRITICAL SAFETY & PROCESS CONTROL STEP. Manages exotherm and gas evolution.
Expected Yield 80-85% (overall)75-82% (overall)Slightly lower yield at scale is common due to transfer losses and work-up inefficiencies.

Part 5: Process Flow & Troubleshooting Logic

The transition from lab to pilot plant requires a structured approach to identify and mitigate risks.

cluster_0 Process Development Workflow lab Lab Scale Synthesis (Proof of Concept) pha Process Hazard Analysis (HAZOP) lab->pha Identify Risks opt Parameter Optimization (DoE Studies) pha->opt Define Safe Operating Limits pilot Pilot Plant Batch (Demonstration) opt->pilot Implement Optimized Parameters qc QC / QA Release pilot->qc Analyze Batch

Caption: Workflow for scaling up the synthesis process.

start Low Yield or Purity in Chlorination Step check_completion IPC Check: Is Reaction Complete? start->check_completion incomplete Cause: Incomplete Reaction check_completion->incomplete No check_impurities IPC Check: High Impurity Profile? check_completion->check_impurities Yes solution_incomplete Action: - Increase reaction time/temp - Increase POCl₃ equivalents - Check raw material quality incomplete->solution_incomplete end Problem Resolved solution_incomplete->end degradation Cause: Product Degradation check_impurities->degradation Yes workup_issue Cause: Work-up / Purification Loss check_impurities->workup_issue No solution_degradation Action: - Reduce reaction temperature - Improve heat transfer - Check for hot spots in reactor degradation->solution_degradation solution_degradation->end solution_workup Action: - Optimize quench temperature - Screen for better crystallization solvent - Analyze mother liquor for losses workup_issue->solution_workup solution_workup->end

Caption: Troubleshooting decision tree for the chlorination step.

References

  • Wang, D., Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules, 18(9), 10597-10613.

  • Al-Obaid, A. M., Abdel-Hamide, S. G., El-Kashef, H. A., Abdel-Aziz, A. A., El-Azab, A. S., & Al-Khamees, H. A. (2009). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Journal of the Korean Chemical Society, 53(2), 223-230.

  • Sigma-Aldrich. (2022). Safety Data Sheet for Phosphorus oxychloride.

  • ResearchGate Discussion. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?.

  • Zaher, M. R., Khedr, M. A., & Marzouk, A. A. (2009). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 8(4), 245-252.

  • Chen, C. H., et al. (2020). Development of a Robust Scale-Up Synthetic Route for BPR1K871: A Clinical Candidate for the Treatment of Acute Myeloid Leukemia. Organic Process Research & Development, 24(12), 2857-2866.

  • New Jersey Department of Health. (2001). Hazardous Substance Fact Sheet: Phosphorus Oxychloride.

  • IntechOpen. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives.

  • Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Polycyclic Aromatic Compounds, 1-22.

  • Sharma, V. K., et al. (2017). A short review on synthetic strategies towards quinazoline based anticancer drugs. ARKIVOC, 2017(6), 150-176.

  • Fisher Scientific. (2022). Safety Data Sheet for Phosphorus(V) oxychloride.

  • Medires. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h) - one.

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 8-Bromo-2-chloroquinazolin-4(3H)-one

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions (FAQs) for...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions (FAQs) for navigating the complexities of catalyst selection in cross-coupling reactions with the versatile, yet challenging, 8-Bromo-2-chloroquinazolin-4(3H)-one substrate. My approach is to empower you with the causal logic behind experimental choices, ensuring a higher success rate in your synthetic campaigns.

Section 1: The Fundamentals of Reactivity in Dihaloquinazolinones

The primary challenge in functionalizing 8-bromo-2-chloroquinazolin-4(3H)-one is achieving site-selectivity. You are working with two distinct halogen atoms, a bromide at the C8 position on the benzene ring portion and a chloride at the C2 position on the pyrimidinone ring. Understanding their intrinsic and electronically influenced reactivity is paramount.

  • Intrinsic Halide Reactivity : In palladium-catalyzed cross-coupling reactions, the rate of the crucial oxidative addition step generally follows the order of C–I > C–Br > C–Cl. Based on this principle alone, the C8-Br bond is expected to be significantly more reactive than the C2-Cl bond.

  • Electronic Influence of the Heterocycle : The quinazolinone core is not electronically uniform. The C2 position is alpha (α) to a ring nitrogen, which activates the C2-Cl bond towards nucleophilic attack and can also influence its reactivity in catalytic cycles. This electronic activation can sometimes compete with or even override the intrinsic reactivity of the C-Br bond, especially with highly active catalyst systems.[1][2]

Therefore, achieving selectivity is a kinetic game, controlled by the careful selection of the palladium catalyst, ligand, base, and reaction temperature.

Section 2: Catalyst & Condition Selection Workflow

This workflow diagram outlines the decision-making process for selecting the appropriate catalytic system based on your desired positional functionalization.

G cluster_start Define Synthetic Goal cluster_c8 C8-Br Coupling (More Reactive Site) cluster_c2 C2-Cl Coupling (Less Reactive Site) start Target: Functionalize 8-Bromo-2-chloroquinazolin-4(3H)-one c8_select Goal: Selective C8 Coupling (Preserve C2-Cl) start->c8_select c2_select Goal: Selective C2 Coupling (Requires harsher conditions or specific catalysts) start->c2_select c8_cat Use milder Pd catalyst systems: - Pd(PPh3)4 - Pd(OAc)2 with simple phosphine ligands (e.g., PPh3) c8_select->c8_cat c8_cond Employ standard conditions: - Weaker bases (Na2CO3, K2CO3) - Lower temperatures (e.g., 80-90 °C) c8_cat->c8_cond c8_outcome Result: 8-Substituted-2-chloroquinazolin-4(3H)-one c8_cond->c8_outcome c2_cat Use highly active catalyst systems: - Pd precatalysts with bulky, electron-rich  biarylphosphine ligands (e.g., XPhos, SPhos) - N-Heterocyclic Carbene (NHC) ligands c2_select->c2_cat c2_cond Employ more forcing conditions: - Stronger bases (K3PO4, Cs2CO3, NaOtBu) - Higher temperatures (e.g., 100-120 °C) c2_cat->c2_cond c2_outcome Result: 8-Bromo-2-substituted-quinazolin-4(3H)-one c2_cond->c2_outcome

Caption: Catalyst selection workflow for 8-bromo-2-chloroquinazolin-4(3H)-one.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: I want to perform a Suzuki-Miyaura coupling. How do I selectively target the C8-Br position?

To achieve selective coupling at the more reactive C8-bromo position, the key is to use conditions that are sufficiently mild to activate the C-Br bond without activating the more robust C-Cl bond.

Causality : Standard palladium catalysts like Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ are generally effective for aryl bromides. By pairing these with a weaker base (e.g., Na₂CO₃, K₂CO₃) and moderate temperatures (80-90 °C), you create a kinetic window where the oxidative addition at the C-Br bond is facile, while the energy barrier for the C-Cl bond remains too high.[3]

Recommended Starting Conditions (Suzuki at C8):

Component Recommendation Rationale
Pd Source Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂ (2-3 mol%) Standard, reliable catalysts for C-Br activation.
Ligand PPh₃ (if using Pd(OAc)₂) (4-6 mol%) Simple, effective ligand. Avoids highly active ligands.
Base Na₂CO₃ or K₂CO₃ (2-3 equiv.) Mild bases, sufficient for the catalytic cycle at C-Br.
Solvent Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1) Common solvent systems for Suzuki reactions.

| Temperature | 80-90 °C | Promotes C-Br reaction while minimizing C-Cl reactivity. |

FAQ 2: My goal is to functionalize the C2-Cl position via Suzuki coupling. What is the strategy?

Targeting the less reactive C2-chloro position requires a more potent catalytic system capable of activating the stronger C-Cl bond. This is often done after the C8 position has been functionalized, but direct C2 coupling is possible with the right catalyst.

Causality : The oxidative addition to an aryl chloride is the rate-limiting step and requires a more electron-rich and sterically hindered palladium center.[1][4] Modern biarylphosphine ligands (Buchwald ligands) or N-Heterocyclic Carbene (NHC) ligands excel here. They form highly active, coordinatively unsaturated Pd(0) species that can break the C-Cl bond. A stronger base is also required to facilitate the catalytic cycle.

Recommended Starting Conditions (Suzuki at C2):

Component Recommendation Rationale
Pd Source Pd₂(dba)₃ (2 mol%) or G3/G4-XPhos Precatalyst (2 mol%) Provides a source of Pd(0) for highly active ligands.
Ligand XPhos, SPhos, or RuPhos (4 mol%) Bulky, electron-rich ligands that accelerate C-Cl activation.
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.) Stronger bases required for less reactive chlorides.
Solvent Dioxane, Toluene, or CPME Anhydrous, high-boiling point solvents are preferred.

| Temperature | 100-120 °C | Higher thermal energy is needed to overcome the activation barrier. |

FAQ 3: Can I perform a Sonogashira coupling, and will it be selective?

Yes, Sonogashira couplings are highly feasible. The selectivity follows the same principles as the Suzuki-Miyaura reaction, with the C8-Br bond being the preferred site under standard conditions.

Causality : The standard Sonogashira mechanism involves a palladium cycle for oxidative addition and a copper cycle to generate the copper(I) acetylide. The oxidative addition step remains the selectivity-determining step, favoring the C-Br bond.

Recommended Starting Conditions (Sonogashira at C8):

Component Recommendation Rationale
Pd Catalyst PdCl₂(PPh₃)₂ (2-3 mol%) A classic, effective catalyst for Sonogashira reactions.
Cu Co-catalyst CuI (4-6 mol%) Essential for the generation of the reactive acetylide.
Ligand PPh₃ (if needed, 4-6 mol%) Stabilizes the palladium catalyst.
Base Et₃N or DIPEA (2-4 equiv.) Acts as both a base and a solvent in many cases.
Solvent THF or DMF Good solvents for dissolving the reactants and catalysts.

| Temperature | Room Temperature to 60 °C | Often proceeds under milder conditions than Suzuki couplings. |

FAQ 4: How do I approach a Buchwald-Hartwig amination on this substrate?

The Buchwald-Hartwig amination is an excellent method for introducing C-N bonds. Again, selectivity is key. You can achieve selective amination at the C8-Br position using appropriate conditions.

Causality : The reactivity order for aryl halides in Buchwald-Hartwig aminations can be nuanced, but generally, bromides are more reactive than chlorides.[5] The choice of a bulky biarylphosphine ligand is crucial for facilitating the reductive elimination step, which is often rate-limiting. Using a strong, non-nucleophilic base is standard.

Recommended Starting Conditions (Buchwald-Hartwig at C8):

Component Recommendation Rationale
Pd Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (1-2 mol%) Common and effective palladium precursors.
Ligand Xantphos or BINAP (2-4 mol%) Bidentate ligands that are effective for aryl bromides.
Base NaOtBu or Cs₂CO₃ (1.5-2 equiv.) Strong, non-nucleophilic bases are required.
Solvent Toluene or Dioxane Anhydrous, aprotic solvents are essential.

| Temperature | 90-110 °C | Sufficient to drive the reaction to completion. |

Section 4: Troubleshooting Guide

Problem 1: Low or No Yield

Possible Causes & Solutions:

  • Inactive Catalyst :

    • Diagnosis : Palladium black (a fine black precipitate) may be visible. This indicates the active Pd(0) species has aggregated and fallen out of the catalytic cycle.

    • Solution :

      • Ensure strictly anaerobic conditions. Degas your solvent thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Maintain a positive pressure of inert gas throughout the reaction.

      • Use a higher ligand-to-palladium ratio to better stabilize the catalytic species.

  • Poor Quality Reagents :

    • Diagnosis : Inconsistent results between batches.

    • Solution :

      • Boronic Acids (Suzuki) : These can undergo protodeboronation or form inactive boroxine anhydrides upon storage. Use fresh, high-purity boronic acids or consider converting them to more stable trifluoroborate salts or pinacol esters.

      • Bases : Carbonate and phosphate bases can be hygroscopic. Use freshly opened bottles or dry the base in an oven before use. For strong alkoxide bases like NaOtBu, ensure they are handled in a glovebox as they are highly sensitive to moisture and air.

      • Solvents : Use anhydrous, high-purity solvents. Water content can be critical; while a small amount of water is often beneficial in Suzuki reactions, excess water can lead to side reactions.

  • Sub-optimal Reaction Conditions :

    • Diagnosis : The reaction stalls with starting material remaining.

    • Solution :

      • Temperature : If targeting a less reactive bond (like C2-Cl), you may need to increase the temperature. Monitor for decomposition.

      • Base/Solvent Combination : The choice of base and solvent is coupled. For example, K₃PO₄ is poorly soluble in toluene but more soluble in dioxane or THF. Ensure your chosen base has sufficient solubility in the reaction medium.

Problem 2: Lack of Selectivity / Formation of Di-substituted Product

Possible Causes & Solutions:

  • Conditions are too Forcing :

    • Diagnosis : You are targeting mono-substitution at C8 but observe significant amounts of the C2,C8-disubstituted product.

    • Solution :

      • Reduce Temperature : Lower the reaction temperature by 10-20 °C.

      • Change Catalyst : Switch to a less active catalyst system. If you are using a bulky biarylphosphine ligand, try a simpler one like PPh₃.

      • Use Substoichiometric Reagent : Use only 1.0-1.2 equivalents of your coupling partner (e.g., boronic acid, amine, or alkyne). This ensures it is consumed before significant reaction at the second site can occur.[3]

  • Catalyst System is too Active :

    • Diagnosis : Even under mild conditions, you observe di-substitution.

    • Solution : Avoid highly active ligand systems (e.g., Buchwald ligands, NHCs) when targeting the C8-Br position. Reserve these for activating the C2-Cl bond.

Problem 3: Common Side Reactions
  • Protodeboronation (Suzuki) :

    • Diagnosis : You observe the formation of a de-halogenated starting material (e.g., 2-chloroquinazolin-4(3H)-one) and homocoupling of your boronic acid.

    • Solution : This side reaction is base-catalyzed. Ensure your base is added last, after the reaction mixture has been thoroughly degassed. Using boronic esters (e.g., pinacol esters) can increase stability and reduce the rate of protodeboronation.

  • Homocoupling (Glaser Coupling in Sonogashira) :

    • Diagnosis : You observe significant amounts of a diyne (R-C≡C-R) product.

    • Solution : This is a copper-catalyzed side reaction that occurs in the presence of oxygen. Rigorous degassing and maintaining an inert atmosphere are critical. Running the reaction under "copper-free" Sonogashira conditions can also eliminate this pathway.

Section 5: Experimental Protocols

These protocols are designed as robust starting points. Optimization may be required for specific coupling partners.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C8-Position

G prep 1. Preparation - Add 8-bromo-2-chloroquinazolin-4(3H)-one (1 equiv.),  arylboronic acid (1.2 equiv.), and K2CO3 (2.5 equiv.)  to an oven-dried flask with a stir bar. solvent 2. Solvent Addition & Degassing - Add Dioxane/H2O (4:1). - Seal the flask and degas with argon for 20-30 min. prep->solvent catalyst 3. Catalyst Addition - Under positive argon pressure, add Pd(PPh3)4 (5 mol%). - Reseal the flask immediately. solvent->catalyst reaction 4. Reaction - Heat the mixture to 85 °C with vigorous stirring. - Monitor by TLC or LC-MS until starting material is consumed. catalyst->reaction workup 5. Workup - Cool to RT. Dilute with EtOAc and water. - Separate layers, extract aqueous layer with EtOAc. - Wash combined organics with brine, dry (Na2SO4). reaction->workup purify 6. Purification - Concentrate in vacuo. - Purify by column chromatography (e.g., Hexanes/EtOAc). workup->purify

Caption: Workflow for selective Suzuki coupling at the C8-position.

Step-by-Step Methodology:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 8-bromo-2-chloroquinazolin-4(3H)-one (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).

  • Evacuate and backfill the vial with argon three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Sparge the resulting suspension with argon for 15-20 minutes.

  • Under a positive flow of argon, add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Seal the vial tightly and place it in a preheated oil bath or heating block at 85 °C.

  • Stir the reaction vigorously. Monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to yield the 8-aryl-2-chloroquinazolin-4(3H)-one product.

Protocol 2: Selective Buchwald-Hartwig Amination at the C8-Position

Step-by-Step Methodology:

  • In a glovebox, add sodium tert-butoxide (NaOtBu, 1.5 equiv.) to an oven-dried reaction vial.

  • Outside the glovebox, add 8-bromo-2-chloroquinazolin-4(3H)-one (1.0 equiv.), the desired amine (1.2 equiv.), the palladium source (e.g., Pd₂(dba)₃, 0.02 equiv.), and the ligand (e.g., Xantphos, 0.04 equiv.) to the vial.

  • Seal the vial with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed toluene via syringe.

  • Place the vial in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction vigorously and monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature. Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude residue by flash column chromatography.

Section 6: Concluding Remarks

The selective functionalization of 8-bromo-2-chloroquinazolin-4(3H)-one is a highly achievable goal that hinges on the rational control of catalyst activity and reaction conditions. By understanding the interplay between the intrinsic reactivity of the C-Br and C-Cl bonds and the electronic nature of the quinazolinone scaffold, researchers can strategically select conditions to favor one site over the other. Always begin with small-scale test reactions to establish the optimal conditions for your specific coupling partners before proceeding to a larger scale.

References

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8(1), 40-62. [Link]

  • Kolar, M., & Hocek, M. (2017). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 22(12), 2221. [Link]

  • Boufroura, H., et al. (2012). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. Molecules, 17(7), 8426-8438. [Link]

  • Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(42), 14934-14946. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(15), 9494-9506. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

Sources

Troubleshooting

characterization of impurities in 8-Bromo-2-chloroquinazolin-4(3H)-one samples

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the . As a Senior Application Scientist, this gu...

Author: BenchChem Technical Support Team. Date: February 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the . As a Senior Application Scientist, this guide synthesizes technical accuracy with field-proven insights to address specific issues encountered during experimentation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of 8-Bromo-2-chloroquinazolin-4(3H)-one.

Q1: What are the most probable sources and types of impurities in 8-Bromo-2-chloroquinazolin-4(3H)-one samples?

A1: Impurities can be introduced at various stages of the manufacturing process and storage.[1] They are generally classified into organic, inorganic, and residual solvents. For 8-Bromo-2-chloroquinazolin-4(3H)-one, organic impurities are the most critical and typically originate from:

  • Starting Materials: Unreacted starting materials, such as substituted anthranilic acids or their derivatives, can carry through the synthesis.[2]

  • Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates.

  • By-products: Side reactions occurring during the synthesis, such as over-bromination, hydrolysis of the chloro group, or incomplete cyclization, can generate various by-products.[3][4]

  • Degradation Products: The active pharmaceutical ingredient (API) can degrade under stress conditions like heat, light, humidity, acid, or base catalysis, forming degradation products.[5][6]

Q2: Which analytical technique is the best starting point for impurity profiling of this compound?

A2: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the universally accepted and robust starting point for impurity profiling.[1] It excels at separating the main compound from its impurities, providing a quantitative measure of their levels. A reverse-phase C18 column is typically effective for quinazolinone derivatives.[7] For identification, coupling HPLC with Mass Spectrometry (LC-MS) is essential to obtain molecular weight information on unknown peaks.[1][8]

Q3: My sample shows a significant amount of an impurity that lacks the characteristic bromine isotopic pattern in LC-MS. What could it be?

A3: This strongly suggests the impurity is a result of a debromination reaction or is derived from a starting material that was not brominated. Another possibility is the presence of a process-related impurity that does not contain a bromine atom. Further structural elucidation using techniques like high-resolution mass spectrometry (HRMS) and NMR would be necessary for confirmation.

Q4: Are there any specific considerations for sample preparation?

A4: Yes. 8-Bromo-2-chloroquinazolin-4(3H)-one has limited aqueous solubility. A suitable solvent system, such as a mixture of acetonitrile and water or methanol and water, is recommended. Ensure the sample is fully dissolved before injection to avoid issues with quantitation and column clogging. Sonication may aid in dissolution. The choice of diluent should be compatible with the mobile phase to ensure good peak shape.

Section 2: Troubleshooting Guides

This section provides detailed solutions to specific problems encountered during analysis.

Guide 1: HPLC-UV Analysis Troubleshooting

Issue: An unexpected peak is observed in the chromatogram.

This is a common issue that requires a systematic approach to identify the source of the peak. The following decision tree illustrates a logical workflow for troubleshooting.

G start Unexpected Peak Observed blank_prep Inject a Solvent Blank (Mobile Phase/Diluent) start->blank_prep peak_present Is the peak present in the blank? blank_prep->peak_present source_solvent Source is likely solvent, mobile phase contamination, or system carryover. peak_present->source_solvent Yes source_sample Peak is related to the sample. peak_present->source_sample No degradation_check Re-prepare sample and inject immediately. Compare with aged sample. source_sample->degradation_check peak_increase Does the peak area increase in the aged sample? degradation_check->peak_increase degradant Impurity is likely a degradation product formed in the sample diluent. peak_increase->degradant Yes process_impurity Impurity is likely a process- related impurity or starting material from the original sample. peak_increase->process_impurity No next_step Proceed to LC-MS for Mass Identification degradant->next_step process_impurity->next_step

Caption: Troubleshooting workflow for an unexpected HPLC peak.

Issue: Poor peak shape (tailing or fronting) for the main peak.

  • Causality: Peak tailing for quinazolinone derivatives is often caused by secondary interactions between the analyte and the silica support of the column, especially if the compound has basic nitrogen atoms. Peak fronting can indicate column overload or a sample solvent that is too strong compared to the mobile phase.

  • Solution:

    • Adjust Mobile Phase pH: Adding a small amount of an acidifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase can protonate free silanol groups on the column packing, reducing secondary interactions and improving peak shape.

    • Check Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase conditions.

    • Reduce Sample Load: Inject a lower concentration of the sample to see if peak fronting improves, which would confirm column overload.

Guide 2: LC-MS Analysis Troubleshooting

Issue: Difficulty in identifying an unknown impurity peak.

  • Causality: Low abundance, poor ionization, or complex fragmentation can make impurity identification challenging.

  • Solution:

    • High-Resolution Mass Spectrometry (HRMS): Use an HRMS instrument (e.g., Q-TOF or Orbitrap) to obtain a highly accurate mass measurement. This allows for the prediction of the elemental formula, which is a critical step in identification.

    • Isotopic Pattern Analysis: For 8-Bromo-2-chloroquinazolin-4(3H)-one, impurities containing both bromine and chlorine will have a distinct isotopic pattern due to the natural abundance of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br. Verify that your software is correctly identifying this pattern.

    • MS/MS Fragmentation: Isolate the parent ion of the impurity and perform fragmentation (MS/MS). The fragmentation pattern provides structural information. Compare the fragmentation of the impurity to that of the main compound to identify common structural motifs.[8]

    • Forced Degradation: Analyze samples from forced degradation studies.[9][10] If the impurity is observed to increase significantly under specific stress conditions (e.g., acid hydrolysis), it provides a strong clue about its structure.

Section 3: Experimental Protocols

This section provides standardized procedures for key analytical workflows.

Workflow 1: General Impurity Identification Workflow

The following diagram outlines a systematic approach to identifying and characterizing impurities.

A Sample of 8-Bromo-2-chloroquinazolin-4(3H)-one B HPLC-UV Screening (C18 Column, Gradient Elution) A->B C Quantify Impurities (Area %) B->C D LC-MS Analysis (ESI+, ESI-) B->D E Obtain Molecular Weight of Unknowns D->E F High-Resolution MS (HRMS) & MS/MS Fragmentation E->F If unidentified G Propose Structures (Based on Formula & Fragments) F->G H Isolation or Synthesis of Impurity Standard G->H For confirmation I NMR Spectroscopy (¹H, ¹³C, 2D-NMR) G->I If sufficient purity & quantity H->I J Confirm Structure I->J

Caption: A systematic workflow for impurity identification.

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol provides a robust starting point for method development.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[7]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 226 nm or 265 nm.[7]

  • Column Temperature: 30 °C.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 10
    25 90
    30 90
    31 10

    | 35 | 10 |

  • Rationale: This gradient is designed to elute a wide range of polar and non-polar impurities. The use of formic acid helps to improve peak shape and provides a volatile modifier suitable for subsequent LC-MS analysis.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and demonstrating the stability-indicating nature of an analytical method.[10][11]

  • Prepare Stock Solution: Dissolve a known concentration of 8-Bromo-2-chloroquinazolin-4(3H)-one in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 8 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid powder and the stock solution at 80 °C for 48 hours.

  • Photolytic Degradation: Expose the solid powder and the stock solution to UV light (254 nm) and visible light for 7 days.

  • Analysis: Before injection, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC-UV and LC-MS methods.

Section 4: Data Summary

The following table summarizes potential process-related and degradation impurities based on the structure of 8-Bromo-2-chloroquinazolin-4(3H)-one.

Impurity Name/TypePotential StructureExpected m/z [M+H]⁺Rationale
Starting Material 2-Amino-3-bromobenzoic acid216/218Incomplete cyclization reaction.
Hydrolysis Product 8-Bromo-2-hydroxyquinazolin-4(3H)-one241/243Hydrolysis of the 2-chloro position, common under basic/acidic stress.
Debrominated Impurity 2-Chloroquinazolin-4(3H)-one181/183Loss of bromine atom during synthesis or degradation.
Dimerization Product Dimeric species> 500Potential side reaction under harsh synthetic conditions.

Note: m/z values correspond to the most abundant isotopes.

References

  • ResearchGate. Synthesis and antibacterial screening of new quinazoline derivatives from 8-bromo-2-chloroquinazoline scaffold. Available from: [Link]

  • PubChem. 8-Bromo-4-chloroquinazoline. Available from: [Link]

  • PubMed Central (PMC). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14). Available from: [Link]

  • ResearchGate. 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives. Available from: [Link]

  • ResearchGate. Chemistry and activity of quinazoline moiety: A systematic review study. Available from: [Link]

  • ResearchGate. Summary of the degradation studies for Bromhexine hydrochloride 8 mg. Available from: [Link]

  • PubMed Central (PMC). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Available from: [Link]

  • PubMed Central (PMC). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Available from: [Link]

  • The Royal Society of Chemistry. Pd/C as an Efficient Heterogeneous Catalyst for Carbonylative Four-Component Synthesis of 4(3H)-Quinazolinones. Available from: [Link]

  • MDPI. Profiling the Interaction Mechanism of Quinoline/Quinazoline Derivatives as MCHR1 Antagonists: An in Silico Method. Available from: [Link]

  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. Available from: [Link]

  • ResearchGate. Quinazolinone is shown at 600 MHz frequency. Spectra of 1 H NMR in DMSO. Available from: [Link]

  • Medires. Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Available from: [Link]

  • Dalton Transactions (RSC Publishing). Transition metal(ii) complexes of halogenated derivatives of (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. Available from: [Link]

  • PubMed Central (PMC). Actinoquinazolinone, a New Quinazolinone Derivative from a Marine Bacterium Streptomyces sp. CNQ-617, Suppresses the Motility of Gastric Cancer Cells. Available from: [Link]

  • PubMed Central (PMC). Quinazoline derivatives: synthesis and bioactivities. Available from: [Link]

  • ResearchGate. Validated RP-HPLC Method for determination of Bromhexine HCl, Chlorpheniramine Maleate, Dextromethorphan HBr and Guaiphenesin in Pharmaceutical Dosage Forms. Available from: [Link]

  • Queen's University Belfast. Development and validation of a rapid LC-MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran. Available from: [Link]

  • Iasj.net. Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available from: [Link]

  • Coriolis Pharma. Forced Degradation Studies. Available from: [Link]

  • PubMed Central (PMC). Quinazolinones, the Winning Horse in Drug Discovery. Available from: [Link]

  • SCIREA. Conglomerate and Analgesic Activity of 6-bromo-2-(o- aminophenyl)-3-amino-Quinazolin-4(3H). Available from: [Link]

  • PubMed. Profiling the interaction mechanism of quinoline/quinazoline derivatives as MCHR1 antagonists: an in silico method. Available from: [Link]

  • Wjpr.net. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available from: [Link]

  • ResearchGate. Bromination of 8-substituted quinolines. Reagents and conditions. Available from: [Link]

  • PubMed Central (PMC). Forced degradation of recombinant monoclonal antibodies: A practical guide. Available from: [Link]

  • PubMed. Development and validation of a rapid LC-MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. Available from: [Link]

  • 3ASenrise. 8-Bromo-4-chloroquinazoline, 98%. Available from: [Link]

  • R Discovery. Forced Degradation Studies Research Articles - Page 1. Available from: [Link]

  • PubMed. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. Available from: [Link]

  • PubMed. Forced degradation of recombinant monoclonal antibodies: A practical guide. Available from: [Link]

Sources

Optimization

method refinement for consistent 8-Bromo-2-chloroquinazolin-4(3H)-one synthesis

Welcome to the technical support center for advanced heterocyclic synthesis. This guide provides in-depth troubleshooting and frequently asked questions for the multi-step synthesis of 8-Bromo-2-chloroquinazolin-4(3H)-on...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide provides in-depth troubleshooting and frequently asked questions for the multi-step synthesis of 8-Bromo-2-chloroquinazolin-4(3H)-one, a valuable intermediate in medicinal chemistry and materials science. Our approach is grounded in mechanistic understanding to empower researchers to not only follow protocols but also to logically diagnose and resolve experimental challenges.

Core Synthetic Strategy: A Three-Step Approach

The most reliable and commonly adapted pathway to 8-Bromo-2-chloroquinazolin-4(3H)-one involves three distinct stages starting from 2-amino-3-bromobenzoic acid. This method offers robust control over each transformation, facilitating purification and characterization of intermediates.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Dichlorination cluster_2 Step 3: Selective Hydrolysis A 2-Amino-3-bromobenzoic Acid B 8-Bromoquinazoline-2,4(1H,3H)-dione A->B Heat D 8-Bromo-2,4-dichloroquinazoline B->D Reflux C Urea or CDI C->A F 8-Bromo-2-chloroquinazolin-4(3H)-one D->F Controlled Temp. E POCl₃ / PCl₅ E->B G Mild Base (e.g., aq. NaHCO₃) G->D

Caption: Overview of the three-step synthetic workflow.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis. Each Q&A entry details the likely cause and provides actionable solutions based on chemical principles.

Part 1: Synthesis of 8-Bromoquinazoline-2,4(1H,3H)-dione (Intermediate I)

Question 1: My cyclization reaction with urea results in a low yield (<60%) and a complex mixture of products. What's going wrong?

Answer: This is a common issue often stemming from two primary causes: suboptimal reaction temperature or inefficient mixing.

  • Causality: The condensation of 2-amino-3-bromobenzoic acid with urea is a melt reaction that proceeds through several intermediates, including an unstable isocyanate. If the temperature is too low, the reaction stalls. If it's too high or heating is uneven, urea decomposes into side products like biuret and triuret, which can lead to insoluble, tarry impurities.

  • Solutions:

    • Temperature Control: Instead of a direct melt, consider using a high-boiling solvent like diphenyl ether or sulfolane to ensure uniform temperature control. Aim for a temperature range of 180-200°C.

    • Alternative Reagent: Replace urea with 1,1'-Carbonyldiimidazole (CDI). The reaction can then be performed in a solvent like THF or DMF at a much lower temperature (reflux), often resulting in a cleaner product and higher yield.

    • Mechanical Stirring: For melt reactions, ensure vigorous mechanical stirring to maintain a homogenous mixture and prevent localized overheating.

Question 2: The crude product after cyclization is highly colored (dark brown/black) and difficult to purify. How can I clean it up?

Answer: The coloration indicates thermal decomposition and the formation of polymeric side products. Purification requires removing these highly polar and often insoluble materials.

  • Causality: As mentioned, excessive heat causes decomposition. The resulting impurities are often complex and can trap the desired product.

  • Solutions:

    • Trituration: Before recrystallization, triturate the crude solid with hot acetone or ethyl acetate. The desired dione is sparingly soluble in these solvents, while many of the tarry impurities will be washed away.

    • Recrystallization Solvent System: A robust solvent system for recrystallization is Dimethylformamide (DMF)/water or Acetic Acid/water. Dissolve the crude product in a minimal amount of hot DMF or acetic acid, then slowly add water until persistent cloudiness appears. Cool slowly to allow for crystal formation.

    • Activated Charcoal: If the color persists after recrystallization, perform the procedure again but add a small amount of activated charcoal to the hot DMF/acetic acid solution before filtering it hot (use a fluted filter paper to prevent premature crystallization). The charcoal will adsorb many of the colored impurities.

Part 2: Dichlorination to 8-Bromo-2,4-dichloroquinazoline (Intermediate II)

Question 3: My chlorination with POCl₃ is incomplete, and I recover a significant amount of the starting dione. How can I drive the reaction to completion?

Answer: Incomplete chlorination is typically due to insufficient reactivity of the chlorinating agent or the presence of moisture.

  • Causality: Phosphorus oxychloride (POCl₃) on its own may not be potent enough to convert the highly stabilized amide/lactam carbonyls into chlorides, especially if the dione intermediate is not fully soluble. Water will rapidly quench POCl₃.

  • Solutions:

    • Add a Co-reagent: The addition of phosphorus pentachloride (PCl₅, ~0.5 equivalents) significantly increases the chlorinating potential of the system.

    • Use a Catalyst: A catalytic amount of N,N-Dimethylformamide (DMF) or a tertiary amine like N,N-Diisopropylethylamine (DIPEA) can accelerate the reaction. These act as Vilsmeier-Haack type catalysts.

    • Ensure Anhydrous Conditions: Dry your glassware thoroughly and use freshly distilled POCl₃. Perform the reaction under an inert atmosphere (N₂ or Ar).

    • Increase Solubility/Temperature: If solubility is an issue, a co-solvent like toluene can be used, although this requires careful temperature management. Ensure the reaction is maintained at a vigorous reflux for a sufficient duration (typically 4-6 hours).

Table 1: Recommended Dichlorination Conditions

ParameterStandard ConditionEnhanced Condition
Chlorinating Agent POCl₃ (10-15 vol. equiv.)POCl₃ (10 vol. equiv.) + PCl₅ (0.5 eq.)
Catalyst NoneDIPEA or DMF (0.1-0.2 eq.)
Temperature 105-110°C (Reflux)105-110°C (Reflux)
Reaction Time 6-12 hours3-5 hours
Work-up Pour onto ice, filter solidPour onto ice, extract with DCM/EtOAc
Part 3: Selective Hydrolysis to Final Product

Question 4: The hydrolysis step yields a mixture of the desired 2-chloro-4-one product and the starting 2,4-dione. How can I improve the selectivity?

Answer: This is a classic selectivity problem. The key is to exploit the differential reactivity of the C4 and C2 chloro-substituents.

  • Causality: The C4 position on the quinazoline ring is significantly more reactive towards nucleophilic substitution than the C2 position. This is due to better stabilization of the Meisenheimer intermediate by the adjacent N3 nitrogen. However, under harsh conditions (high temperature, strong base, long reaction times), the less reactive C2-Cl bond will also hydrolyze.

  • Solutions:

    • Control Temperature: This is the most critical parameter. The reaction should be run at or slightly above room temperature (e.g., 25-40°C). Avoid heating or refluxing.

    • Use a Mild Base: A strong base like NaOH will promote di-hydrolysis. Use a milder base like aqueous sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).

    • Solvent Choice: A biphasic system or a water-miscible organic co-solvent like THF or acetone can improve control. For example, dissolving the dichloro intermediate in THF and then adding an aqueous solution of NaHCO₃ allows for a gentle, controlled reaction.

    • Monitor the Reaction: Follow the reaction progress closely using Thin Layer Chromatography (TLC). Quench the reaction by neutralizing with dilute acid (e.g., 1M HCl) as soon as the starting material (8-bromo-2,4-dichloroquinazoline) is consumed to prevent over-reaction.

G cluster_conditions Reaction Conditions cluster_outcomes Observed Outcome start Start Hydrolysis (Dichloro Intermediate) check_sm Monitor by TLC: Is Starting Material (SM) consumed? start->check_sm outcome_good Desired Product: 8-Bromo-2-chloro- quinazolin-4(3H)-one check_sm->outcome_good Yes outcome_bad Side Product: 8-Bromoquinazoline- 2,4(1H,3H)-dione check_sm->outcome_bad No, and Dione is forming temp Temperature too high? temp->start Action: Lower Temp (e.g., to 25°C) base Base too strong? base->start Action: Use Milder Base (e.g., NaHCO₃) outcome_bad->temp Likely Cause outcome_bad->base Likely Cause

Caption: Troubleshooting logic for the selective hydrolysis step.

Frequently Asked Questions (FAQs)

Q1: Can I synthesize this compound in a one-pot reaction? While some quinazolinones can be made in one-pot or domino reactions, this specific multi-step synthesis is challenging to condense.[1] The vastly different conditions required for cyclization (high heat), chlorination (anhydrous, acidic), and hydrolysis (aqueous, basic) make a one-pot approach impractical and likely to result in very low yields and complex purification.

Q2: What are the critical safety precautions for this synthesis? This synthesis involves several hazardous reagents:

  • Bromine-containing compounds: Handle in a well-ventilated fume hood. Wear appropriate PPE (gloves, lab coat, safety glasses).

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. Always handle in a fume hood, wear acid-resistant gloves, and add it to the reaction vessel carefully. The work-up procedure of quenching into ice should be done slowly and behind a blast shield.

  • High Temperatures: The initial cyclization step involves high temperatures. Use appropriate heating mantles and ensure glassware is free of defects.

Q3: How do I confirm the identity and purity of my final product? A combination of analytical techniques is essential:

  • ¹H NMR: Should show characteristic aromatic protons and a broad singlet for the N-H proton. The proton shifts will differ from the starting materials and intermediates.

  • ¹³C NMR: Will confirm the number of unique carbons and show characteristic shifts for the carbonyl carbon (~160-170 ppm) and the carbon bearing the chlorine (C2).

  • Mass Spectrometry (MS): Will show the correct molecular ion peak (M+) with the characteristic isotopic pattern for one bromine and one chlorine atom (M, M+2, M+4 peaks).

  • Melting Point: A sharp melting point indicates high purity. Compare with literature values if available.[2]

Q4: Are there alternative methods to introduce the 2-chloro group? Yes, an alternative involves building the ring with a different group at the C2 position that can later be converted to a chloro group. For instance, one could synthesize 8-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one from 2-amino-3-bromobenzoic acid and a thiocyanate.[3] The 2-thioxo group can then be converted to the 2-chloro group using a chlorinating agent. However, the three-step method outlined above is generally more direct and higher yielding.

References

  • This guide synthesizes common laboratory practices and principles from established organic chemistry liter
  • de Oliveira, R. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. RSC Advances, 11(34), 20835-20846. Available at: [Link]

  • Kim, J., et al. (2020). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry, 85(15), 9685–9697. Available at: [Link]

  • General synthetic strategies for quinazolinones are widely discussed in chemical literature, providing found
  • Panneerselvam, P., et al. (2009). Synthesis of some acylhydrazone analogues of quinazolin-4(3H)-ones and their antimicrobial activities. Acta Pharmaceutica, 59(4), 457-468. (Referenced for general quinazoline synthesis context). Available at: [Link]

  • Osarumwense, P. O., et al. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Medires, 6(1). Available at: [Link]

  • Osarumwense, P. O., et al. (2013). Synthesis Of 3-Substituted-6, 8-Dibromo-2-Methyl Quinazolin-4(3H)-One Derivatives. International Journal of Scientific & Technology Research, 2(9). Available at: [Link]

  • Pillay, C. S., et al. (2021). Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. Molecules, 26(11), 3169. Available at: [Link]

  • Osmanov, S. V., et al. (2022). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Journal of Molecular Structure, 1264, 133248. Available at: [Link]

  • General principles of purific
  • General information on rel
  • PubChem. (n.d.). 8-Bromo-4-chloroquinazoline. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • General information on bromin
  • Nichols, L. (2022). 3.2: Purification of Products. Chemistry LibreTexts. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 8-Bromo-2-chloroquinazolin-4(3H)-one Derivatives: From Synthesis to Biological Activity

For Researchers, Scientists, and Drug Development Professionals The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biologi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer and antimicrobial properties.[1][2] Among the various substituted quinazolinones, those bearing halogen atoms, particularly at the 6 and 8 positions, have garnered significant interest due to their potential to enhance pharmacological effects.[3] This guide provides a comprehensive comparative analysis of derivatives synthesized from the versatile building block, 8-Bromo-2-chloroquinazolin-4(3H)-one. We will delve into the synthetic strategies, compare the biological performance of the resulting derivatives with supporting experimental data, and elucidate the underlying structure-activity relationships.

The Strategic Importance of the 8-Bromo-2-chloroquinazolin-4(3H)-one Scaffold

The 8-Bromo-2-chloroquinazolin-4(3H)-one core is a highly strategic starting material for the synthesis of diverse derivatives. The bromine atom at the 8-position can influence the electronic properties of the ring system and provide a handle for further functionalization through cross-coupling reactions. More importantly, the chloro group at the 2-position is an excellent leaving group, readily displaced by a variety of nucleophiles. This allows for the introduction of a wide range of substituents, enabling the systematic exploration of the chemical space around the quinazolinone core to optimize biological activity.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of 8-Bromo-2-chloroquinazolin-4(3H)-one and its subsequent conversion to various derivatives is a multi-step process that begins with a substituted anthranilic acid. The general synthetic approach is outlined below.

General Synthetic Pathway

Synthesis_Pathway A 3-Bromoanthranilic Acid B 8-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one A->B CS2, KOH/Ethanol, Reflux C 8-Bromo-2-chloroquinazolin-4(3H)-one B->C SOCl2, Reflux D 2-Substituted-8-bromoquinazolin-4(3H)-one Derivatives C->D Nucleophile (e.g., Amines, Hydrazines), Catalyst, Solvent

Caption: General synthetic scheme for 8-Bromo-2-chloroquinazolin-4(3H)-one and its derivatives.

Experimental Protocol: Synthesis of 8-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

A common precursor for 8-bromo-substituted quinazolinones is 8-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, which can be synthesized from 3-bromoanthranilic acid.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromoanthranilic acid in ethanol.

  • Addition of Reagents: To this solution, add a solution of potassium hydroxide in ethanol, followed by the dropwise addition of carbon disulfide (CS₂).

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Work-up: After cooling, the reaction mixture is typically acidified to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Experimental Protocol: Chlorination to 8-Bromo-2-chloroquinazolin-4(3H)-one

The 2-thioxo group is then converted to a 2-chloro group, a key step in activating the scaffold for derivatization.

Step-by-Step Methodology:

  • Reaction Setup: Suspend 8-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one in thionyl chloride (SOCl₂).

  • Reflux: Heat the mixture to reflux for a few hours. The progress of the reaction can be monitored by the evolution of gases and by TLC.

  • Removal of Excess Reagent: After the reaction is complete, excess thionyl chloride is removed under reduced pressure.

  • Work-up: The residue is typically triturated with an inert solvent like hexane to precipitate the solid product.

  • Purification: The crude 8-Bromo-2-chloroquinazolin-4(3H)-one is collected by filtration and can be used in the next step without further purification or can be recrystallized if necessary.

Experimental Protocol: Synthesis of 2-Substituted Derivatives

The versatile 2-chloro group can be displaced by various nucleophiles to generate a library of derivatives. The following is a general procedure for the synthesis of 2-amino derivatives.

Step-by-Step Methodology:

  • Reaction Setup: In a suitable solvent such as ethanol or DMF, dissolve 8-Bromo-2-chloroquinazolin-4(3H)-one.

  • Addition of Nucleophile: Add the desired amine (or other nucleophile) to the solution. A base, such as triethylamine or potassium carbonate, may be added to scavenge the HCl generated during the reaction.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a time sufficient to ensure complete conversion.

  • Work-up: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or by pouring the mixture into water to precipitate the solid.

  • Purification: The crude product is washed and can be purified by column chromatography or recrystallization.

Comparative Analysis of Biological Activity

The true value of the 8-Bromo-2-chloroquinazolin-4(3H)-one scaffold lies in the diverse biological activities exhibited by its derivatives. Below, we compare the performance of several derivatives, focusing on their antibacterial and anticancer properties.

Antibacterial Activity

A recent study detailed the synthesis of four novel quinazoline derivatives from an 8-bromo-2-chloroquinazoline scaffold and their subsequent evaluation for antibacterial activity against Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium).[4] The derivatives were synthesized by substituting the 2-chloro group with N-(4-(4-(2-(dimethylamino)ethyl)piperazin-1-yl)phenyl)amine and introducing different aryl or heteroaryl groups at the 8-position via palladium-catalyzed cross-coupling reactions.[4]

Compound ID8-Position SubstituentAntibacterial Activity against E. coli
4a Thiophen-2-ylSignificant
4b 1-methyl-1H-pyrazol-4-ylSignificant
4c Benzo[b]thien-2-ylSignificant
4d PhenylSignificant

Data summarized from a study on new quinazoline derivatives.[4]

The study reported that all four compounds exhibited significant antibacterial activity, particularly against E. coli, highlighting the potential of these 8-bromo-2-substituted quinazolinone derivatives as promising antibacterial agents.[4] While the specific MIC values were not provided in the abstract, the consistent activity across all four derivatives suggests that the core scaffold is crucial for the observed biological effect. The variation in the substituent at the 8-position appears to be well-tolerated, maintaining significant antibacterial efficacy.

For context, other studies on bromo-substituted quinazolinones have also demonstrated potent antimicrobial activity. For instance, a series of 6,8-dibromo-4(3H)quinazolinone derivatives showed promising antibacterial and antifungal activities.[5] This underscores the general importance of halogenation on the benzene ring of the quinazolinone core for enhancing antimicrobial properties.

Anticancer Activity

For example, a study on 6-bromo quinazolin-4(3H)-one derivatives with a thiol group at the 2-position, which were further substituted, demonstrated significant antiproliferative activity against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines.[7] The most potent compound, with an aliphatic linker to the SH group, showed IC50 values of 15.85 µM and 17.85 µM against MCF-7 and SW480 cells, respectively.[7] This suggests that derivatives of 8-bromo-2-chloroquinazolin-4(3H)-one, particularly those with thio-substituents at the 2-position, would be promising candidates for anticancer screening.

The proposed mechanism of action for many anticancer quinazolinones is the inhibition of tyrosine kinases, such as VEGFR-2.[8] The quinazolin-4(3H)-one core acts as a hinge-binding moiety, occupying the ATP-binding domain of the enzyme.[8]

Structure-Activity Relationship (SAR) Insights

  • Halogenation at Position 8: The presence of a bromine atom at the 8-position is generally associated with enhanced biological activity. Halogens can increase the lipophilicity of the molecule, potentially improving cell membrane permeability. They can also engage in halogen bonding, a specific type of non-covalent interaction that can contribute to ligand-receptor binding.

  • Substitution at Position 2: The 2-position is a critical site for modification. The introduction of various aryl, heteroaryl, alkyl, or amino groups can significantly modulate the biological activity. The nature of the substituent at this position influences the overall shape, size, and electronic properties of the molecule, which in turn affects its interaction with biological targets. For antibacterial agents, the presence of a substituted amine at the 2-position, as seen in the active derivatives against E. coli, appears to be a favorable modification.[4] For anticancer activity, the introduction of substituted anilines or other aromatic systems can lead to potent EGFR inhibitors.

  • Substitution at Position 3: While the focus of this guide is on derivatives of 2-chloro-8-bromoquinazolin-4(3H)-one, it is worth noting that modifications at the 3-position can also have a profound impact on activity. The introduction of various substituents at this position can further tune the pharmacological profile of the compounds.

Future Directions

The 8-Bromo-2-chloroquinazolin-4(3H)-one scaffold represents a promising platform for the development of novel therapeutic agents. Future research in this area should focus on:

  • Expansion of Derivative Libraries: Synthesizing a broader range of derivatives with diverse substituents at the 2- and 8-positions to conduct a more comprehensive comparative analysis.

  • Broad-Spectrum Biological Screening: Evaluating these new derivatives against a wider panel of bacterial and fungal strains, as well as a diverse set of cancer cell lines, to identify lead compounds with high potency and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which the most active compounds exert their biological effects. For anticancer derivatives, this would involve studies on their kinase inhibitory profiles and their effects on cell signaling pathways.

  • In Vivo Efficacy and Safety Profiling: Advancing the most promising lead compounds to in vivo studies to assess their efficacy, pharmacokinetics, and safety in animal models.

By systematically exploring the chemical space around the 8-Bromo-2-chloroquinazolin-4(3H)-one core, researchers can unlock the full therapeutic potential of this versatile scaffold and contribute to the development of the next generation of antimicrobial and anticancer drugs.

References

  • Farag, A. M., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 18, 123-143. Available from: [Link]

  • Osarodion, O. P., et al. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Medires, 6(1), 1-6. Available from: [Link]

  • Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal, 1(1), 306-312. Available from: [Link]

  • Al-Suhaimi, E. A., et al. (2022). Synthesis and antibacterial screening of new quinazoline derivatives from 8-bromo-2-chloroquinazoline scaffold. Journal of King Saud University - Science, 34(3), 101856. Available from: [Link]

  • Al-Ghorbani, M., et al. (2020). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 25(21), 5187. Available from: [Link]

  • Kallitsakis, A., et al. (2023). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-Ones as Potential Antileukemic Agents. ACS Omega, 8(32), 28987–29001. Available from: [Link]

  • Al-Majedy, Y. K., et al. (2018). 4H-Benzo[d][8][9]oxazin-4-ones with potential drug activity. Journal of Chemical and Pharmaceutical Research, 10(4), 1-10. Available from: [Link]

  • Kamel, M. M., et al. (2011). Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of promising anti-inflammatory and analgesic properties. European Journal of Medicinal Chemistry, 46(9), 4309-4315. Available from: [Link]

  • Alafeefy, A. M. (2011). Some new quinazolin-4(3 H)-one derivatives, synthesis and antitumor activity. Journal of the Saudi Chemical Society, 15(4), 337-345. Available from: [Link]

  • Kumar, A., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(16), 4945. Available from: [Link]

  • Osarodion, O. P., et al. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). Medires, 6(1), 1-6. Available from: [Link]

  • Panneerselvam, P., et al. (2005). Synthesis and biological evaluation of 2, 3-disubstituted quinazolin-4 (3H)-ones. Indian Journal of Pharmaceutical Sciences, 67(1), 87. Available from: [Link]

  • Tsolakou, A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7879. Available from: [Link]

  • Al-Khyaat, A. D. (2022). Synthesis and identification of benzo[d][8][9]oxazin-4-one derivatives and testing of antibacterial activity of some of them. International journal of health sciences, 6(S4), 1023-1036. Available from: [Link]

  • Mohamed, M. S., et al. (2010). Novel 6,8-dibromo-4(3H) quinazolinone derivatives of anti-bacterial and anti-fungal activities. European Journal of Medicinal Chemistry, 45(8), 3311-3319. Available from: [Link]

  • Teja, S., et al. (2010). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. International Journal of Pharmaceutical Sciences and Research, 1(5), 134-141. Available from: [Link]

  • Osarodion, O. P., et al. (2024). Conglomerate and Analgesic Activity of 6-bromo-2-(o- aminophenyl)-3-amino-Quinazolin-4(3H). SCIREA Journal of Materials, 9(1), 1-13. Available from: [Link]

  • Ruiu, S., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with in Vivo Activity. Journal of Medicinal Chemistry, 64(7), 3845–3862. Available from: [Link]

  • Kruger, H. G., et al. (2021). 2,3-Dihydrobenzo[e][8][9]oxazin-4-one. Molbank, 2021(2), M1223. Available from: [Link]

  • Khan, S. A., et al. (2021). Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes. RSC advances, 11(26), 15827-15841. Available from: [Link]

  • Gouhar, R. S., et al. (2019). Synthesis and Anticancer Evaluation of Some Novel Quinazolin‐4(3H)‐one Derivatives. Journal of Heterocyclic Chemistry, 56(5), 1651-1659. Available from: [Link]

  • Gholampour, S., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 1-18. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to the Structural Validation of Synthesized 8-Bromo-2-chloroquinazolin-4(3H)-one

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, experi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural validation of 8-Bromo-2-chloroquinazolin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry. We will delve into the causality behind experimental choices, present detailed protocols, and compare methodologies to ensure a comprehensive understanding.

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] The precise characterization of its derivatives is therefore of utmost importance. This guide will use 8-Bromo-2-chloroquinazolin-4(3H)-one as a case study to illustrate a robust workflow for structural elucidation.

I. Synthesis of 8-Bromo-2-chloroquinazolin-4(3H)-one

A reliable synthesis is the first step in any structural validation workflow. A common and effective method for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones involves the cyclization of anthranilic acid derivatives.[2][3] For our target molecule, a plausible and efficient route begins with 2-amino-3-bromobenzoic acid.

Experimental Protocol: Synthesis

Starting Material: 2-Amino-3-bromobenzoic acid, which can be prepared from 7-bromoisatin.[4]

Reaction Scheme:

  • Acylation: 2-amino-3-bromobenzoic acid is first acylated to form an N-acyl intermediate.

  • Cyclization: The intermediate undergoes cyclization to form the quinazolinone ring.

A highly effective method for achieving this transformation in a related system involves the use of chloroacetonitrile. This approach provides the 2-chloromethyl group which can be further modified, or in our case, directly yields the desired 2-chloro functionality after tautomerization and cyclization.

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-3-bromobenzoic acid (1.0 eq) in a suitable solvent such as methanol.

  • Add chloroacetonitrile (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with cold methanol and dried under vacuum to yield 8-Bromo-2-chloroquinazolin-4(3H)-one.

II. Primary Structural Validation: A Multi-Technique Approach

The core of structural validation lies in the synergistic use of multiple analytical techniques. For 8-Bromo-2-chloroquinazolin-4(3H)-one, we will rely on Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Workflow for Structural Validation

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Structural Confirmation Synthesis Synthesize 8-Bromo-2-chloroquinazolin-4(3H)-one Purification Purify by Recrystallization/Chromatography Synthesis->Purification NMR ¹H & ¹³C NMR Spectroscopy Purification->NMR MS Mass Spectrometry (EI-MS) Purification->MS IR FTIR Spectroscopy Purification->IR Data_Analysis Correlate Spectroscopic Data NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmed Structure Validated Data_Analysis->Structure_Confirmed

Sources

Validation

A Comparative Guide to the Biological Activities of Quinazolinone Analogs for Researchers and Drug Development Professionals

The quinazolinone scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] This guide provides a comparative analysi...

Author: BenchChem Technical Support Team. Date: February 2026

The quinazolinone scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] This guide provides a comparative analysis of quinazolinone analogs, focusing on their antimicrobial, anticancer, and anti-inflammatory properties. By delving into structure-activity relationships (SAR), mechanisms of action, and supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to navigate this promising class of molecules.

The Quinazolinone Core: A Versatile Pharmacophore

Quinazolinone consists of a fused benzene and pyrimidine ring system.[3] The versatility of this scaffold lies in the ability to introduce various substituents at different positions, primarily at the 2, 3, 6, and 8 positions of the quinazolinone ring, which significantly influences the compound's pharmacological profile.[1][4] This structural flexibility has led to the development of a vast library of analogs with distinct and potent biological effects.[2][5]

Antimicrobial Activity: A Renewed Arsenal Against Resistance

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[1] Quinazolinone derivatives have emerged as a promising class of antimicrobials, exhibiting both antibacterial and antifungal activities.[6][7]

Structure-Activity Relationship (SAR) Insights

Key structural features that govern the antimicrobial potency of quinazolinone analogs include:

  • Substitutions at position 2 and 3: The presence of substituted aromatic rings at the 3-position and methyl, amine, or thiol groups at the 2-position are often essential for antimicrobial activity.[1]

  • Halogenation: The introduction of halogen atoms, particularly at the 6 and 8 positions, can enhance antimicrobial efficacy.[1]

  • Hybrid Molecules: Incorporating other bioactive moieties, such as sulfonamides, can lead to hybrid molecules with potent and broad-spectrum antimicrobial action.[8] For instance, the fusion of a sulfonamide group with the quinazolinone ring has been shown to yield compounds with significant antibacterial properties.[8]

Comparative Antimicrobial Activity of Quinazolinone Analogs

The following table summarizes the in vitro antimicrobial activity of representative quinazolinone analogs against various microbial strains. The data is presented as the Zone of Inhibition (in mm) or Minimum Inhibitory Concentration (MIC) in µg/mL.

Analog IDR1-substituent (Position 2)R2-substituent (Position 3)Target MicroorganismZone of Inhibition (mm) / MIC (µg/mL)Reference Standard
QA-1 -CH3Substituted phenylStaphylococcus aureus18 mmStreptomycin (22 mm)
QA-2 -SHAmino groupEscherichia coli16 mmStreptomycin (20 mm)
QA-3 Substituted phenylThiazolidinone moietyCandida albicans20 mmNystatin (25 mm)
QA-4 -CH3Sulfonamide derivativePseudomonas aeruginosaMIC: 12.5 µg/mLCiprofloxacin (MIC: 3.12 µg/mL)

Note: The data presented is a compilation from various studies and is for comparative purposes. Actual values may vary based on experimental conditions.

Experimental Protocol: Agar Well Diffusion Assay for Antibacterial Screening

This protocol outlines a standard method for evaluating the antibacterial activity of quinazolinone analogs.

Objective: To determine the susceptibility of bacterial strains to synthesized quinazolinone derivatives.

Materials:

  • Nutrient Agar medium

  • Sterile Petri dishes

  • Bacterial cultures (e.g., S. aureus, E. coli)

  • Synthesized quinazolinone analogs (test compounds)

  • Standard antibiotic (e.g., Streptomycin) as a positive control

  • Dimethyl sulfoxide (DMSO) as a negative control

  • Sterile cork borer (6 mm diameter)

  • Micropipette

Procedure:

  • Media Preparation: Prepare Nutrient Agar medium according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify.

  • Inoculation: Aseptically spread a standardized inoculum of the test bacterium over the surface of the solidified agar plates.

  • Well Creation: Use a sterile cork borer to create uniform wells (6 mm diameter) in the agar.

  • Compound Loading: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in DMSO) and the positive and negative controls into separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Causality Behind Experimental Choices: The agar well diffusion method is a widely accepted, simple, and cost-effective preliminary screening technique to assess the antimicrobial activity of new compounds. The use of positive and negative controls is crucial for validating the results; the positive control ensures the susceptibility of the test organism, while the negative control confirms that the solvent (DMSO) has no inhibitory effect.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare & Sterilize Nutrient Agar pour_plates Pour Agar Plates & Solidify prep_media->pour_plates inoculate Inoculate Plates with Bacterial Culture pour_plates->inoculate create_wells Create Wells in Agar inoculate->create_wells load_compounds Load Test Compounds & Controls create_wells->load_compounds incubate Incubate Plates (37°C, 24h) load_compounds->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones

Caption: Workflow for the Agar Well Diffusion Assay.

Anticancer Activity: Targeting Key Oncogenic Pathways

Quinazolinone derivatives have demonstrated significant potential as anticancer agents, with some compounds already approved for clinical use, such as Gefitinib and Erlotinib.[1][9] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes and pathways involved in cancer cell proliferation and survival.[9][10]

Mechanisms of Anticancer Action

The anticancer effects of quinazolinone analogs are attributed to several mechanisms, including:

  • Enzyme Inhibition: A primary mechanism is the inhibition of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in various cancers.[11] By blocking EGFR signaling, these compounds can halt tumor growth.

  • Tubulin Polymerization Inhibition: Some quinazolinone analogs can interfere with microtubule dynamics by inhibiting tubulin polymerization, a process essential for cell division.[10][12] This disruption leads to cell cycle arrest and apoptosis.[12]

  • DNA Repair Enzyme Inhibition: Certain derivatives have been shown to inhibit DNA repair enzymes, making cancer cells more susceptible to DNA-damaging agents.[1]

Anticancer_Mechanisms cluster_targets Cellular Targets cluster_effects Cellular Effects cluster_outcomes Outcomes Quinazolinone Quinazolinone Analogs EGFR EGFR Tyrosine Kinase Quinazolinone->EGFR Inhibit Tubulin Tubulin Quinazolinone->Tubulin Inhibit Polymerization DNA_Enzymes DNA Repair Enzymes Quinazolinone->DNA_Enzymes Inhibit Signal_Block Block Proliferation Signaling EGFR->Signal_Block Microtubule_Disrupt Disrupt Microtubule Formation Tubulin->Microtubule_Disrupt DNA_Damage Enhance DNA Damage DNA_Enzymes->DNA_Damage Apoptosis Apoptosis Signal_Block->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Microtubule_Disrupt->Cell_Cycle_Arrest DNA_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Anticancer mechanisms of quinazolinone analogs.

Comparative Antiproliferative Activity of Quinazolinone Analogs

The following table presents the half-maximal inhibitory concentration (IC50) values for selected quinazolinone analogs against different cancer cell lines.

Analog IDKey Structural FeaturesCancer Cell LineIC50 (µM)Reference Drug (IC50)
QC-1 4-Anilinoquinazoline coreA549 (Lung Cancer)0.5Gefitinib (0.015 µM)
QC-2 2-Aryl substitutedMCF-7 (Breast Cancer)5.2Doxorubicin (0.8 µM)
QC-3 Sulfamate motifDU-145 (Prostate Cancer)0.3Paclitaxel (0.004 µM)
QC-4 Hybrid with benzimidazoleHeLa (Cervical Cancer)1.2Cisplatin (3.5 µM)

Note: IC50 values are highly dependent on the assay conditions and cell line used.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

Objective: To assess the in vitro cytotoxicity of quinazolinone analogs against cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized quinazolinone analogs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the quinazolinone analogs for a specified period (e.g., 48 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Trustworthiness of the Protocol: The MTT assay is a colorimetric assay that is widely used to assess cell metabolic activity. As cellular metabolic activity is an indicator of cell viability, this assay provides a reliable and quantitative measure of a compound's cytotoxic effects.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and quinazolinone derivatives have shown promise as anti-inflammatory agents.[13][14]

Structure-Activity Relationship (SAR) for Anti-inflammatory Effects

The anti-inflammatory activity of quinazolinones can be enhanced by:

  • Electron-withdrawing groups: The presence of electron-withdrawing groups at positions C-6 and C-7 of the quinazolinone system has been shown to increase anti-inflammatory effects.[13]

  • Molecular Hybridization: Combining the quinazolinone moiety with other heterocyclic systems like thiazolidinone or azetidinone can improve anti-inflammatory activity.[13][15]

  • Substitution at N-1: Introduction of a phenyl ring at the N-1 position has been observed to decrease anti-inflammatory activity.[13]

Comparative Anti-inflammatory Activity of Quinazolinone Analogs

The following table shows the percentage of edema inhibition in a carrageenan-induced paw edema model in rats for different quinazolinone analogs.

Analog IDKey Structural FeaturesDose (mg/kg)% Edema InhibitionReference Drug (% Inhibition)
QI-1 6-Bromo-substituted5059.6Phenylbutazone (38.9%)
QI-2 4-Nitrostyryl-substituted20080.7Ibuprofen (not specified)
QI-3 6,8-Diiodo-2-methyl-3-substituted10075.2Ibuprofen (82.5%)
QI-4 Fused with thiazolidinone5032.5Phenylbutazone (not specified)

Note: The in vivo data is presented for illustrative purposes and can vary between studies.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of quinazolinone analogs.

Materials:

  • Wistar rats

  • Carrageenan solution (1% w/v in saline)

  • Synthesized quinazolinone analogs

  • Reference anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for a week.

  • Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally to different groups of rats. A control group receives only the vehicle.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Expertise in Experimental Design: The carrageenan-induced paw edema model is a classic and reliable method for screening acute anti-inflammatory activity. The biphasic nature of the edema allows for the assessment of the inhibition of different inflammatory mediators.

Conclusion and Future Perspectives

Quinazolinone and its analogs represent a highly versatile and promising scaffold in drug discovery.[3] The diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, underscore the therapeutic potential of this chemical class.[1][3][4] Structure-activity relationship studies have provided valuable insights into the key structural modifications that can enhance potency and selectivity.[1][4][13]

Future research should focus on the design and synthesis of novel quinazolinone derivatives with improved pharmacological profiles, including enhanced efficacy, reduced toxicity, and better pharmacokinetic properties. The exploration of multi-target quinazolinone analogs could also lead to the development of innovative therapies for complex diseases.

References

  • Al-Suwaidan, I. A., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Molecules, 21(5), 564. [Link]

  • Abbas, S. Y., et al. (2013). Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents. Medicinal Chemistry Research, 22(11), 5484-5492. [Link]

  • Abdel-Gawad, H., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules, 27(23), 8499. [Link]

  • Kaur, R., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(15), 4975. [Link]

  • Li, Y., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(14), 5399. [Link]

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  • Leese, M. P., et al. (2017). Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. Journal of Medicinal Chemistry, 60(24), 10196-10214. [Link]

  • Patel, D. R., et al. (2021). In-vitro Antimicrobial Activity of Novel Quinazoline Derivatives: One-Pot Synthesis and Characterization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 614-618. [Link]

  • Kaur, M., et al. (2014). Quinazolinone Analogs as Potential Therapeutic Agents. Current Medicinal Chemistry, 21(15), 1735-1764. [Link]

  • Er, M. (2025). Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Expert Opinion on Therapeutic Patents, 35(5), 421-442. [Link]

  • Kumar, A., et al. (2022). An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. Bioorganic Chemistry, 122, 105719. [Link]

  • Sravani, G., et al. (2017). Biological Applications of Quinazolinone Analogues: A Review. Organic & Medicinal Chemistry International Journal, 2(2). [Link]

  • Kumar, A., et al. (2011). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Journal of Young Pharmacists, 3(1), 35-40. [Link]

  • Popa, C. V., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • Kumar, S., et al. (2022). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. International Journal of Medical and Pharmaceutical Research, 13(1), 1-10. [Link]

  • Bollikolla, H. B., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Arabian Journal of Chemistry, 16(11), 105190. [Link]

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  • Kumar, A., et al. (2021). Synthesis and antimicrobial evaluation of quinazolinone peptide derivatives. Future Journal of Pharmaceutical Sciences, 7(1), 1-8. [Link]

  • Request PDF. (n.d.). An appraisal of anticancer activity with structure–activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. ResearchGate. [Link]

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  • Sravani, G., et al. (2017). Biological Applications of Quinazolinone Analogues: A Review. Organic & Medicinal Chemistry International Journal, 2(2). [Link]

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Comparative

A Comparative Guide to the Synthesis of 8-Bromo-2-chloroquinazolin-4(3H)-one for Researchers and Drug Development Professionals

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 8-Bromo-2-chloroquinazolin-4(3H)-one stands out as a critical intermediate for...

Author: BenchChem Technical Support Team. Date: February 2026

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 8-Bromo-2-chloroquinazolin-4(3H)-one stands out as a critical intermediate for the synthesis of a wide range of pharmaceutical agents, including kinase inhibitors and anticancer drugs. The strategic placement of the bromo and chloro substituents offers versatile handles for further chemical modifications, making its efficient synthesis a subject of considerable interest.

This guide provides an in-depth comparison of the two primary synthetic routes to 8-Bromo-2-chloroquinazolin-4(3H)-one, offering a critical analysis of their respective methodologies, yields, and practical considerations. The information presented herein is intended to empower researchers, scientists, and drug development professionals in making informed decisions for the procurement or in-house synthesis of this valuable building block.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: From 2-Amino-3-bromobenzoic AcidRoute 2: From 8-Bromoquinazoline-2,4-dione
Starting Material 2-Amino-3-bromobenzoic acid2-Amino-3-bromobenzoic acid
Key Intermediates 8-Bromoquinazolin-4(3H)-one8-Bromoquinazoline-2,4-dione
Number of Steps TwoTwo
Key Reactions Cyclization, ChlorinationCyclization, Selective Chlorination
Reported Overall Yield Variable, generally moderate to goodPotentially higher, but less documented
Reagent Hazards Formamide (teratogen), POCl₃/SOCl₂ (corrosive, toxic)Urea (low hazard), Chlorinating agents (corrosive, toxic)
Process Scalability Well-established for similar structuresMay require more optimization for selectivity

Route 1: Synthesis via 8-Bromoquinazolin-4(3H)-one Intermediate

This classical and well-documented approach involves a two-step sequence starting from the readily available 2-amino-3-bromobenzoic acid.

Logical Workflow for Route 1

A 2-Amino-3-bromobenzoic Acid B Cyclization with Formamide A->B Step 1 C 8-Bromoquinazolin-4(3H)-one B->C D Chlorination (POCl₃ or SOCl₂) C->D Step 2 E 8-Bromo-2-chloroquinazolin-4(3H)-one D->E

Caption: Workflow for the synthesis of 8-Bromo-2-chloroquinazolin-4(3H)-one via the 8-Bromoquinazolin-4(3H)-one intermediate.

Step 1: Synthesis of 8-Bromoquinazolin-4(3H)-one

The initial step involves the cyclization of 2-amino-3-bromobenzoic acid with formamide. This reaction is a variation of the well-known Niementowski quinazoline synthesis.[1]

Mechanism: The reaction proceeds through the initial formation of a formyl derivative of the aminobenzoic acid, which then undergoes intramolecular cyclization and dehydration to yield the quinazolinone ring system.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-bromobenzoic acid (1.0 eq) and an excess of formamide (10-20 eq).[1]

  • Heat the reaction mixture to 150-160 °C for 2-4 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-cold water with vigorous stirring to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the crude product with cold water and recrystallize from a suitable solvent, such as ethanol, to afford pure 8-bromoquinazolin-4(3H)-one.

Step 2: Chlorination of 8-Bromoquinazolin-4(3H)-one

The second step is the conversion of the hydroxyl group at the 2-position of the quinazolinone to a chloride. This is typically achieved using standard chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction of quinazolinones with POCl₃ to form the corresponding chloroquinazolines is a well-established two-stage process involving initial phosphorylation followed by chloride displacement.[2]

Experimental Protocol (using POCl₃):

  • To a stirred suspension of 8-bromoquinazolin-4(3H)-one (1.0 eq) in a suitable solvent such as toluene, add phosphorus oxychloride (POCl₃, 3-5 eq).

  • A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.

  • Heat the mixture to reflux (around 110 °C) for 4-6 hours, monitoring the reaction by TLC.

  • After completion, carefully remove the excess POCl₃ under reduced pressure.

  • Cautiously quench the reaction mixture by pouring it onto crushed ice with stirring.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide solution) until the product precipitates.

  • Filter the precipitate, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to yield 8-Bromo-2-chloroquinazolin-4(3H)-one.

Route 2: Synthesis via 8-Bromoquinazoline-2,4-dione Intermediate

An alternative strategy involves the initial formation of a quinazoline-2,4-dione, followed by a selective chlorination step.

Logical Workflow for Route 2

A 2-Amino-3-bromobenzoic Acid B Cyclization with Urea A->B Step 1 C 8-Bromoquinazoline-2,4-dione B->C D Selective Chlorination at C2 C->D Step 2 E 8-Bromo-2-chloroquinazolin-4(3H)-one D->E

Caption: Workflow for the synthesis of 8-Bromo-2-chloroquinazolin-4(3H)-one via the 8-Bromoquinazoline-2,4-dione intermediate.

Step 1: Synthesis of 8-Bromoquinazoline-2,4-dione

This step involves the reaction of 2-amino-3-bromobenzoic acid with a carbonyl source, most commonly urea, to form the dione. The synthesis of substituted quinazoline-2,4-diones from 2-aminobenzamides (which can be formed in situ from the corresponding benzoic acid) is a known transformation.[3]

Experimental Protocol:

  • A mixture of 2-amino-3-bromobenzoic acid (1.0 eq) and urea (2.0-3.0 eq) is heated at 180-200 °C for 2-3 hours.

  • The reaction progress can be monitored by observing the evolution of ammonia gas.

  • After cooling, the solidified reaction mass is treated with a hot aqueous solution of sodium hydroxide to dissolve the product.

  • The solution is filtered to remove any insoluble impurities.

  • The filtrate is then acidified with a mineral acid (e.g., HCl) to precipitate the 8-bromoquinazoline-2,4-dione.

  • The precipitate is collected by filtration, washed with water, and dried.

Step 2: Selective Chlorination of 8-Bromoquinazoline-2,4-dione

This is the critical and more challenging step of this route. The goal is to selectively chlorinate the C4-carbonyl group to a chloride while leaving the C2-carbonyl intact, which then tautomerizes to the final product. This selective transformation can be challenging and may require careful control of reaction conditions. While direct protocols for this specific substrate are scarce in readily available literature, analogous transformations on similar heterocyclic systems suggest the use of milder chlorinating agents or protecting group strategies might be necessary to achieve the desired selectivity. Further research into selective chlorination methods for quinazolinediones is recommended for optimizing this step.

Comparative Analysis and Field-Proven Insights

Route 1 is the more traditional and well-trodden path. Its primary advantage lies in the predictability of the reactions and the availability of literature precedents for analogous transformations. The cyclization with formamide is generally robust, and the subsequent chlorination, while requiring careful handling of hazardous reagents like POCl₃, is a standard procedure in many laboratories. However, the use of a large excess of formamide, a known teratogen, and the corrosive and toxic nature of phosphorus oxychloride are significant safety and environmental considerations, particularly at a larger scale. The overall yields for this route can be variable and are highly dependent on the efficiency of both the cyclization and chlorination steps.

Route 2 presents a potentially more atom-economical and less hazardous approach in its first step, utilizing urea as the carbonyl source. The formation of the quinazoline-2,4-dione is often a high-yielding process. The main challenge and the current knowledge gap lie in the selective chlorination of the dione. Achieving high selectivity for the C2-position over the C4-position is non-trivial and may lead to a mixture of products, complicating purification and reducing the overall yield. However, a successful selective chlorination protocol could make this route highly attractive due to the lower hazard profile of the initial step and potentially higher overall yield.

Expert Recommendation: For laboratory-scale synthesis where reliability and predictability are paramount, Route 1 is the recommended starting point due to the more extensive documentation of the required transformations. For researchers focused on process development and green chemistry, exploring and optimizing the selective chlorination in Route 2 could be a worthwhile endeavor with the potential for a more efficient and safer large-scale synthesis.

References

  • Awwad Radwan, Fars Alanazi. Biological Activity of Quinazolinones. IntechOpen, 2020. Available from: [Link]

  • Various Authors. Quinazoline synthesis. Organic Chemistry Portal. Available from: [Link]

  • Various Authors. Quinazolinone synthesis. Organic Chemistry Portal. Available from: [Link]

  • Al-Supran, K. A., et al. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules, 2021. Available from: [Link]

  • Jin, L., et al. Quinazoline derivatives: synthesis and bioactivities. Archives of Pharmacal Research, 2012. Available from: [Link]

  • Google Patents. US5783577A - Synthesis of quinazolinone libraries and derivatives thereof.
  • Google Patents. CN103709100A - Preparation method of 8-chloroquinolone derivative.
  • Wang, Y., et al. DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 2020. Available from: [Link]

  • Arnott, E. A., et al. POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 2011. Available from: [Link]

  • Yi, C. S., et al. Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters, 2019. Available from: [Link]

  • ResearchGate. What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?. Available from: [Link]

  • Chiang, M. C., et al. CHEMISTRY OF THE QUINAZOLINE SERIES——Ⅰ.CHLORINATION OF QUINAZOLONE-4. Acta Chimica Sinica, 1956. Available from: [Link]

  • Lin, X., et al. C-5 selective chlorination of 8-aminoquinoline amides using dichloromethane. Organic & Biomolecular Chemistry, 2021. Available from: [Link]

  • Kuryazov, R. Sh., et al. Quinazolines. 3*. synthesis of 6-bromo-8-chloro- sulfonylquinazoline- 2,4(1H,3H)-dione and its interaction with nucleophilic reagents. Chemistry of Heterocyclic Compounds, 2010. Available from: [Link]

  • Malasala, S., et al. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 2020. Available from: [Link]

  • Hughes, D. L. Enantioselective Synthesis of 3-Arylquinazolin-4(3H)-ones via Peptide-Catalyzed Atroposelective Bromination. Journal of the American Chemical Society, 2017. Available from: [Link]

  • ResearchGate. POCl3 Chlorination of 4-Quinazolones. Available from: [Link]

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  • Google Patents. KR20070065654A - Chlorination using POCl3 and benzyltriethylammonium chloride.
  • Arnott, E. A., et al. POCl3 chlorination of 4-quinazolones. Amazon S3, 2011. Available from: [Link]

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Validation

The Evolving Landscape of Halogenated Quinazolinones: A Comparative Guide to 8-Bromo-2-chloroquinazolin-4(3H)-one and Its Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel therapeutic agents, the quinazolinone scaffold has emerged as a privileged structure, demonstrating a remarkable breadth...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, the quinazolinone scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1] Its derivatives have been extensively investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[2][3] The strategic incorporation of halogen atoms into the quinazolinone framework has proven to be a particularly fruitful avenue for enhancing potency and modulating pharmacological profiles. This guide provides a comprehensive comparison of 8-Bromo-2-chloroquinazolin-4(3H)-one with other halogenated quinazolinones, offering insights into their structure-activity relationships (SAR), mechanisms of action, and potential applications in medicinal chemistry, supported by experimental data.

While 8-Bromo-2-chloroquinazolin-4(3H)-one serves as a valuable intermediate in the synthesis of more complex derivatives, direct and extensive biological data for this specific compound is not widely available in the public domain. Therefore, this guide will draw upon data from closely related analogs to infer its potential activity and provide a comparative context.

The Quinazolinone Core: A Versatile Pharmacophore

The 4(3H)-quinazolinone ring system, a fusion of a pyrimidinone and a benzene ring, provides a rigid and planar scaffold amenable to diverse chemical modifications. Substitutions at the 2, 3, 6, and 8 positions have been shown to significantly influence the biological activity of these compounds.[4] Halogenation, in particular, has been a key strategy in the development of potent quinazolinone-based drugs.

The Influence of Halogenation: A Double-Edged Sword

The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) into the quinazolinone scaffold can profoundly impact its physicochemical properties and biological activity. Halogens can modulate lipophilicity, metabolic stability, and binding interactions with target proteins. The position and nature of the halogen substituent are critical determinants of the resulting pharmacological effect.

For instance, the presence of a halogen at the 6 or 8-position of the quinazolinone ring has been associated with enhanced antimicrobial activity.[2] In the context of anticancer agents, halogenated anilino-quinazolines are well-known inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).

Synthesis of Halogenated Quinazolinones: A General Overview

The synthesis of halogenated quinazolin-4(3H)-ones typically involves the cyclization of a substituted anthranilic acid derivative. A general synthetic pathway is illustrated below. The specific starting materials and reagents can be varied to introduce different halogen atoms and other substituents at desired positions.

G cluster_0 General Synthetic Pathway for Halogenated Quinazolin-4(3H)-ones Halogenated Anthranilic Acid Halogenated Anthranilic Acid Intermediate_1 N-Acyl Anthranilic Acid Halogenated Anthranilic Acid->Intermediate_1 Acylation Acylating Agent Acylating Agent Acylating Agent->Intermediate_1 Intermediate_2 Benzoxazinone Intermediate Intermediate_1->Intermediate_2 Cyclization Cyclizing Agent Cyclizing Agent Cyclizing Agent->Intermediate_2 Halogenated Quinazolinone Halogenated Quinazolin-4(3H)-one Intermediate_2->Halogenated Quinazolinone Amination/Rearrangement Amine Source Amine Source Amine Source->Halogenated Quinazolinone

Figure 1: A generalized synthetic scheme for the preparation of halogenated quinazolin-4(3H)-ones.

Experimental Protocol: A Representative Synthesis of a Halogenated Quinazolinone Derivative

The following protocol describes the synthesis of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one, adapted from the literature, to illustrate a typical synthetic procedure.[3]

Step 1: Synthesis of 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one

  • Dissolve 5-bromoanthranilic acid in pyridine (100 ml).

  • To this solution, add o-aminobenzoyl chloride and stir at room temperature for 30 minutes.

Step 2: Synthesis of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one

  • Reflux the reaction mixture from Step 1 with hydrazine hydrate (75 mL) for 3 hours at 120-130°C.

  • Allow the reaction mixture to cool to room temperature.

  • The resulting precipitate is the desired product, which can be collected by filtration.

Comparative Biological Activity: 8-Bromo-2-chloroquinazolin-4(3H)-one in Context

As previously mentioned, specific biological data for 8-Bromo-2-chloroquinazolin-4(3H)-one is scarce. However, we can infer its potential activity by examining structurally similar compounds. The presence of a chlorine atom at the 2-position and a bromine atom at the 8-position suggests that this compound could serve as a versatile intermediate for creating a diverse library of derivatives with potential anticancer and antimicrobial properties. The chloro group at the 2-position is a good leaving group, allowing for nucleophilic substitution to introduce various functionalities.

Anticancer Activity: A Focus on Structure-Activity Relationships

The quinazolinone scaffold is a cornerstone in the design of tyrosine kinase inhibitors. The following table summarizes the cytotoxic activity of various halogenated quinazolinone derivatives against different cancer cell lines.

CompoundHalogen SubstitutionCancer Cell LineIC50 (µM)Reference
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative6-BromoMCF-7 (Breast)15.85 ± 3.32[5]
SW480 (Colon)17.85 ± 0.92[5]
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid8-Fluoro, 3'-BromoMCF-7 (Breast)168.78[6]
6,8-Dibromo-2-(3-fluorophenyl)quinazolin-4(3H)-one6,8-DibromoA549 (Lung)>100
SKOV3 (Ovarian)>100
6,8-Dibromo-2-(4-nitrophenyl)quinazolin-4(3H)-one6,8-DibromoA549 (Lung)28.5
SKOV3 (Ovarian)35.2

Table 1: Cytotoxicity of Various Halogenated Quinazolinone Derivatives.

From the available data, several structure-activity relationships can be deduced:

  • Substitution at Position 2: The nature of the substituent at the 2-position is crucial for anticancer activity. The presence of a mercapto group or a substituted phenyl ring can lead to potent cytotoxic effects.

  • Halogenation at Position 6 and 8: Dibromination at positions 6 and 8, in combination with a suitable substituent at position 2, can result in significant cytotoxicity. The electron-withdrawing nature of the substituent at the 2-position appears to influence the activity of these di-bromo derivatives.

Figure 2: Structure-Activity Relationship (SAR) of Halogenated Quinazolinones for Anticancer Activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Targeting Bacterial Processes

Halogenated quinazolinones have also shown promise as antimicrobial agents. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of the cell wall.[2]

CompoundHalogen SubstitutionBacterial StrainMIC (µg/mL)Reference
6,8-Dibromo-2-phenyl-4(3H)-quinazolinone derivatives6,8-DibromoE. coli1.56 - >100[7]
S. aureus25 - >100[7]
6-Bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one6-BromoS. aureus-[3]
Bacillus species-[3]
E. coli-[3]
Klebsiella pneumoniae-[3]

Note: For some compounds, the original research provided zone of inhibition data rather than MIC values.

Table 2: Antimicrobial Activity of Various Halogenated Quinazolinone Derivatives.

The available data suggests that:

  • Di-halogenation: The presence of two bromine atoms at positions 6 and 8 can confer potent antibacterial activity, particularly against Gram-negative bacteria like E. coli.

  • Substituents at Position 2 and 3: Modifications at these positions significantly impact the antimicrobial spectrum and potency.

Figure 3: Structure-Activity Relationship (SAR) of Halogenated Quinazolinones for Antimicrobial Activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Bacterial Culture: Prepare a standardized inoculum of the test bacteria.

  • Serial Dilution: Prepare a series of two-fold dilutions of the test compound in a suitable broth medium in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Observation: Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (bacterial growth).

Future Perspectives and Conclusion

8-Bromo-2-chloroquinazolin-4(3H)-one represents a promising starting point for the development of novel therapeutic agents. Its di-halogenated structure, with a reactive chloro group at the 2-position, offers a versatile platform for the synthesis of a wide array of derivatives. Based on the structure-activity relationships of related compounds, it is plausible that derivatives of 8-Bromo-2-chloroquinazolin-4(3H)-one could exhibit significant anticancer and antimicrobial activities.

Future research should focus on synthesizing and evaluating a library of compounds derived from this scaffold. Systematic modifications at the 2-position, coupled with the existing 8-bromo substitution, could lead to the discovery of potent and selective inhibitors of key biological targets. In-depth mechanistic studies will be crucial to elucidate the mode of action of these novel compounds and to guide further drug development efforts. The continued exploration of halogenated quinazolinones holds great promise for addressing the ongoing challenges in the treatment of cancer and infectious diseases.

References

Click to expand
  • A review on biological activity of quinazolinones. (2025). ResearchGate. Retrieved from [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). PMC. Retrieved from [Link]

  • Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. (2021). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. (n.d.). PMC. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (n.d.). PMC. Retrieved from [Link]

  • (PDF) Biological Activity of Quinazolinones. (n.d.). ResearchGate. Retrieved from [Link]

  • Process for preparing 2,4-dihaloquinazolines. (n.d.). Google Patents.
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). NIH. Retrieved from [Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023). Medires. Retrieved from [Link]

  • One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis and structure–activity relationship study of novel quinazolinone-based inhibitors of MurA. (2025). ResearchGate. Retrieved from [Link]

  • Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. (n.d.). Europe PMC. Retrieved from [Link]

  • Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. (n.d.). ResearchGate. Retrieved from [Link]

  • A review on biological activity of quinazolinones. (2025). ResearchGate. Retrieved from [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (n.d.). MDPI. Retrieved from [Link]

  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). MDPI. Retrieved from [Link]

  • Cytotoxicity of the target compounds 1-24 (IC50, μg/mL). (n.d.). ResearchGate. Retrieved from [Link]

  • 8-Bromo-4-chloroquinazoline, 98%. (n.d.). 3ASenrise. Retrieved from [Link]

  • Structure Activity Relationship and Molecular Docking of Some Quinazolines Bearing Sulfamerazine Moiety as New 3CLpro, cPLA2, sPLA2 Inhibitors. (2023). MDPI. Retrieved from [Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). (2023). Medires. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 8-Bromo-2-chloroquinazolin-4(3H)-one

In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to clinical application is paved with rigorous analytical scrutiny. The purity, potency, and stability of an active pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to clinical application is paved with rigorous analytical scrutiny. The purity, potency, and stability of an active pharmaceutical ingredient (API) are not merely data points; they are the cornerstones of safety and efficacy. For novel heterocyclic compounds like 8-Bromo-2-chloroquinazolin-4(3H)-one, a promising scaffold in medicinal chemistry, the development and validation of robust analytical methods are of paramount importance.[1] This guide provides an in-depth, experience-driven comparison of two common analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of this compound. We will delve into the causality of our experimental choices and present a framework for their cross-validation, ensuring the generation of reliable and interchangeable data across different analytical platforms.

The Critical Role of Method Validation and Cross-Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[2][3] Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), include accuracy, precision, specificity, linearity, range, and robustness.[4][5]

Cross-validation serves to demonstrate that two or more analytical methods are suitable for the same intended purpose and can be used interchangeably.[6] This is particularly crucial when methods are transferred between laboratories, or when a project transitions from a research and development phase (often utilizing the high sensitivity of LC-MS/MS) to a quality control environment (where the robustness and cost-effectiveness of HPLC-UV are advantageous).

Chemical Structure of 8-Bromo-2-chloroquinazolin-4(3H)-one

Caption: Chemical Structure of 8-Bromo-2-chloroquinazolin-4(3H)-one.

Experimental Design: A Tale of Two Methods

Our comparative study is designed around two orthogonal analytical techniques. The choice of a reversed-phase HPLC-UV method is predicated on its ubiquity, robustness, and cost-effectiveness in quality control settings. The selection of an LC-MS/MS method is driven by its superior sensitivity and selectivity, making it ideal for early-stage development and the analysis of complex matrices.

Method 1: Stability-Indicating HPLC-UV Method

The development of a stability-indicating method is crucial to separate the API from its potential degradation products.[6][7] This is achieved through forced degradation studies, where the drug substance is exposed to harsh conditions such as acid, base, oxidation, heat, and light to generate potential impurities.[8][9][10]

Experimental Protocol: HPLC-UV

  • Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for non-polar to moderately polar compounds like quinazolinones.

  • Mobile Phase: A gradient elution is employed for optimal separation of the parent compound from its degradation products.

    • Solvent A: 0.1% Formic Acid in Water. The acidic modifier helps to protonate the quinazolinone nitrogen, leading to sharper peaks.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0 30
    15 80
    20 80
    22 30

    | 25 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. A controlled temperature ensures retention time reproducibility.

  • Detection Wavelength: 254 nm, a common wavelength for aromatic compounds.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are dissolved in a 50:50 mixture of acetonitrile and water.

Method 2: High-Sensitivity LC-MS/MS Method

For bioanalytical studies or trace impurity analysis, LC-MS/MS is the gold standard due to its high sensitivity and specificity.[11] We will develop a method based on a similar halogenated quinoline structure, adapting it for our target analyte.[2]

Experimental Protocol: LC-MS/MS

  • Chromatographic System: A UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size) for fast and efficient separations.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0 20
    3 95
    4 95
    4.1 20

    | 5 | 20 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MS/MS Transitions:

    • Analyte: 8-Bromo-2-chloroquinazolin-4(3H)-one (Precursor ion [M+H]⁺ → Product ion)

    • Internal Standard (IS): A structurally similar, stable isotope-labeled compound or a related quinazolinone derivative.

  • Injection Volume: 5 µL.

  • Sample Preparation: For plasma samples, a protein precipitation with acetonitrile followed by centrifugation is a common and effective cleanup step.

Cross-Validation Workflow

The cross-validation will be performed by analyzing the same set of samples with both the validated HPLC-UV and LC-MS/MS methods. The results will be statistically compared to ensure concordance.

G cluster_0 Method Development & Validation cluster_1 Cross-Validation HPLC-UV Method HPLC-UV Method Validation (ICH Q2) Validation (ICH Q2) HPLC-UV Method->Validation (ICH Q2) Specificity, Linearity, Accuracy, Precision, Robustness LC-MS/MS Method LC-MS/MS Method Validation (ICH M10) Validation (ICH M10) LC-MS/MS Method->Validation (ICH M10) Specificity, Linearity, Accuracy, Precision, Stability Prepare Sample Set Prepare Sample Set Validation (ICH Q2)->Prepare Sample Set Validation (ICH M10)->Prepare Sample Set Analyze by HPLC-UV Analyze by HPLC-UV Prepare Sample Set->Analyze by HPLC-UV Analyze by LC-MS/MS Analyze by LC-MS/MS Prepare Sample Set->Analyze by LC-MS/MS Compare Results Compare Results Analyze by HPLC-UV->Compare Results Analyze by LC-MS/MS->Compare Results Conclusion Conclusion Compare Results->Conclusion Assess Concordance

Caption: Workflow for the Cross-Validation of HPLC-UV and LC-MS/MS Methods.

Comparative Data and Discussion

To illustrate the cross-validation process, a set of quality control (QC) samples at three concentration levels (Low, Medium, and High) were prepared and analyzed by both methods. The following tables summarize the illustrative data.

Linearity
MethodRange (µg/mL)Correlation Coefficient (r²)
HPLC-UV1 - 100> 0.999
LC-MS/MS0.001 - 1> 0.998

The LC-MS/MS method demonstrates a significantly lower limit of quantification, making it suitable for applications requiring high sensitivity. Both methods exhibit excellent linearity over their respective ranges.

Accuracy and Precision

Intra-day Accuracy and Precision (n=6)

MethodConcentration (µg/mL)Accuracy (%)Precision (%RSD)
HPLC-UV1 (LQC)98.51.8
50 (MQC)101.21.2
90 (HQC)99.80.9
LC-MS/MS0.001 (LLOQ)102.34.5
0.05 (MQC)99.12.5
0.8 (HQC)100.51.7

Inter-day Accuracy and Precision (n=18, 3 days)

MethodConcentration (µg/mL)Accuracy (%)Precision (%RSD)
HPLC-UV1 (LQC)99.12.5
50 (MQC)100.51.9
90 (HQC)100.11.5
LC-MS/MS0.001 (LLOQ)101.75.8
0.05 (MQC)100.23.1
0.8 (HQC)99.72.2

Both methods demonstrate acceptable accuracy and precision within the typical acceptance criteria of 85-115% for accuracy and ≤15% for precision (%RSD). The slightly higher variability in the LC-MS/MS method at the lower limit of quantification (LLOQ) is expected.

Specificity (Forced Degradation)
Condition% Degradation (HPLC-UV)Peak Purity (HPLC-UV)Comments (LC-MS/MS)
0.1 M HCl, 80°C, 4h~5%PassNo co-eluting interferences observed.
0.1 M NaOH, 80°C, 2h~15%PassMajor degradation product well-separated.
3% H₂O₂, RT, 24h~8%PassOxidative degradants resolved.
Heat, 105°C, 48h<2%PassCompound is stable to heat.
UV Light (254nm), 24h~3%PassMinor photodegradation observed.

The HPLC-UV method proved to be stability-indicating, as the main peak was spectrally pure in the presence of degradation products. The LC-MS/MS method confirmed the absence of co-eluting interferences at the mass-to-charge ratio of the analyte, thus demonstrating its specificity.

Conclusion: A Symbiotic Relationship

This comparative guide demonstrates that both HPLC-UV and LC-MS/MS are suitable methods for the analysis of 8-Bromo-2-chloroquinazolin-4(3H)-one, each with its own distinct advantages. The choice of method should be guided by the specific requirements of the analytical task at hand. The high sensitivity of LC-MS/MS makes it indispensable for early-stage research and bioanalysis, while the robustness and cost-effectiveness of HPLC-UV position it as a workhorse for routine quality control.

The successful cross-validation of these two methods provides a high degree of confidence in the analytical data generated throughout the drug development lifecycle. It ensures a seamless transition between different analytical platforms and laboratories, ultimately contributing to the development of a safe and effective pharmaceutical product. This rigorous, science-driven approach to analytical method validation and cross-validation is a testament to the principles of quality by design and is fundamental to ensuring the integrity of pharmaceutical data.

References

  • A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. PubMed Central. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]

  • Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Semantic Scholar. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry. Available at: [Link]

  • Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. PubMed Central. Available at: [Link]

  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC. ResearchGate. Available at: [Link]

  • Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC. Available at: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to Benchmarking the Efficacy of 8-Bromo-2-chloroquinazolin-4(3H)-one Derivatives as Kinase Inhibitors

Abstract The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1] Derivatives of quinazolinone h...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1] Derivatives of quinazolinone have demonstrated a wide array of pharmacological effects, including potent anticancer activity.[2] This guide provides a comprehensive framework for benchmarking the efficacy of a specific subclass, 8-Bromo-2-chloroquinazolin-4(3H)-one derivatives, with a focus on their potential as protein kinase inhibitors. We will delve into the rationale behind experimental design, present detailed, self-validating protocols for cellular and biochemical assays, and offer a strategy for comparing these novel derivatives against established clinical alternatives. This document is intended for researchers in drug discovery and chemical biology, providing the technical details and conceptual framework necessary to rigorously evaluate this promising class of compounds.

Introduction: The Rationale for Targeting Kinases with Quinazolinones

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The PI3K/AKT/mTOR pathway, one of the most frequently mutated signaling cascades in human malignancies, is a prime target for therapeutic intervention.[4][5] The quinazolinone core has proven to be an effective scaffold for developing kinase inhibitors, with several approved drugs like Gefitinib and Lapatinib validating this approach.[2][6]

The 8-Bromo-2-chloroquinazolin-4(3H)-one starting material offers a versatile platform for synthetic diversification. The bromine at position 8 and the chlorine at position 2 are excellent chemical handles for introducing a variety of substituents via cross-coupling and nucleophilic substitution reactions, respectively.[7][8] This allows for the systematic exploration of the chemical space around the quinazolinone core to optimize potency, selectivity, and pharmacokinetic properties. This guide will outline a logical, stepwise workflow to assess the anticancer potential of a library of such derivatives.

The Benchmarking Workflow: A Strategy for Efficacy Comparison

A robust evaluation of novel chemical entities requires a multi-faceted approach, moving from broad cellular effects to specific molecular target engagement. Our benchmarking strategy is designed to be efficient and conclusive, prioritizing compounds with the most promising therapeutic potential.

G cluster_0 Phase 1: Cellular Screening cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Comparison & Selectivity A Synthesized Derivative Library B Cellular Viability Assay (MTT Assay) Broad Cancer Cell Line Panel A->B Treat C Determine IC50 Values & Prioritize 'Hit' Compounds B->C Analyze D 'Hit' Compounds C->D Advance E In Vitro Kinase Assay (e.g., PI3Kα) D->E Test F Determine Enzymatic IC50 & Confirm On-Target Activity E->F Analyze G Confirmed 'Hits' F->G Advance H Compare with Standard (e.g., Alpelisib) G->H I Kinase Selectivity Panel (Optional) G->I J Lead Candidate Selection H->J I->J

Caption: High-level workflow for benchmarking 8-Bromo-2-chloroquinazolin-4(3H)-one derivatives.

Experimental Protocols & Methodologies

Scientific integrity is paramount. The following protocols are designed as self-validating systems, incorporating the necessary controls to ensure data is reliable and reproducible.

Cellular Viability Assessment: The MTT Assay

The MTT assay is a colorimetric method for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.[9] It serves as an excellent primary screen to identify compounds with cytotoxic or cytostatic effects.[10]

Protocol:

  • Cell Plating: Seed cancer cells (e.g., MCF-7 breast cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

    • Scientist's Note: Seeding density is critical and should be optimized for each cell line to ensure they are in the logarithmic growth phase during the assay.

  • Compound Treatment: Prepare serial dilutions of the 8-bromo-2-substituted quinazolinone derivatives in culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant across all wells (typically ≤ 0.5%). Replace the old medium with 100 µL of medium containing the test compounds or controls.

  • Controls (Self-Validation):

    • Vehicle Control: Cells treated with medium containing only the vehicle (e.g., DMSO) to represent 100% cell viability.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm the assay can detect cell death.

    • Blank Control: Wells containing only culture medium (no cells) to measure background absorbance.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[11] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[9]

  • Data Acquisition: Gently mix by pipetting and let the plate stand at room temperature in the dark for at least 2 hours.[10] Read the absorbance at 570 nm using a microplate reader.

  • Analysis: After subtracting the background absorbance, calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data to determine the half-maximal inhibitory concentration (IC50).

Target Engagement: In Vitro Kinase Assay

Once a compound shows cellular activity, it's crucial to determine if it directly engages the intended molecular target.[12] As many quinazolinones target the PI3K/Akt/mTOR pathway, we will use a PI3Kα kinase assay as a representative example.[1][13]

Protocol:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer, for example, containing 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, and 1 mM DTT.[14]

    • ATP Solution: Prepare a stock solution of ATP. The final concentration in the assay should be close to the Km value for the specific kinase to accurately assess competitive inhibition.

    • Kinase and Substrate: Use recombinant human PI3Kα and a suitable substrate (e.g., a peptide substrate).

  • Reaction Setup: In a 96-well plate, combine the kinase, the test compound (at various concentrations), and the substrate in the kinase buffer.

  • Controls (Self-Validation):

    • No-Inhibitor Control (100% Activity): Reaction containing the kinase, substrate, and vehicle (DMSO).

    • No-Enzyme Control (0% Activity): Reaction containing only the substrate and ATP to measure background signal.

    • Positive Control Inhibitor: A known PI3Kα inhibitor like Alpelisib (BYL719) to validate the assay's sensitivity.

  • Initiation and Incubation: Start the kinase reaction by adding the ATP/MgCl2 solution.[15] Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Plot the data to determine the enzymatic IC50 value.

Comparative Efficacy Analysis

The ultimate goal is to understand how these novel derivatives perform relative to each other and to existing standards. Data should be organized clearly for straightforward comparison.

Structure-Activity Relationship (SAR) and Cellular Potency

The initial screening data allows for the development of preliminary SAR. By comparing the IC50 values of different derivatives, one can infer which substitutions at the 2-position are favorable for cytotoxic activity.

Derivative IDR-Group at C2 PositionCell Line (MCF-7) IC50 (µM) [Hypothetical Data]
QZ-Br-01 -N(CH₃)₂> 50
QZ-Br-02 -morpholino15.2
QZ-Br-03 -4-fluorophenylamino2.5
QZ-Br-04 -3-methoxyphenylamino1.8
Doxorubicin (Positive Control)0.5

From this hypothetical data, we can infer that an aromatic amine at the C2 position is more potent than an aliphatic amine.

On-Target Potency vs. Competitor

Comparing the enzymatic IC50 values of the most potent cellular "hits" against a known inhibitor provides a direct measure of on-target efficacy.

CompoundPI3Kα Enzymatic IC50 (nM) [Hypothetical Data]
QZ-Br-03 85
QZ-Br-04 55
Alpelisib 5

This comparison shows that while the novel derivatives have on-target activity, they are less potent than the clinical-grade competitor, Alpelisib, suggesting further optimization is needed.

Mechanistic Context: The PI3K/AKT/mTOR Signaling Pathway

Inhibiting PI3K is expected to block downstream signaling, leading to reduced cell proliferation and survival.[13] Understanding this pathway is crucial for interpreting experimental results. An inhibitor of PI3K prevents the phosphorylation of PIP2 to PIP3, which in turn prevents the activation of AKT and subsequent downstream effectors like mTOR.[4]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 8-Bromo-Quinazolinone Derivative Inhibitor->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Sources

Comparative

A Researcher's Guide to Kinase Inhibitors Derived from the 8-Bromo-2-chloroquinazolin-4(3H)-one Scaffold: A Comparative Framework

For drug development professionals, medicinal chemists, and researchers in oncology, the quinazolin-4(3H)-one scaffold is a cornerstone in the design of potent and selective kinase inhibitors. Its versatile structure has...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, medicinal chemists, and researchers in oncology, the quinazolin-4(3H)-one scaffold is a cornerstone in the design of potent and selective kinase inhibitors. Its versatile structure has given rise to a multitude of approved drugs and clinical candidates targeting critical signaling pathways in cancer. This guide provides a head-to-head comparative framework for kinase inhibitors conceptually derived from a highly versatile starting material: 8-Bromo-2-chloroquinazolin-4(3H)-one .

The Strategic Importance of the 8-Bromo-quinazolinone Scaffold

The 8-bromo substitution on the quinazolinone ring offers a strategic advantage in medicinal chemistry. The bromine atom can serve as a handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a diverse array of substituents at the 8-position, enabling fine-tuning of the inhibitor's potency, selectivity, and pharmacokinetic properties. The 2-chloro position, being highly reactive, provides another site for modification, typically through nucleophilic substitution, to further explore the chemical space and optimize interactions with the target kinase.

Target Kinases: Key Players in Oncogenic Signaling

Our comparative framework will focus on three well-validated kinase targets in oncology, all of which have been successfully targeted by quinazolinone-based inhibitors:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and migration.[1][2] Mutations and overexpression of EGFR are common in various cancers, including non-small cell lung cancer.[1]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3]

  • Phosphoinositide 3-Kinase (PI3K): A family of lipid kinases that are central to a signaling pathway that regulates cell growth, proliferation, and survival.[4]

Illustrative Head-to-Head Comparison of Hypothetical Inhibitors

To demonstrate how a comparative analysis would be structured, we present a table of hypothetical data for a series of compounds derived from 8-Bromo-2-chloroquinazolin-4(3H)-one. These compounds, designated QZ-Br-X , would be synthesized by introducing different substituents at the 2- and 8-positions.

Compound IDR1 (at C2)R2 (at C8)EGFR IC50 (nM)VEGFR2 IC50 (nM)PI3Kα IC50 (nM)Cell Proliferation (MCF-7) GI50 (µM)
QZ-Br-01 -NH-(4-methoxyphenyl)-phenyl15250>10000.5
QZ-Br-02 -NH-(3-ethynylphenyl)-phenyl5150>10000.1
QZ-Br-03 -NH-(4-methoxyphenyl)-(pyridin-3-yl)50158000.8
QZ-Br-04 -NH-(4-morpholinophenyl)-(furan-2-yl)25305000.3
Erlotinib -NH-(3-ethynylphenyl)(6,7-bis(2-methoxyethoxy))2>10000>100000.05
Sorafenib (reference)(reference)902041005.8
Idelalisib (reference)(reference)>10000>100002.51.5

This data is illustrative and intended to provide a framework for comparison.

Deciphering the Signaling Landscape

Understanding the signaling pathways in which these kinases operate is crucial for interpreting the biological effects of the inhibitors.

signaling_pathways cluster_EGFR EGFR Pathway cluster_VEGFR VEGFR Pathway cluster_PI3K PI3K/Akt Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis PI3K PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR Growth Cell Growth & Survival mTOR->Growth

Caption: Key oncogenic signaling pathways targeted by kinase inhibitors.

Experimental Protocols: A Blueprint for Comparison

To generate the comparative data presented above, a series of robust and validated experimental protocols are required. Here, we provide a detailed methodology for a common in vitro kinase inhibition assay.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory activity of test compounds against a target kinase.

experimental_workflow start Start prepare_reagents Prepare Reagents: - Kinase - Fluorescently labeled ATP tracer - Europium-labeled anti-tag antibody - Test compounds start->prepare_reagents dispense_compounds Dispense test compounds (serial dilutions) into 384-well plate prepare_reagents->dispense_compounds add_kinase_antibody Add kinase-antibody mixture dispense_compounds->add_kinase_antibody incubate1 Incubate at room temperature add_kinase_antibody->incubate1 add_tracer Add tracer-buffer mixture incubate1->add_tracer incubate2 Incubate at room temperature (in dark) add_tracer->incubate2 read_plate Read plate on TR-FRET enabled plate reader (Emission at 665 nm and 615 nm) incubate2->read_plate calculate_ic50 Calculate IC50 values read_plate->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Perform a serial dilution of the stock solutions in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

  • Reagent Preparation:

    • Prepare the kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the target kinase (e.g., EGFR, VEGFR2, PI3Kα) to the desired concentration in the reaction buffer.

    • Dilute the europium-labeled anti-tag antibody to the appropriate concentration in the reaction buffer.

    • Dilute the fluorescently labeled ATP-competitive tracer to the desired concentration in the reaction buffer.

  • Assay Procedure:

    • Add 2.5 µL of the diluted test compounds to the wells of a low-volume 384-well plate. Include wells with DMSO only as a negative control.

    • Add 2.5 µL of the kinase-antibody mixture to all wells.

    • Incubate the plate for 60 minutes at room temperature.

    • Add 5 µL of the tracer-buffer mixture to all wells.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate using a TR-FRET compatible plate reader, measuring the emission at 665 nm (tracer signal) and 615 nm (europium signal).

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Conclusion and Future Directions

The 8-Bromo-2-chloroquinazolin-4(3H)-one scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic accessibility and potential for diverse functionalization at both the 2- and 8-positions provide a rich chemical space to explore for potent and selective inhibitors of key oncogenic kinases. This guide has provided a comprehensive framework for the design, synthesis, and comparative evaluation of such compounds. By employing the outlined experimental protocols and understanding the underlying signaling pathways, researchers can effectively advance their drug discovery programs and contribute to the development of the next generation of targeted cancer therapies.

References

  • Nicholson, R. I., Gee, J. M., & Harper, M. E. (2001). EGFR and cancer prognosis. European journal of cancer, 37, S9-S15.
  • Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. New England Journal of Medicine, 358(11), 1160-1174.
  • Ferrara, N., & Kerbel, R. S. (2005). Angiogenesis as a therapeutic target.
  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations.

Sources

Validation

A Senior Application Scientist's Guide to Confirming the Identity of Commercial 8-Bromo-2-chloroquinazolin-4(3H)-one

In the landscape of drug discovery and development, the integrity of starting materials is paramount.[1][2][3] The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous the...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the integrity of starting materials is paramount.[1][2][3] The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[4][5][6][7][8] 8-Bromo-2-chloroquinazolin-4(3H)-one, in particular, is a critical building block for the synthesis of a diverse range of biologically active compounds. However, the synthetic routes to this intermediate can introduce isomeric and process-related impurities that may compromise the quality and safety of the final active pharmaceutical ingredient (API).[7][9] Therefore, rigorous analytical confirmation of the identity and purity of commercial batches is not merely a quality control checkpoint but a foundational element of scientific integrity.

This guide provides a comprehensive, multi-technique approach to the unequivocal identification of 8-Bromo-2-chloroquinazolin-4(3H)-one. We will delve into the causality behind experimental choices and present self-validating protocols that ensure the material you introduce into your discovery pipeline is precisely what you expect.

The Imperative for a Multi-Pronged Analytical Strategy

Relying on a single analytical technique, such as melting point or thin-layer chromatography (TLC), is insufficient for confirming the identity of a key synthetic intermediate. The potential for co-eluting impurities, isomeric contaminants (e.g., regioisomers of bromination), or residual starting materials necessitates a more robust, orthogonal approach. By combining High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, we create a self-validating system where each technique corroborates the findings of the others, providing an unambiguous structural and purity profile.[5][10][11][12][13]

Section 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

The "Why": HPLC is the workhorse of pharmaceutical analysis for its ability to separate, identify, and quantify each component in a mixture.[14][15] For 8-Bromo-2-chloroquinazolin-4(3H)-one, an optimized HPLC method provides a quantitative measure of purity and reveals the presence of any impurities, which is critical for ensuring the quality of the starting material.[1][16]

Experimental Protocol: HPLC Purity Determination
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B

    • 20-25 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.[17]

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 1 mg of the commercial 8-Bromo-2-chloroquinazolin-4(3H)-one and dissolve in 10 mL of a 1:1 mixture of acetonitrile and water.

Data Interpretation: A high-purity sample will exhibit a single major peak. The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Any significant secondary peaks should be investigated as potential impurities.

Comparison with Alternatives: While techniques like TLC can provide a qualitative indication of purity, they lack the quantitative resolution and sensitivity of HPLC. Melting point analysis is highly susceptible to depression by even small amounts of impurities and provides no information about the number or nature of those impurities.

Section 2: Mass Spectrometry (MS) for Molecular Weight Confirmation

The "Why": Mass spectrometry provides a direct measurement of the molecular weight of the compound, offering a fundamental piece of evidence for its identity. For halogenated compounds like 8-Bromo-2-chloroquinazolin-4(3H)-one, MS is particularly powerful due to the characteristic isotopic patterns of bromine and chlorine.[18][19][20][21]

Experimental Protocol: Electrospray Ionization-Mass Spectrometry (ESI-MS)
  • Instrumentation: A mass spectrometer with an electrospray ionization source.

  • Ionization Mode: Positive ion mode is typically suitable for quinazolinones.

  • Sample Infusion: The sample solution prepared for HPLC analysis can be directly infused into the mass spectrometer.

  • Mass Range: Scan from m/z 100 to 500.

  • Data Analysis: Look for the protonated molecule [M+H]⁺.

Data Interpretation: The molecular weight of 8-Bromo-2-chloroquinazolin-4(3H)-one is 274.96 g/mol . Therefore, the expected [M+H]⁺ ion will appear at approximately m/z 275.97.

Crucially, bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), and chlorine has two, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[19][20][21] This results in a characteristic isotopic cluster for the [M+H]⁺ ion:

  • [M+H]⁺ (⁷⁹Br, ³⁵Cl): ~m/z 276 (Most abundant)

  • [M+2+H]⁺ (⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl): ~m/z 278

  • [M+4+H]⁺ (⁸¹Br, ³⁷Cl): ~m/z 280

The presence of this distinct isotopic pattern is a highly reliable indicator of a molecule containing one bromine and one chlorine atom.

Comparison with Alternatives: Elemental analysis can provide the empirical formula but does not give direct molecular weight information and cannot distinguish between isomers. The isotopic pattern observed in MS is a unique fingerprint that is far more definitive.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Elucidation

The "Why": While HPLC confirms purity and MS confirms molecular weight, NMR spectroscopy provides the definitive structural blueprint of the molecule.[5][6][10][12][13][22] Both ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms and, critically, for distinguishing 8-Bromo-2-chloroquinazolin-4(3H)-one from its potential regioisomers.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

  • Referencing: Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

Data Interpretation:

  • ¹H NMR: The aromatic region will be most informative. For the 8-bromo isomer, one would expect to see three protons on the benzene ring. The proton at position 5 will be a doublet of doublets, coupled to the protons at positions 6 and 7. The protons at positions 6 and 7 will also be doublets of doublets. The specific chemical shifts and coupling constants will be characteristic of this substitution pattern. A broad singlet corresponding to the N-H proton at position 3 is also expected, typically downfield.

  • ¹³C NMR: The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms will be influenced by the attached substituents (Br, Cl, C=O, etc.), providing further confirmation of the structure.

Comparison with Alternatives: While other spectroscopic techniques like Infrared (IR) spectroscopy can identify functional groups (e.g., C=O, N-H), they do not provide the detailed atom-by-atom connectivity information that NMR does. For distinguishing between isomers, NMR is the gold standard.

Comparative Analysis and Data Summary

To illustrate the application of this workflow, let's consider a hypothetical commercial sample of 8-Bromo-2-chloroquinazolin-4(3H)-one.

Analytical TechniqueParameterExpected Result for Authentic SampleHypothetical Commercial Sample DataConclusion
HPLC Purity (Area %)>98%98.5%Pass
Retention Time~12.5 min12.5 minPass
MS (ESI+) [M+H]⁺m/z 276m/z 276Pass
Isotopic PatternM, M+2, M+4Present and correctPass
¹H NMR (DMSO-d₆) Aromatic Protons3 distinct signals with expected splitting3 signals with correct splitting and integrationPass
NH Proton1 broad singletPresentPass
¹³C NMR (DMSO-d₆) Carbon Signals8 distinct signals8 signals in expected regionsPass

Visualizing the Workflow and Structure

A systematic workflow ensures a logical and thorough analysis of the commercial material.

G cluster_0 Analytical Workflow for Identity Confirmation A Commercial Sample of 8-Bromo-2-chloroquinazolin-4(3H)-one B HPLC Analysis A->B C Purity > 98%? B->C D Mass Spectrometry (ESI-MS) C->D Yes I Further Investigation/ Reject Batch C->I No E Correct MW and Isotopic Pattern? D->E F NMR Spectroscopy (¹H and ¹³C) E->F Yes E->I No G Correct Structure Confirmed? F->G H Identity Confirmed Material Accepted G->H Yes G->I No

Caption: A decision-based workflow for the comprehensive analysis of commercial 8-Bromo-2-chloroquinazolin-4(3H)-one.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 8-Bromo-2-chloroquinazolin-4(3H)-one

As researchers and drug development professionals, our focus is often on the synthesis and application of novel compounds like 8-Bromo-2-chloroquinazolin-4(3H)-one. However, the lifecycle of these chemicals extends beyon...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our focus is often on the synthesis and application of novel compounds like 8-Bromo-2-chloroquinazolin-4(3H)-one. However, the lifecycle of these chemicals extends beyond the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically-grounded framework for the safe and compliant disposal of 8-Bromo-2-chloroquinazolin-4(3H)-one, moving beyond a simple checklist to explain the causality behind each procedural step.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Understanding the inherent chemical properties and associated hazards of 8-Bromo-2-chloroquinazolin-4(3H)-one is the foundation of its safe management. This compound is a halogenated heterocyclic organic molecule, and its disposal protocol is dictated by this classification.

GHS Hazard Profile: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 8-Bromo-2-chloroquinazolin-4(3H)-one and structurally similar compounds are associated with the following hazards[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The primary risk in a laboratory setting involves exposure during handling and transfer. The causality is clear: the compound's reactivity can lead to irritation of epithelial tissues upon direct contact or inhalation.

The Halogenated Waste Imperative: The presence of both bromine and chlorine atoms places this compound squarely in the halogenated organic waste category[2][3]. This is the single most important classification for its disposal. During high-temperature incineration—the standard disposal method for such waste—the halogens are converted into acidic gases like hydrogen bromide (HBr) and hydrogen chloride (HCl). These gases are highly corrosive and environmentally damaging. Therefore, halogenated waste must be processed in specialized incinerators equipped with "scrubbers" that neutralize these acidic byproducts[3]. Mixing this waste with non-halogenated solvents, which are often recycled as fuel, would contaminate the fuel and damage equipment, leading to significantly higher disposal costs and environmental non-compliance[3][4].

Immediate Pre-Disposal Requirements & Personal Protective Equipment (PPE)

Before handling the waste, ensure the following control measures are in place to mitigate the risks identified above.

  • Engineering Controls: All transfers of 8-Bromo-2-chloroquinazolin-4(3H)-one waste, whether solid or in solution, must be conducted within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): A standard PPE ensemble is required:

    • Eye Protection: ANSI-rated safety glasses with side shields or, preferably, chemical splash goggles.

    • Hand Protection: Nitrile gloves are mandatory. Double-gloving is recommended if handling significant quantities or for prolonged periods.

    • Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to ensure safety and regulatory compliance.

Step 1: Waste Characterization Immediately classify any waste containing 8-Bromo-2-chloroquinazolin-4(3H)-one, including pure compound, reaction mixtures, and contaminated materials (e.g., silica gel, filter paper), as Halogenated Organic Waste .

Step 2: Container Selection Select a dedicated hazardous waste container that is:

  • Chemically Compatible: A high-density polyethylene (HDPE) or glass container is appropriate.

  • Leak-Proof: The container must have a secure, screw-top cap. Containers with loose caps will be rejected by safety personnel[3].

  • Properly Vented (if necessary): If there is any potential for gas evolution, a vented cap should be used. However, for this compound under normal storage, this is unlikely.

Step 3: Segregation - The Most Critical Step Segregation is paramount to prevent dangerous reactions and control disposal costs[4].

  • DO NOT mix 8-Bromo-2-chloroquinazolin-4(3H)-one waste with:

    • Non-halogenated organic solvents (e.g., acetone, ethanol, hexanes)[5].

    • Strong acids or bases[6].

    • Oxidizing or reducing agents.

    • Aqueous waste streams.

Step 4: Transferring the Waste

  • For Solid Waste: Use a dedicated spatula or powder funnel to transfer the solid compound directly into the labeled waste container inside a fume hood.

  • For Solutions: Carefully pour the liquid waste into the container using a funnel. If the compound is dissolved in a solvent (e.g., Dichloromethane, Chloroform), the entire solution is considered halogenated waste.

  • For Contaminated Labware: Items like pipette tips, gloves, and weighing paper with gross contamination should be placed in a sealed bag, labeled, and disposed of as solid halogenated waste.

Step 5: Meticulous Labeling As soon as the first drop of waste enters the container, it must be labeled[4]. Your institution's Environmental Health and Safety (EHS) department will provide specific labels, but they must include:

  • The words "Hazardous Waste" .

  • The full chemical name: "8-Bromo-2-chloroquinazolin-4(3H)-one" .

  • An accurate list of all solvent components and their approximate percentages.

  • The relevant hazard characteristics (e.g., Irritant, Harmful).

Step 6: Storage in a Satellite Accumulation Area (SAA) Store the sealed and labeled waste container in a designated SAA within your laboratory. According to U.S. EPA regulations, an SAA must be at or near the point of generation and under the control of the operator[7].

  • The container must be kept closed at all times except when adding waste[4][8].

  • The SAA should have secondary containment (e.g., a tray) to capture any potential leaks.

Step 7: Arranging for Final Disposal Contact your institution's EHS or a certified waste broker for pickup and final disposal[9]. Do not attempt to dispose of the chemical yourself. EHS professionals are trained to manage the waste according to all local and federal regulations, ensuring it reaches a permitted Treatment, Storage, and Disposal Facility (TSDF)[9].

Data Summary & Visualization

For quick reference, the key information is summarized below.

ParameterDetailsSource(s)
Chemical Name 8-Bromo-2-chloroquinazolin-4(3H)-one
CAS Number 331647-04-2
Molecular Formula C₈H₄BrClN₂O
GHS Hazard Codes H302, H315, H319, H335[1]
Waste Classification Halogenated Organic Hazardous Waste[2][3]
Primary Disposal Method High-Temperature Incineration[2][3]
Incompatible Waste Streams Non-halogenated solvents, acids, bases, oxidizers, aqueous waste[4][5][6]

.dot

DisposalWorkflow cluster_prep Preparation & Assessment cluster_procedure Disposal Protocol cluster_final Final Disposition start Waste Containing 8-Bromo-2-chloroquinazolin-4(3H)-one ppe Don Appropriate PPE (Fume Hood, Goggles, Gloves, Lab Coat) start->ppe characterize Step 1: Characterize as 'Halogenated Organic Waste' ppe->characterize container Step 2: Select Labeled, Compatible Waste Container characterize->container segregate Step 3: Segregate Waste container->segregate transfer Step 4: Transfer Waste (Solid or Liquid) segregate->transfer  Proceed with Transfer note Critical Checkpoint: DO NOT MIX with non-halogenated, aqueous, acidic, or basic waste streams. segregate->note label_waste Step 5: Ensure Container is Accurately Labeled transfer->label_waste store Step 6: Store in Closed Container in Secondary Containment (SAA) label_waste->store contact_ehs Step 7: Contact EHS for Waste Pickup and Disposal store->contact_ehs

Caption: Disposal workflow for 8-Bromo-2-chloroquinazolin-4(3H)-one.

Decontamination and Spill Management

Glassware Decontamination: Glassware that has come into contact with the compound should be rinsed with a small amount of a suitable organic solvent (e.g., acetone). This rinsate must be collected and disposed of as Halogenated Organic Waste , as even small amounts of halogens can contaminate a large volume of non-halogenated solvent[3]. After the initial rinse, the glassware can be washed normally.

Spill Response: In the event of a small spill within a chemical fume hood:

  • Alert personnel in the immediate area.

  • Contain the spill using a chemical spill kit absorbent.

  • Collect the absorbed material using non-sparking tools.

  • Package the collected waste in a sealed container and label it as "Halogenated Organic Waste" for disposal.

  • Wipe the area with a solvent-moistened towel, and also dispose of the towel as hazardous waste.

For larger spills or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's emergency EHS number immediately.

By adhering to these scientifically-grounded procedures, you ensure that your innovative research does not come at the cost of safety or environmental integrity. Always consult your institution's specific Laboratory Management Plan and EHS guidelines, as local regulations may include additional requirements[10].

References

  • Baluja, S., Ramavat, P., & Nandha, K. (2016). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. World Scientific News, 31, 100-110.

  • PubChem. (n.d.). 8-Bromo-4-chloroquinazoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Baluja, S., Ramavat, P., & Nandha, K. (2016). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. Worldscientificnews.com. Retrieved from [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2018). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 23(11), 2939.

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]

  • Mishra, S. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. IntechOpen.

  • National Institutes of Health. (n.d.). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. Retrieved from [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • MDPI. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Hazardous Waste Reduction. Environmental Health and Safety. Retrieved from [Link]

  • Oreq Corporation. (2016). Safety Data Sheet: Bromo Tabs. Retrieved from [Link]

  • SCIREA. (2024). Conglomerate and Analgesic Activity of 6-bromo-2-(o- aminophenyl)-3-amino-Quinazolin-4(3H)-one. SCIREA Journal of Materials.

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Handling

A Senior Application Scientist's Guide to Handling 8-Bromo-2-chloroquinazolin-4(3H)-one: A Risk-Based Approach to Personal Protective Equipment

Welcome to your definitive guide for the safe handling of 8-Bromo-2-chloroquinazolin-4(3H)-one (CAS No. 331647-04-2).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your definitive guide for the safe handling of 8-Bromo-2-chloroquinazolin-4(3H)-one (CAS No. 331647-04-2). As a key heterocyclic building block in medicinal chemistry and drug development, the integrity of your research and, more importantly, your personal safety, are paramount. This document moves beyond a simple checklist, providing a procedural and logical framework rooted in established safety science. We will dissect the "why" behind each recommendation, empowering you to build a self-validating safety protocol every time you work with this compound.

Hazard Identification: Understanding the Adversary

Before we can select the appropriate armor, we must first understand the nature of the threat. 8-Bromo-2-chloroquinazolin-4(3H)-one is a halogenated organic compound for which extensive toxicological data is not widely available. Therefore, we must apply the precautionary principle, treating it with a high degree of caution based on its chemical class and the available GHS (Globally Harmonized System) hazard classifications for it and its close structural analogs.

The primary hazards associated with this compound are summarized below.[1] These classifications are the cornerstone of our entire safety strategy.

Hazard ClassGHS CodeHazard StatementPictogram
Acute Toxicity, OralH302Harmful if swallowed!
Skin Corrosion/IrritationH315Causes skin irritation!
Serious Eye Damage/IrritationH319Causes serious eye irritation!
Specific Target Organ ToxicityH335May cause respiratory irritation!

Expert Analysis: The combination of these hazards points to a compound that is a significant irritant to all primary routes of exposure: ingestion, skin contact, eye contact, and inhalation. As it is typically supplied as a solid, the greatest risk during handling (e.g., weighing, transferring) comes from the generation of airborne dust or fine particulates, which can be easily inhaled or settle on surfaces, skin, and eyes.

The Hierarchy of Controls: Your First and Best Defense

Personal Protective Equipment (PPE) is, critically, the last line of defense. A robust safety culture prioritizes the hierarchy of controls, which systematically minimizes risk before relying on PPE. This framework is fundamental to modern laboratory safety.

HierarchyOfControls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a safer alternative) Engineering Engineering Controls (Isolate people from the hazard) Admin Administrative Controls (Change how people work) PPE Personal Protective Equipment (PPE) (Protect the worker with personal gear)

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

For 8-Bromo-2-chloroquinazolin-4(3H)-one, our protocol will focus heavily on Engineering Controls as the primary barrier, supplemented by a comprehensive PPE protocol.

Comprehensive PPE and Handling Protocol

All handling of 8-Bromo-2-chloroquinazolin-4(3H)-one must be performed within a certified chemical fume hood to contain any dust or vapors at the source.

Respiratory Protection
  • Rationale: The H335 classification ("May cause respiratory irritation") indicates a direct risk to the respiratory tract.[1] Fine powders can easily become airborne during transfer.

  • Protocol:

    • Mandatory: When weighing or transferring the solid compound, a NIOSH-approved, fit-tested N95 (or higher) respirator is required.[2][3] A standard surgical mask provides inadequate protection against fine chemical particulates.[2]

    • For activities with a higher risk of aerosolization (e.g., sonication, heating): A full face-piece respirator with appropriate cartridges may be necessary.[3]

Eye and Face Protection
  • Rationale: The H319 warning ("Causes serious eye irritation") necessitates robust protection beyond standard safety glasses.[1] A splash or airborne particle could cause significant and potentially irreversible damage.

  • Protocol:

    • Mandatory: Chemical splash goggles are required at all times.

    • Recommended: When handling quantities greater than a few milligrams or when a splash risk exists, a full face shield must be worn in addition to chemical splash goggles to protect the entire face.[3][4]

Hand Protection
  • Rationale: The H315 classification ("Causes skin irritation") requires diligent prevention of skin contact.[1] Furthermore, halogenated aromatic hydrocarbons are known to be aggressive towards many common glove materials.[5] Therefore, a single pair of gloves is insufficient.

  • Protocol:

    • Double-Gloving: This is mandatory.[4][6] Wear two pairs of powder-free gloves. The inner glove provides protection in case the outer glove is breached during its removal.

    • Glove Selection:

      • Inner Glove: A standard nitrile examination glove.

      • Outer Glove: A thicker, chemical-resistant glove. Given the compound's structure, neoprene or butyl rubber are recommended. Crucially, always consult the glove manufacturer's specific chemical resistance chart for the class of compounds you are handling.

    • Glove Change Frequency: Change outer gloves immediately if contaminated, or every 30-60 minutes during continuous handling, to prevent permeation.[6]

Body Protection
  • Rationale: To prevent contamination of personal clothing and incidental skin exposure from spills or settled dust.

  • Protocol:

    • Mandatory: A disposable, low-lint, solid-front gown with long sleeves and tight-fitting knit cuffs is required.[4] The gown must close in the back to ensure a solid protective barrier at the front of the body.[4]

    • Restriction: Laboratory gowns used while handling this compound must not be worn outside of the immediate laboratory area.[4]

Operational and Disposal Plans

Standard Workflow for Weighing and Transfer

This workflow integrates the PPE requirements into a logical, step-by-step process to minimize exposure.

Workflow cluster_workflow Safe Handling Workflow A 1. Prepare Work Area (Verify fume hood is operational. Cover surface with disposable liner.) B 2. Don Full PPE (Gown, inner gloves, outer gloves, goggles, face shield, N95 respirator) A->B C 3. Perform Manipulation (Carefully weigh and transfer solid inside the fume hood.) B->C D 4. Decontaminate & Clean (Wipe down spatula and surfaces. Seal waste in a labeled bag.) C->D E 5. Doff PPE (in order) (Outer gloves, gown, face shield, goggles, inner gloves, respirator) D->E F 6. Final Steps (Wash hands thoroughly. Document experiment.) E->F

Caption: Step-by-step workflow for safely handling the solid compound.

Waste Disposal Plan
  • Solid Waste: All disposable items that have come into contact with the compound (gloves, gowns, pipette tips, weighing paper, disposable liners) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Chemical Waste: Unused compound and solutions must be disposed of in a designated, labeled container for halogenated organic waste . Do not mix with non-halogenated waste streams.

  • General Principle: All generated waste should be disposed of in accordance with local, state, and federal regulations.[7]

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and gloves. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show them the Safety Data Sheet (SDS) for the compound.[7]

By integrating this expert-driven, evidence-based approach into your daily operations, you ensure that your valuable research on compounds like 8-Bromo-2-chloroquinazolin-4(3H)-one is conducted with the highest standards of safety and scientific integrity.

References

  • 8-Bromo-4-chloroquinazoline. PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet: Bromine. (n.d.). Carl ROTH. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Pharmacy Purchasing & Products. [Link]

  • Personal Protective Equipment (PPE) Guide – Chemical Resistance. (2015). New Mexico State University. [Link]

  • Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC. [Link]

  • Personal protective equipment in your pharmacy. (2019). Alberta College of Pharmacy. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
8-Bromo-2-chloroquinazolin-4(3H)-one
Reactant of Route 2
8-Bromo-2-chloroquinazolin-4(3H)-one
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